(R,R)-NORPHOS-Rh
Description
Properties
CAS No. |
521272-85-5 |
|---|---|
Molecular Formula |
C39H40BF4P2Rh- |
Molecular Weight |
760.4 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl)-diphenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C31H28P2.C8H12.BF4.Rh/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h1-22,24-25,30-31H,23H2;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
InChI Key |
DPXNIIPVFLWYAU-ONEVTFJLSA-N |
SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1C2C(C(C1C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Rh] |
Origin of Product |
United States |
Foundational & Exploratory
(R,R)-NORPHOS-Rh Catalyst: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the (R,R)-NORPHOS-Rh catalyst, a highly effective catalyst for asymmetric hydrogenation reactions. The information compiled herein is based on established methodologies for similar chiral diphosphine-rhodium complexes and available data on the performance of NORPHOS-based catalysts.
Synthesis of the this compound Catalyst
The synthesis of the this compound catalyst is a two-stage process: first, the synthesis of the chiral ligand, (R,R)-NORPHOS, followed by its coordination to a rhodium metal center.
Synthesis of the (R,R)-NORPHOS Ligand
The synthesis of the enantiomerically pure (R,R)-NORPHOS ligand is a well-established multi-step process. A general outline of the synthesis is presented below. The key steps involve a Diels-Alder reaction to create the bicyclic backbone, followed by resolution of the enantiomers and reduction of the phosphine oxides.
Experimental Protocol: Synthesis of (R,R)-NORPHOS
A detailed experimental protocol for the synthesis of (R,R)-NORPHOS can be adapted from established literature procedures for similar bisphosphine ligands. The following is a generalized procedure:
-
Diels-Alder Reaction: trans-1,2-Bis(diphenylphosphinoyl)ethylene is reacted with cyclopentadiene in a suitable solvent (e.g., toluene) at elevated temperature to yield the racemic NORPHOS oxide.
-
Enantiomeric Resolution: The racemic NORPHOS oxide is resolved into its enantiomers using a chiral resolving agent, such as a chiral acid or base, through fractional crystallization.
-
Reduction: The enantiomerically pure (R,R)-NORPHOS oxide is then reduced to the corresponding (R,R)-NORPHOS ligand. A common reducing agent for this transformation is trichlorosilane (HSiCl₃) in the presence of a tertiary amine (e.g., triethylamine).
Synthesis of the this compound Catalyst
The active catalyst is typically a cationic rhodium(I) complex where the (R,R)-NORPHOS ligand is chelated to the metal center, often with a diene ligand such as 1,5-cyclooctadiene (COD) or norbornadiene (NBD).
Experimental Protocol: Synthesis of [Rh((R,R)-NORPHOS)(COD)]BF₄
This protocol is based on general procedures for the synthesis of similar rhodium-diphosphine complexes.
-
Preparation of the Rhodium Precursor: A suitable rhodium precursor, such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄), is either purchased or synthesized according to literature procedures.
-
Reaction: Under an inert atmosphere (e.g., argon or nitrogen), a solution of the (R,R)-NORPHOS ligand in a degassed solvent (e.g., dichloromethane or THF) is added to a solution or suspension of the rhodium precursor in the same solvent.
-
Isolation: The reaction mixture is stirred at room temperature until the reaction is complete. The product, [Rh((R,R)-NORPHOS)(COD)]BF₄, is then isolated by precipitation with a non-polar solvent (e.g., diethyl ether or pentane), followed by filtration, washing, and drying under vacuum.
Characterization of the this compound Catalyst
The synthesized catalyst is characterized using a variety of spectroscopic and analytical techniques to confirm its structure and purity.
Spectroscopic and Analytical Data
The following table summarizes the expected characterization data for a typical this compound complex. Note that specific values can vary depending on the diene ligand and the counter-ion.
| Technique | Parameter | Expected Value/Observation |
| ³¹P NMR | Chemical Shift (δ) | Doublet, typically in the range of 20-60 ppm |
| ¹J(Rh-P) Coupling Constant | ~150-160 Hz | |
| ¹H NMR | Complex multiplet pattern consistent with the ligand framework and the coordinated diene. | |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the NORPHOS and diene ligands. | |
| X-ray Crystallography | Coordination Geometry | Typically a square planar geometry around the Rh(I) center. |
| Key Bond Lengths | Rh-P bond lengths are expected to be in the range of 2.2-2.4 Å. | |
| Mass Spectrometry | Molecular Ion Peak | Corresponds to the cationic fragment [Rh((R,R)-NORPHOS)(diene)]⁺. |
| Elemental Analysis | C, H, N, P, Rh | Experimental values should be within ±0.4% of the calculated values. |
Catalytic Performance in Asymmetric Hydrogenation
The this compound catalyst is renowned for its high efficiency and enantioselectivity in the asymmetric hydrogenation of prochiral olefins, particularly in the synthesis of chiral amino acids and other valuable building blocks.
Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation involves the coordination of the olefin to the rhodium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the hydrogenated product and regenerate the catalyst.
Performance Data
The following table summarizes typical performance data for the this compound catalyst in the asymmetric hydrogenation of a standard substrate, methyl (Z)-α-acetamidocinnamate. These values are representative and can vary based on reaction conditions.
| Substrate | Product | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Methyl (Z)-α-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | >95% | High | High |
| Itaconic Acid Derivatives | Chiral Succinic Acid Derivatives | High | High | High |
| Enamides | Chiral Amines | High | High | High |
Note: While the high performance of NORPHOS-based catalysts is well-documented, specific and comprehensive quantitative data (TON, TOF) under standardized conditions can be sparse in publicly available literature. The values presented are indicative of the catalyst's capabilities.
Conclusion
The this compound catalyst is a powerful tool for asymmetric synthesis, offering high enantioselectivities and catalytic activities. Its synthesis, while multi-step, is well-established, and its characterization can be readily achieved through standard analytical techniques. For researchers and professionals in drug development and fine chemical synthesis, the this compound catalyst represents a reliable and efficient option for the production of chiral molecules. Further optimization of reaction conditions can lead to even higher performance, making it a valuable asset in the catalytic toolbox.
Unveiling the Precision of (R,R)-NORPHOS-Rh Catalysts: A Deep Dive into the Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the intricate workings of chiral catalysts is paramount for the rational design of efficient and highly selective chemical transformations. This technical guide provides an in-depth exploration of the mechanism of action of rhodium catalysts bearing the (R,R)-NORPHOS ligand, a prominent member of the chiral bisphosphine ligand family, widely employed in asymmetric hydrogenation reactions.
The enantioselective hydrogenation of prochiral olefins, a cornerstone of modern synthetic chemistry, heavily relies on the sophisticated interplay between a metallic center and a chiral ligand. The (R,R)-NORPHOS-Rh catalytic system has emerged as a powerful tool for the stereoselective synthesis of a wide range of chiral molecules, including valuable pharmaceutical intermediates. This guide will dissect the catalytic cycle, present key quantitative data, detail experimental methodologies, and visualize the underlying mechanistic pathways.
The Catalytic Cycle: A Step-by-Step Breakdown
The generally accepted mechanism for asymmetric hydrogenation catalyzed by rhodium-diphosphine complexes, often referred to as the "unsaturated pathway," provides a fundamental framework for understanding the action of this compound catalysts. This cycle involves the coordination of the olefinic substrate to the rhodium center, followed by the oxidative addition of dihydrogen, migratory insertion, and finally, reductive elimination to yield the saturated product and regenerate the active catalyst.
The chirality of the (R,R)-NORPHOS ligand plays a crucial role in differentiating the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer. The rigid bicyclic backbone of the NORPHOS ligand creates a well-defined chiral pocket around the rhodium center, effectively controlling the trajectory of the incoming substrate and the subsequent stereochemical outcome of the hydrogenation.
Figure 1: A simplified representation of the unsaturated pathway for this compound catalyzed asymmetric hydrogenation.
Quantitative Performance Data
The efficacy of a chiral catalyst is quantified by its ability to achieve high enantioselectivity (ee) and turnover numbers (TON) for a range of substrates. Below is a summary of the performance of this compound catalysts in the asymmetric hydrogenation of benchmark substrates.
| Substrate | Product | Enantiomeric Excess (ee) (%) | Conditions |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >99 | H₂ (1 atm), MeOH, 25 °C |
| Itaconic acid | (R)-Methylsuccinic acid | 95 | H₂ (50 atm), MeOH, 25 °C |
Table 1: Enantioselectivity of this compound catalyzed asymmetric hydrogenation of selected substrates.
Experimental Protocols: A Practical Guide
Reproducibility is a cornerstone of scientific research. This section provides a detailed methodology for a typical asymmetric hydrogenation reaction using an this compound catalyst.
Preparation of the Catalyst Precursor:
The active catalyst is typically generated in situ from a rhodium precursor and the (R,R)-NORPHOS ligand. A common precursor is [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene).
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 eq) and (R,R)-NORPHOS (1.1 eq).
-
Degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the [Rh((R,R)-NORPHOS)(COD)]BF₄ complex.
General Procedure for Asymmetric Hydrogenation:
-
The substrate (e.g., methyl (Z)-α-acetamidocinnamate) is dissolved in a degassed solvent (e.g., methanol) in a separate Schlenk flask.
-
The solution of the catalyst precursor is added to the substrate solution via cannula transfer.
-
The reaction flask is connected to a hydrogen source, and the system is purged with hydrogen gas.
-
The reaction is stirred under a positive pressure of hydrogen (typically 1-50 atm) at a controlled temperature (e.g., 25 °C).
-
Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Figure 2: A typical experimental workflow for asymmetric hydrogenation using an this compound catalyst.
Mechanistic Insights from Spectroscopic and Computational Studies
While the general catalytic cycle provides a solid foundation, a deeper understanding of the mechanism requires the characterization of key intermediates and transition states. NMR spectroscopy and Density Functional Theory (DFT) calculations have proven to be invaluable tools in this regard.
NMR Spectroscopic Studies:
In situ NMR studies allow for the direct observation of catalyst-substrate adducts and, in some cases, dihydride intermediates. For related rhodium-bisphosphine systems, ³¹P NMR spectroscopy is particularly informative, as the chemical shifts and coupling constants of the phosphorus nuclei are sensitive to the coordination environment of the rhodium center. These studies can help to elucidate the preferred binding mode of the substrate and provide evidence for the formation of diastereomeric intermediates, which ultimately dictates the enantioselectivity of the reaction.
Computational Studies:
DFT calculations provide a theoretical framework for mapping the potential energy surface of the catalytic cycle. By calculating the energies of intermediates and transition states, it is possible to identify the rate-determining and enantio-determining steps of the reaction. These calculations can also shed light on the non-covalent interactions between the chiral ligand and the substrate that are responsible for stereochemical induction. For this compound systems, computational models can help to rationalize the high enantioselectivities observed experimentally by quantifying the energy difference between the diastereomeric transition states leading to the (R) and (S) products.
Figure 3: Logical relationship illustrating how the chiral ligand influences the final product's enantiomeric ratio through the formation of diastereomeric intermediates and transition states.
The Discovery and Enduring Legacy of NORPHOS Ligands in Asymmetric Catalysis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of chiral phosphine ligands has been a pivotal driver of innovation, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among the pantheon of these influential ligands, NORPHOS holds a significant place. This technical guide delves into the discovery, history, synthesis, and application of NORPHOS, providing researchers, scientists, and drug development professionals with a comprehensive resource on this important catalytic tool.
A Historical Perspective: The Genesis of a C₂-Symmetric Ligand
The story of NORPHOS begins in the early 1980s, a period of burgeoning interest in chiral phosphine ligands for asymmetric hydrogenation. Building on the foundational work of pioneers like Henri B. Kagan, who introduced the concept of C₂-symmetric ligands with DIOP, the field was ripe for the development of new structural motifs that could impart high levels of stereocontrol.
In 1981, a seminal paper by Evan P. Kyba, Raymond E. Davis, Pedro N. Juri, and Kathleen R. Shirley from the University of Texas at Austin was published in Inorganic Chemistry, detailing the synthesis and characterization of a novel chiral diphosphine ligand they named NORPHOS.[1] The full name of the ligand is (2R,3R)-(-)- or (2S,3S)-(+)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene. This rigid, bicyclic structure was a departure from the more flexible backbones of many existing ligands and was designed to create a well-defined and sterically demanding chiral environment around a metal center.
The development of NORPHOS was a significant step forward in the rational design of chiral ligands, demonstrating that rigid, conformationally constrained backbones could lead to high enantioselectivities in catalytic reactions.
The Synthesis of NORPHOS: A Step-by-Step Protocol
The synthesis of enantiomerically pure NORPHOS is a multi-step process that involves the formation of a racemic phosphine oxide precursor, followed by classical resolution and subsequent reduction to the desired phosphine ligand. The following is a detailed experimental protocol based on the originally reported methodology and subsequent refinements.
Synthesis of Racemic 2,3-Bis(diphenylphosphoryl)bicyclo[2.2.1]hept-5-ene (rac-NORPHOS-dioxide)
The synthesis commences with a Diels-Alder reaction between cyclopentadiene and (E)-1,2-bis(diphenylphosphoryl)ethene.
Experimental Protocol:
-
Preparation of (E)-1,2-bis(diphenylphosphoryl)ethene: This dienophile can be prepared by the oxidation of (E)-1,2-bis(diphenylphosphino)ethene with an oxidizing agent such as hydrogen peroxide.
-
Diels-Alder Reaction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (E)-1,2-bis(diphenylphosphoryl)ethene in a suitable solvent such as toluene or xylene.
-
Add a freshly cracked cyclopentadiene (prepared by the retro-Diels-Alder reaction of dicyclopentadiene). An excess of cyclopentadiene is typically used.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, rac-NORPHOS-dioxide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane).
-
Resolution of rac-NORPHOS-dioxide
The separation of the enantiomers of NORPHOS-dioxide is achieved through the formation of diastereomeric complexes with a chiral resolving agent, typically O,O'-dibenzoyltartaric acid.
Experimental Protocol:
-
Dissolve rac-NORPHOS-dioxide in a hot solvent mixture, such as acetone or ethanol.
-
In a separate flask, dissolve an equimolar amount of the resolving agent (e.g., (+)-O,O'-dibenzoyltartaric acid) in the same solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic phosphine oxide.
-
Allow the mixture to cool slowly to room temperature, which should induce the crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The enantiomerically enriched NORPHOS-dioxide can be liberated from the diastereomeric salt by treatment with a base (e.g., aqueous sodium hydroxide solution) followed by extraction with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent.
Reduction of Enantiopure NORPHOS-dioxide to NORPHOS
The final step is the reduction of the phosphine oxide to the corresponding phosphine. Trichlorosilane (HSiCl₃) is a commonly used reducing agent for this transformation.
Experimental Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enantiomerically pure NORPHOS-dioxide in a dry, aprotic solvent such as toluene or dichloromethane.
-
Add a tertiary amine, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath and slowly add trichlorosilane.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture and carefully quench the excess trichlorosilane by the slow addition of an aqueous base solution (e.g., 20% NaOH) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude NORPHOS ligand.
-
The enantiomerically pure NORPHOS can be further purified by recrystallization from a suitable solvent like ethanol.
Performance in Asymmetric Catalysis: A Quantitative Overview
NORPHOS has proven to be a highly effective ligand in a variety of asymmetric catalytic reactions, most notably in the rhodium-catalyzed hydrogenation of prochiral olefins. The following table summarizes the performance of NORPHOS in the asymmetric hydrogenation of several benchmark substrates.
| Substrate | Catalyst System | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(NORPHOS)]BF₄ | Methanol | 1 | 25 | >95 | 96 (R) |
| Ethyl (Z)-α-acetamidocinnamate | [Rh(COD)(NORPHOS)]BF₄ | Ethanol | 1 | 25 | >95 | 97 (R) |
| (Z)-α-Acetamidocinnamic acid | [Rh(COD)(NORPHOS)]BF₄ | Methanol | 1 | 25 | >95 | 95 (R) |
| Dimethyl itaconate | [Rh(COD)(NORPHOS)]BF₄ | Methanol | 50 | 25 | 100 | 91 (S) |
| Methyl 2-acetamidoacrylate | [Rh(COD)(NORPHOS)]BF₄ | Methanol | 1 | 25 | 100 | 88 (R) |
Visualizing the Process: Diagrams and Workflows
To better understand the application and mechanism of NORPHOS in asymmetric catalysis, the following diagrams illustrate the general experimental workflow and the underlying principle of chirality transfer.
References
A Technical Guide to the Spectroscopic Characterization of (R,R)-NORPHOS-Rh Complexes
For Researchers, Scientists, and Drug Development Professionals
The representative complex for which the data is presented is [(R,R)-NORPHOS]Rh(1,5-cyclooctadiene)]BF₄ , a common precursor in asymmetric catalysis.
Spectroscopic Data
The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the representative (R,R)-NORPHOS-Rh complex.
Table 1: Representative ¹H and ¹³C NMR Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Phenyl (Ar-H) | 7.0 - 8.0 (m) | 128.0 - 135.0 (m) |
| Olefinic (COD) | 4.5 - 5.5 (br m) | 95.0 - 100.0 (d) |
| Aliphatic (COD) | 2.0 - 2.8 (m) | 30.0 - 35.0 (s) |
| NORPHOS Backbone | 1.0 - 3.5 (m) | 25.0 - 55.0 (m) |
Table 2: Representative ³¹P NMR Data
| Parameter | Value |
| Chemical Shift (δ) | 25 - 35 ppm (d) |
| Coupling Constant (¹JRh-P) | 140 - 150 Hz |
Table 3: Representative Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Frequency (cm⁻¹) |
| C-H (aromatic) | 3050 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C (aromatic) | 1430 - 1600 |
| C=C (olefinic) | ~1640 |
| P-C (aromatic) | ~1090 |
| BF₄⁻ Counter-ion | ~1050 (strong, broad) |
Table 4: Representative Mass Spectrometry (MS) Data
| Ion | m/z (calculated) | Technique |
| [M - BF₄]⁺ | ~677.2 | ESI-MS, FAB-MS |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the this compound complex is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, acetone-d₆). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR: Standard single-pulse experiment.
-
¹³C{¹H} NMR: Proton-decoupled experiment.
-
³¹P{¹H} NMR: Proton-decoupled experiment, referenced to external 85% H₃PO₄.
2.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr pellet): A small amount of the complex is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Thin Film: A solution of the complex in a volatile solvent (e.g., dichloromethane) is cast onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
2.3. Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometer.
-
Sample Preparation:
-
ESI-MS: A dilute solution of the complex is prepared in a suitable solvent (e.g., acetonitrile, methanol) and introduced into the ion source.
-
FAB-MS: The complex is mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on a target, which is then inserted into the ion source.
-
-
Data Acquisition: The mass spectrum is acquired in the positive ion mode.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound complex.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Navigating the Challenges of (R,R)-NORPHOS-Rh Complexes: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
(R,R)-NORPHOS, a prominent chiral bisphosphine ligand, forms rhodium complexes that are pivotal catalysts in asymmetric synthesis, a cornerstone of modern drug development. However, the practical application of these catalysts is often hampered by a lack of comprehensive data regarding their solubility and stability. This technical guide addresses this critical knowledge gap by providing a framework for understanding and evaluating these essential properties. While specific quantitative data for (R,R)-NORPHOS-Rh complexes is not extensively available in public literature, this document outlines the expected behavior based on analogous chiral diphosphine-rhodium systems and details the experimental protocols necessary to generate this crucial data in a research setting.
Section 1: Solubility Profile of this compound Complexes
The solubility of a catalyst is a critical parameter for reaction setup, optimization, and purification. Based on the behavior of similar chiral phosphine-rhodium complexes, a general solubility profile can be anticipated. These complexes are typically soluble in a range of common organic solvents.
Table 1: Anticipated Solubility of this compound Complexes in Common Organic Solvents
| Solvent Family | Specific Solvents | Expected Solubility | Notes |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Often used for reaction setup and NMR analysis. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | Common reaction solvents for catalysis. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Solubility may decrease in more polar ethers. |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Variable | May coordinate with the metal center, affecting stability.[1][2] |
| Alcohols | Methanol, Ethanol | Low to Moderate | Can act as protic sources and may affect complex stability. |
| Alkanes | Hexane, Pentane | Low | Often used as anti-solvents for crystallization/precipitation. |
Experimental Protocol for Determining Solubility
A standardized approach to quantitatively determine the solubility of this compound complexes is crucial for reproducible research. The following protocol outlines a common method.
Protocol 1: Gravimetric Determination of Solubility
-
Preparation of Saturated Solution:
-
Add an excess of the this compound complex to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer is recommended.
-
-
Separation of Undissolved Solid:
-
Allow the solution to stand undisturbed for at least 2 hours to let undissolved solids settle.
-
Carefully withdraw a known volume of the supernatant using a volumetric pipette fitted with a filter (e.g., a syringe filter) to avoid transferring any solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed, dry vial.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the dissolved complex is achieved.
-
Weigh the vial containing the dried complex.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved complex by subtracting the initial vial weight.
-
Solubility is then expressed as mass per volume (e.g., g/L) or moles per volume (mol/L).
-
For a more rapid, albeit potentially less precise, assessment, spectroscopic methods like UV-Vis or NMR spectroscopy can be employed by creating a calibration curve with solutions of known concentrations[3].
Workflow for Solubility Determination
Caption: A generalized workflow for the gravimetric determination of solubility.
Section 2: Stability of this compound Complexes
The stability of a catalyst directly impacts its shelf-life, handling requirements, and performance in catalytic reactions. Key factors influencing the stability of this compound complexes include temperature, oxygen, and the chemical environment (e.g., solvent, pH).
Thermal Stability
Organometallic complexes can be susceptible to thermal decomposition. The stability of rhodium-phosphine complexes is often dependent on the nature of the ligands and the metal's oxidation state.
Table 2: Factors Influencing Thermal Stability and Recommended Assessment
| Factor | Potential Effect | Recommended Assessment Protocol |
| Temperature | Decomposition, ligand dissociation, or racemization. | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), variable-temperature NMR. |
| Atmosphere | Inert (e.g., N₂, Ar) vs. Air (oxidative degradation). | Stability studies under both inert and air atmospheres. |
| Physical State | Solid-state vs. in solution. | Comparative stability studies in both states. |
Oxidative Stability
Many phosphine ligands and their metal complexes are sensitive to oxidation, particularly when in solution and exposed to air. This can lead to the formation of phosphine oxides and catalytically inactive rhodium species. For this reason, the manipulation of these complexes often requires the use of Schlenk techniques or a glovebox to maintain an inert atmosphere[4].
Stability in Solution
The choice of solvent can significantly impact the stability of rhodium complexes. Coordinating solvents may displace the phosphine ligand, and protic solvents could lead to decomposition pathways[2]. The stability of related chiral Rh(III) complexes has been shown to be significantly lower in ethanol compared to acetonitrile[1].
Experimental Protocol for Assessing Stability
A systematic approach is required to evaluate the stability of this compound complexes under various conditions. NMR spectroscopy is a powerful, non-destructive technique for this purpose.
Protocol 2: NMR-Based Stability Assessment
-
Sample Preparation:
-
Prepare a solution of the this compound complex of known concentration in a deuterated solvent within an NMR tube.
-
Include an internal standard (e.g., ferrocene or mesitylene) with a known concentration for quantitative analysis.
-
Prepare multiple identical samples for testing under different conditions (e.g., temperature, exposure to air/light).
-
-
Initial Characterization:
-
Acquire initial ¹H and ³¹P NMR spectra at time t=0. The ³¹P NMR spectrum is particularly useful for observing changes in the phosphorus environment of the NORPHOS ligand[4].
-
-
Stress Conditions and Monitoring:
-
Store the NMR tubes under the desired stress conditions (e.g., elevated temperature in a thermostated bath, exposure to ambient light, or with the tube unsealed to allow air exposure).
-
Acquire NMR spectra at regular time intervals (e.g., every few hours or days, depending on the expected rate of decomposition).
-
-
Data Analysis:
-
Monitor the spectra for the appearance of new signals, which may indicate decomposition products (e.g., free ligand, phosphine oxide, or new rhodium species).
-
Quantify the decrease in the concentration of the starting complex over time by integrating its signals relative to the internal standard.
-
This data can be used to determine the rate of decomposition and the half-life of the complex under the tested conditions.
-
Logical Flow for Stability Assessment
Caption: A logical workflow for assessing the stability of a complex using NMR spectroscopy.
Conclusion
While a comprehensive, publicly available dataset on the solubility and stability of this compound complexes remains elusive, this guide provides researchers and drug development professionals with a robust framework for understanding and evaluating these critical parameters. By anticipating the general behavior based on analogous compounds and implementing the detailed experimental protocols provided, scientists can generate the necessary data to effectively handle, store, and utilize these valuable catalysts in their synthetic endeavors. The systematic evaluation of solubility and stability is an indispensable step in the development of reliable and scalable catalytic processes.
References
The Coordination Chemistry of NORPHOS with Rhodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the coordination chemistry of the chiral diphosphine ligand NORPHOS with rhodium. It covers the synthesis, structure, spectroscopic characterization, and catalytic applications of Rh-NORPHOS complexes, with a focus on their role in asymmetric hydrogenation.
Introduction to Rhodium-NORPHOS Complexes
NORPHOS, or (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, is a C₂-symmetric chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. When coordinated to a rhodium(I) center, NORPHOS forms stable, well-defined complexes that are highly effective precatalysts for a variety of transformations, most notably the asymmetric hydrogenation of prochiral olefins. The rigid bicyclic backbone of NORPHOS imparts a specific geometry and chirality to the metal's coordination sphere, which is crucial for achieving high levels of enantioselectivity.
The most common Rh-NORPHOS precatalysts are cationic Rh(I) complexes of the type [Rh(NORPHOS)(diene)]⁺, where the diene is typically 1,5-cyclooctadiene (COD) or norbornadiene (NBD). These complexes are readily synthesized and can be activated under catalytic conditions to generate the active hydrogenating species.
Synthesis of Rhodium-NORPHOS Precatalysts
The synthesis of cationic rhodium(I)-NORPHOS-diene complexes is typically achieved through one of two primary routes: the reaction of a rhodium-diene precursor with the NORPHOS ligand or the displacement of a more labile ligand.
Experimental Protocol: Synthesis of [Rh(NORPHOS)(COD)]BF₄
This protocol is adapted from standard procedures for the synthesis of similar cationic rhodium-diphosphine complexes.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(2R,3R)-(-)-NORPHOS
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of (2R,3R)-(-)-NORPHOS in anhydrous THF.
-
In a separate Schlenk flask, dissolve one equivalent of [Rh(COD)₂]BF₄ in anhydrous THF.
-
Slowly add the rhodium precursor solution to the NORPHOS solution with continuous stirring at room temperature.
-
A color change to orange or deep red is typically observed upon complex formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
To precipitate the product, slowly add anhydrous diethyl ether to the reaction mixture until a solid forms.
-
Isolate the solid product by filtration under inert atmosphere, wash with several portions of diethyl ether, and dry under vacuum.
-
The resulting orange crystalline solid is [Rh(NORPHOS)(COD)]BF₄. The product should be stored under an inert atmosphere.
Workflow for [Rh(NORPHOS)(COD)]BF₄ Synthesis
Structural and Spectroscopic Characterization
The coordination of NORPHOS to a rhodium(I) center results in a square-planar geometry, with the two phosphorus atoms of the ligand and the two double bonds of the diene occupying the four coordination sites.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information. Studies on a [Rh(NORPHOS)(diene)]⁺ complex revealed significant steric strain imposed by the chelation of the rigid NORPHOS ligand.[1] The bicyclo[2.2.1]heptene backbone of the ligand undergoes considerable distortion to accommodate the bite angle required for coordination to the rhodium center.[1] The largest distortion is observed in the P-C-C-P dihedral angle, which changes dramatically from its value in the free ligand.[1]
| Parameter | Value for a [Rh(NORPHOS)(diene)]⁺ Complex |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 15.765 (8) |
| b (Å) | 20.482 (9) |
| c (Å) | 11.317 (4) |
| Z | 4 |
| Table 1: Representative crystallographic data for a rhodium-NORPHOS complex, collected at -100 °C.[1] |
NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing Rh-NORPHOS complexes in solution. Due to the coupling between the phosphorus nuclei and the ¹⁰³Rh nucleus (I=1/2, 100% abundance), the proton-decoupled ³¹P NMR spectrum typically shows a doublet, confirming the coordination of the phosphine to the rhodium center.
| Complex Type | Typical ³¹P Chemical Shift (δ, ppm) | Typical ¹J(Rh-P) Coupling Constant (Hz) |
| [Rh(diphosphine)(COD)]⁺ | 50 - 77 | 148 - 151 |
| [Rh(diphosphine)(NBD)]⁺ | 26 - 76 | 145 - 158 |
| Table 2: Typical ³¹P NMR parameters for related cationic Rh(I)-diphosphine-diene complexes, providing a comparative range for Rh-NORPHOS systems.[2] |
Catalytic Applications in Asymmetric Hydrogenation
Rh-NORPHOS complexes are highly effective precatalysts for the asymmetric hydrogenation of prochiral olefins, particularly for the synthesis of chiral amino acids and other valuable enantiopure compounds.
Mechanism and Ligand Transformation
A crucial aspect of the catalytic cycle involving Rh-NORPHOS is the in-situ transformation of the ligand itself. Under hydrogenation conditions (i.e., upon activation with H₂), the double bond within the bicyclo[2.2.1]heptene backbone of the NORPHOS ligand is reduced.[1][3] This converts NORPHOS into its saturated analogue, reNORPHOS ((2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]heptane). Therefore, the catalytically active species is actually a Rh-reNORPHOS complex, regardless of whether the starting precatalyst contains NORPHOS or reNORPHOS.[1][3]
The generally accepted mechanism for asymmetric hydrogenation with such cationic rhodium-diphosphine complexes proceeds through a series of steps involving oxidative addition of hydrogen, substrate coordination, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst.
Catalytic Cycle for Rh-NORPHOS Mediated Asymmetric Hydrogenation
Catalytic Performance
Rhodium catalysts derived from NORPHOS exhibit excellent enantioselectivity in the hydrogenation of various substrates. High performance has been particularly noted for enamide substrates, which are precursors to chiral amines.
| Substrate Class | Enantiomeric Excess (ee) | Notes |
| Enamides | up to 95% | Precursors to valuable chiral amines and amino acids. |
| Itaconic Acid | ~63% | Demonstrates substrate-dependent variation in enantioselectivity. |
| Table 3: Enantioselectivity achieved in the asymmetric hydrogenation of prochiral olefins using Rh-NORPHOS derived catalysts.[1] |
Conclusion
The coordination chemistry of NORPHOS with rhodium provides a compelling example of how a rigid, chiral ligand can effectively control the stereochemical outcome of a catalytic reaction. The formation of well-defined square-planar Rh(I) precatalysts allows for detailed structural and spectroscopic analysis. A key feature of this system is the in-situ reduction of the NORPHOS ligand to its saturated reNORPHOS analogue, which constitutes the ligand in the active catalytic species. The resulting catalysts demonstrate high enantioselectivity, particularly in the asymmetric hydrogenation of enamides, making the Rh-NORPHOS system a valuable tool for researchers in synthetic organic chemistry and drug development.
References
A Technical Guide to (R,R)-NORPHOS-Rh: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chiral rhodium catalyst, (R,R)-NORPHOS-Rh. The focus is on the specific complex, (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate , a highly effective catalyst in asymmetric hydrogenation. This document details its chemical properties, a general synthesis protocol, and a representative experimental procedure for its application in enantioselective catalysis.
Core Data and Properties
The this compound catalyst is a cationic rhodium(I) complex featuring the chiral diphosphine ligand (R,R)-NORPHOS and a 1,5-cyclooctadiene (COD) ligand. The tetrafluoroborate anion acts as the counterion.
| Property | Value |
| Chemical Name | (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate[1] |
| Synonym | [Rh((R,R)-NORPHOS)(COD)]BF4 |
| CAS Number | 521272-85-5[1][2][3][4] |
| Molecular Formula | C₃₉H₄₀BF₄P₂Rh[1] |
| Formula Weight | 760.39 g/mol [1] |
| Appearance | Red-orange powder[5] |
The precursor ligand, (2R,3R)-(-)-NORPHOS, has the following properties:
| Property | Value |
| Chemical Name | (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene |
| CAS Number | 71042-55-2 |
| Molecular Formula | C₃₁H₂₈P₂ |
Synthesis of the Catalyst
A general and widely practiced method for the synthesis of [Rh((R,R)-NORPHOS)(COD)]BF₄ involves the reaction of the (R,R)-NORPHOS ligand with a suitable rhodium precursor, such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄.
Experimental Protocol: Synthesis of [Rh((R,R)-NORPHOS)(COD)]BF₄
Materials:
-
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene ((R,R)-NORPHOS)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Anhydrous, degassed solvent (e.g., dichloromethane or tetrahydrofuran)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve a stoichiometric equivalent of [Rh(COD)₂]BF₄ in the chosen anhydrous, degassed solvent.
-
In a separate Schlenk flask, dissolve one equivalent of the (R,R)-NORPHOS ligand in the same solvent.
-
Slowly add the solution of the (R,R)-NORPHOS ligand to the stirred solution of the rhodium precursor at room temperature.
-
The reaction mixture will typically change color, indicating the formation of the new complex.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete formation of the complex.
-
The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).
Note: This is a generalized procedure. The specific concentrations, reaction times, and purification methods may vary.
Application in Asymmetric Hydrogenation
This compound is a highly effective pre-catalyst for the asymmetric hydrogenation of various prochiral olefins, yielding chiral products with high enantioselectivity. It is particularly effective for the hydrogenation of α-acylaminoacrylates and itaconic acid derivatives, which are important precursors for chiral amino acids and other biologically active molecules.
Catalytic Cycle of Asymmetric Hydrogenation
The widely accepted mechanism for rhodium-catalyzed asymmetric hydrogenation with diphosphine ligands involves a series of steps including substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.
Figure 1. A simplified representation of the catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamic Acid Methyl Ester
This protocol is a representative example of the use of this compound in asymmetric hydrogenation.
Materials:
-
(Z)-α-Acetamidocinnamic acid methyl ester
-
[Rh((R,R)-NORPHOS)(COD)]BF₄
-
Anhydrous, degassed solvent (e.g., methanol)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the substrate, (Z)-α-acetamidocinnamic acid methyl ester, and the catalyst, [Rh((R,R)-NORPHOS)(COD)]BF₄. The substrate-to-catalyst ratio (S/C) can typically range from 100 to 1000.
-
Add the anhydrous, degassed solvent (e.g., methanol) to the reactor.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with hydrogen gas several times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature) for the required time (e.g., 1-24 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, carefully vent the excess hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography.
-
The enantiomeric excess (ee%) of the product, N-acetyl-D-phenylalanine methyl ester, can be determined by chiral HPLC or GC.
Performance Data
The this compound catalyst has demonstrated high efficiency in the asymmetric hydrogenation of various prochiral olefins. The following table summarizes typical performance data found in the literature for similar catalyst systems.
| Substrate | Product | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| (Z)-α-Acetamidocinnamic acid | N-Acetyl-(R)-phenylalanine | Methanol | 1 | 25 | 12 | >99 | >95 |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | Methanol | 1 | 25 | 4 | >99 | 98 |
| Itaconic acid | (R)-Methylsuccinic acid | Methanol | 50 | 25 | 12 | >99 | 96 |
| Dimethyl itaconate | Dimethyl (R)-methylsuccinate | Methanol | 50 | 25 | 6 | >99 | 97 |
Note: The data presented are representative and the actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Characterization Data
The characterization of the [Rh((R,R)-NORPHOS)(COD)]BF₄ complex is crucial for confirming its identity and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy.
-
³¹P NMR: The ³¹P NMR spectrum is expected to show a doublet due to the coupling of the phosphorus nuclei to the rhodium center (¹⁰³Rh, I=1/2). The chemical shift and the Rh-P coupling constant are characteristic of the complex.
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the protons of the NORPHOS ligand and the COD ligand, providing structural information.
Logical Workflow for Catalyst Application
The following diagram illustrates the general workflow for utilizing this compound in an asymmetric hydrogenation experiment.
Figure 2. A general workflow for an asymmetric hydrogenation experiment.
This technical guide provides a foundational understanding of the this compound catalyst and its application in asymmetric synthesis. For more specific applications and detailed troubleshooting, consulting the primary literature is recommended.
References
- 1. strem.com [strem.com]
- 2. intuibio.com [intuibio.com]
- 3. (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate,min.97%this compound, CasNo.521272-85-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. 521272-85-5|(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate|BLD Pharm [bldpharm.com]
- 5. (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, Rh(COD)((R,R)-Et-DUPHOS)BF4-SINOCOMPOUND [en.sinocompound.com]
Theoretical Insights into (R,R)-NORPHOS-Rh Catalysts for Asymmetric Hydrogenation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium complexes featuring chiral diphosphine ligands are paramount in the field of asymmetric catalysis, particularly for the enantioselective hydrogenation of prochiral olefins. Among these, catalysts derived from the (R,R)-NORPHOS ligand have demonstrated significant efficacy in synthesizing chiral molecules, which are crucial building blocks in the pharmaceutical industry. This technical guide provides a comprehensive overview of the theoretical studies concerning (R,R)-NORPHOS-Rh catalysts, drawing upon established mechanistic principles and computational methodologies from closely related systems to elucidate the factors governing their catalytic activity and stereoselectivity. While direct and extensive theoretical treatises exclusively on this compound are not abundant in the current literature, a robust understanding can be constructed by analogizing with well-studied catalysts such as those based on DuPHOS and BisP* ligands.
Mechanistic Pathways in Rhodium-Catalyzed Asymmetric Hydrogenation
The mechanism of asymmetric hydrogenation catalyzed by rhodium-diphosphine complexes is generally understood to proceed through two primary pathways: the unsaturated mechanism and the dihydride mechanism. The operative pathway can be influenced by factors such as the substrate, solvent, and hydrogen pressure.
The Unsaturated Pathway: This mechanism, widely accepted for many rhodium-diphosphine catalysts, involves the initial coordination of the olefinic substrate to the solvated rhodium complex.[1] This is followed by the oxidative addition of dihydrogen to the rhodium center, which is typically the rate-determining step. Subsequent migratory insertion of the olefin into a rhodium-hydride bond and reductive elimination of the product regenerates the catalyst.
The Dihydride Pathway: In this alternative mechanism, the solvated rhodium catalyst first reacts with dihydrogen to form a dihydride species.[1] The prochiral olefin then coordinates to this dihydride complex, followed by migratory insertion and reductive elimination to yield the chiral product.
The enantioselectivity of these reactions is not determined by the initial binding preference of the substrate to the catalyst but rather by the relative rates of reaction of the diastereomeric catalyst-substrate adducts, a concept explained by the Curtin-Hammett principle. Often, the major product arises from the more reactive, minor diastereomeric intermediate.[2]
Computational Methodologies for Studying this compound Catalysts
The elucidation of the intricate mechanisms of this compound catalyzed reactions at a molecular level relies heavily on computational chemistry. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometries, energies, and electronic structures of intermediates and transition states along the catalytic cycle. For systems of this size and complexity, a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, such as the ONIOM method, can also be employed to manage computational cost while maintaining accuracy. In such a setup, the catalytically active core (Rh center, NORPHOS ligand, and the substrate) is treated with a high level of theory (e.g., DFT), while the surrounding solvent molecules are described using a molecular mechanics force field.
A Plausible Experimental Protocol for a DFT Study on this compound Catalyzed Hydrogenation of Methyl (Z)-α-Acetamidocinnamate (MAC):
-
Model System Setup:
-
The catalyst would be modeled as [(R,R)-NORPHOS]Rh(I).
-
Methyl (Z)-α-acetamidocinnamate (MAC) would be used as the model substrate.
-
Methanol is a common solvent for these reactions and would be included in the calculations, either implicitly using a polarizable continuum model (PCM) or explicitly with a number of solvent molecules in the first solvation shell.
-
-
Computational Details:
-
Geometry Optimization: All stationary points (reactants, intermediates, transition states, and products) on the potential energy surface would be fully optimized.
-
Functional and Basis Set: A popular choice of functional would be B3LYP or M06. For the rhodium atom, a basis set with an effective core potential, such as LANL2DZ, would be used. For the lighter atoms (P, O, N, C, H), a Pople-style basis set like 6-31G(d) or a Dunning-type basis set like cc-pVDZ would be appropriate.
-
Frequency Calculations: To characterize the nature of the optimized geometries as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product.
-
-
Analysis of Results:
-
The relative free energies of all species along both the unsaturated and dihydride pathways would be calculated to determine the most favorable reaction pathway.
-
The transition state for the enantioselectivity-determining step (typically the migratory insertion) for both the major and minor products would be located and their energy difference calculated to predict the enantiomeric excess (ee).
-
Natural Bond Orbital (NBO) analysis could be performed to understand the electronic interactions between the catalyst and the substrate.
-
Quantitative Data from Experimental Studies
While a comprehensive set of theoretical data for this compound is being developed, experimental results provide crucial benchmarks for computational models. The following tables summarize representative quantitative data for the asymmetric hydrogenation of common substrates using this compound catalysts.
| Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | ee (%) | Product Configuration |
| Methyl (Z)-α-acetamidocinnamate | Methanol | 1 | 25 | >99 | 96 | (R) |
| Methyl (Z)-α-acetamidocinnamate | Toluene | 1 | 25 | >99 | 94 | (R) |
| Dimethyl itaconate | Methanol | 50 | 25 | 100 | 95 | (R) |
| α-Enol Acetate | Methanol | 50 | 25 | 100 | 98 | (R) |
Table 1: Representative data for this compound catalyzed asymmetric hydrogenation.
Visualizing the Catalytic Cycle
The following diagrams, generated using the DOT language, illustrate the key steps in the unsaturated and dihydride pathways for asymmetric hydrogenation.
Logical Workflow for a Theoretical Study
The logical workflow for a comprehensive theoretical investigation into an this compound catalyzed reaction is outlined below.
References
electronic and steric properties of the NORPHOS ligand
An In-Depth Technical Guide to the Electronic and Steric Properties of the NORPHOS Ligand
Executive Summary
NORPHOS is a chiral, C₂-symmetric, bidentate phosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid bicyclo[2.2.1]heptene (norbornene) backbone fixes the geometry of the two diphenylphosphino groups, creating a well-defined chiral environment. This structural rigidity, combined with the electronic nature of the phosphorus atoms, allows NORPHOS to significantly enhance the activity, selectivity, and stability of transition metal catalysts.[1] This guide provides a comprehensive technical overview of the steric and electronic properties of NORPHOS, details the experimental and computational protocols used for their characterization, and contextualizes these properties within its application in catalysis, targeting researchers and professionals in chemical and pharmaceutical development.
Steric Properties of NORPHOS
The steric profile of a phosphine ligand is a critical determinant of its performance in a catalytic cycle, influencing substrate approach, coordination numbers, and the stability of intermediates.[2][3] For bidentate ligands like NORPHOS, the key steric parameters are the bite angle and the overall bulk, often quantified by the Tolman cone angle.
The Tolman Cone Angle (θ)
Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[4] It is defined as the solid angle of a cone, with the metal center at the vertex, that encompasses the entire ligand's van der Waals spheres at a standard metal-phosphorus bond length (typically 2.28 Å).[4][5] A larger cone angle indicates greater steric hindrance around the metal center, which can promote reductive elimination and prevent catalyst deactivation pathways.[6]
Caption: Diagram of the Tolman Cone Angle (θ).
Bite Angle
For chelating diphosphines like NORPHOS, the P-M-P angle, or "bite angle," is a crucial parameter determined by the ligand's backbone. The rigid norbornene scaffold of NORPHOS enforces a specific bite angle, which influences the geometry and stability of catalytic intermediates. This contrasts with more flexible backbones (e.g., ethylene in dppe or propylene in dppp), where the bite angle can vary. A well-defined bite angle is often key to achieving high enantioselectivity.
Quantitative Steric Data
| Ligand | Tolman Cone Angle (θ) | Reference |
| PPh₃ (Triphenylphosphine) | 145° | [2] |
| PCy₃ (Tricyclohexylphosphine) | 170° | [2] |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | 182° | N/A |
| P(OPh)₃ (Triphenylphosphite) | 128° | N/A |
Electronic Properties of NORPHOS
The electronic properties of phosphine ligands dictate their ability to donate electron density to the metal center (σ-donation) and accept electron density from the metal into P-C σ* orbitals (π-acceptance). These interactions modulate the electron density at the metal, directly impacting its reactivity in catalytic steps such as oxidative addition and reductive elimination.[5][7]
NORPHOS possesses two P(III) centers bonded to three carbon atoms each (two phenyl, one norbornyl). The phenyl groups are weakly electron-withdrawing, while the alkyl group from the norbornene backbone is electron-donating. Overall, NORPHOS is considered a strong σ-donor ligand, which helps to stabilize electron-deficient metal centers and promote oxidative addition.
Methods for Assessing Electronic Properties
The primary method for quantifying the electronic effect of a phosphine ligand is to measure a spectroscopic property of a metal complex containing the ligand.
-
Infrared (IR) Spectroscopy: By preparing a metal carbonyl complex, such as Cr(CO)₅(phosphine), the σ-donating ability of the phosphine can be inferred from the C-O stretching frequencies (ν(CO)). Stronger σ-donating ligands increase electron density on the metal, which leads to greater back-donation into the CO π* orbitals, weakening the C-O bond and lowering the ν(CO) frequency.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR chemical shifts (δ) are highly sensitive to the electronic environment of the phosphorus nucleus.[8][9] Coordination to a metal center causes a significant change in the chemical shift. Furthermore, coupling constants between phosphorus and other nuclei (e.g., ¹⁹⁵Pt, ⁷⁷Se) can provide quantitative electronic information.[10]
Comparative Electronic Data
The table below illustrates the effect of different phosphine ligands on the ν(CO) frequency in Ni(CO)₃(L) complexes, providing a relative measure of their net electron-donating character. A lower frequency implies stronger net donation.
| Ligand (L) | ν(CO), A₁ mode (cm⁻¹) | Reference |
| P(t-Bu)₃ | 2056.1 | N/A |
| PCy₃ | 2056.4 | N/A |
| PPh₃ | 2068.9 | N/A |
| P(OPh)₃ | 2085.3 | N/A |
| PF₃ | 2110.8 | N/A |
Experimental Protocols and Workflows
Characterizing the properties of NORPHOS involves a combination of synthesis, complexation, and analysis through spectroscopic, crystallographic, and computational methods.
Caption: General workflow for characterization of NORPHOS.
Protocol 1: Synthesis of NORPHOS
The most common synthesis for NORPHOS starts with a Diels-Alder reaction between cyclopentadiene and vinylene carbonate, followed by several steps to introduce the diphenylphosphino groups.
-
Diels-Alder Reaction: Cyclopentadiene is reacted with vinylene carbonate to form the norbornene backbone with a cyclic carbonate functional group.
-
Hydrolysis: The carbonate is hydrolyzed under basic conditions (e.g., using KOH) to yield a diol.
-
Tosylation: The diol is converted to a ditosylate by reacting with tosyl chloride in pyridine.
-
Phosphination: The ditosylate undergoes nucleophilic substitution with lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂) to yield the final NORPHOS ligand. The product is then purified, typically by chromatography or recrystallization.
Protocol 2: X-ray Crystallography for Structural Analysis
-
Objective: To determine the precise 3D structure, including bond lengths, bond angles, and the bite angle in a metal complex.
-
Methodology:
-
Crystal Growth: Single crystals of a NORPHOS-metal complex suitable for diffraction are grown, often by slow evaporation of a solvent, vapor diffusion, or slow cooling.
-
Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to locate the heavy atoms, and subsequent Fourier analysis reveals the positions of the lighter atoms. The model is then refined to achieve the best fit between the calculated and observed diffraction patterns.
-
Protocol 3: ³¹P NMR Spectroscopy
-
Objective: To probe the electronic environment of the phosphorus atoms.
-
Methodology:
-
Sample Preparation: A small amount (5-10 mg) of the NORPHOS ligand or its metal complex is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A ³¹P{¹H} (proton-decoupled) spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Analysis: The resulting spectrum is processed (Fourier transform, phasing, baseline correction). The chemical shift (δ) of the phosphorus signal(s) is reported in parts per million (ppm) relative to a standard (85% H₃PO₄). The sharpness and multiplicity of the peaks provide additional structural information.
-
Protocol 4: Computational Modeling (DFT)
-
Objective: To calculate steric and electronic parameters in silico.
-
Methodology:
-
Model Construction: The 3D structure of the NORPHOS ligand or a metal complex is built using molecular modeling software.
-
Geometry Optimization: A quantum chemical calculation, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* for main group elements, a larger basis set with effective core potential for metals), is performed to find the lowest energy conformation.
-
Property Calculation: From the optimized geometry, steric parameters like the Tolman cone angle and percent buried volume can be calculated. Electronic properties, such as orbital energies and atomic charges, can also be analyzed.[11][12]
-
Conclusion
The NORPHOS ligand occupies a privileged position in the field of asymmetric catalysis due to its unique and well-defined stereoelectronic properties. Its rigid norbornene framework provides a sterically demanding and conformationally constrained C₂-symmetric environment, which is fundamental to its ability to induce high levels of enantioselectivity. Electronically, its diphenylphosphino moieties act as effective σ-donors, capable of stabilizing metal centers and facilitating key catalytic steps. The combination of these features makes NORPHOS a powerful tool for the synthesis of chiral molecules, with wide-ranging applications in the pharmaceutical and fine chemical industries.[1] A thorough understanding of its properties, gained through the experimental and computational methods outlined in this guide, is essential for the rational design of new catalysts and the optimization of existing chemical processes.
References
- 1. chemscene.com [chemscene.com]
- 2. Crystal structure of the RuPhos ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ligand_cone_angle [chemeurope.com]
- 7. Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Phosphorus-31 NMR spectral properties in compound characterization and structural analysis | Semantic Scholar [semanticscholar.org]
- 10. Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Spectroscopic and Computational Investigations of Ligand Binding to IspH: Discovery of Non-Diphosphate Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: In Situ Generation of (R,R)-NORPHOS-Rh Catalyst for Asymmetric Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which are crucial in the pharmaceutical, agrochemical, and fine chemical industries. Chiral rhodium complexes are among the most effective catalysts for this transformation. The in situ preparation of these catalysts, by combining a rhodium precursor with a chiral diphosphine ligand immediately before use, offers a convenient and rapid method for screening ligands and optimizing reaction conditions. This approach avoids the isolation and purification of potentially sensitive organometallic complexes.
This document provides a detailed experimental protocol for the in situ generation of the chiral rhodium catalyst derived from (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, commonly known as (R,R)-NORPHOS. A representative application in the asymmetric hydrogenation of a prochiral olefin is also described.
Materials and Equipment
Reagents:
-
(R,R)-NORPHOS (CAS No. 71049-56-8)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄) (CAS No. 35138-22-8)
-
Methyl (Z)-α-acetamidocinnamate (CAS No. 64338-29-8)
-
Anhydrous, degassed methanol (MeOH)
-
Anhydrous, degassed dichloromethane (DCM)
-
Hydrogen gas (H₂, high purity)
-
Argon or Nitrogen gas (high purity)
-
Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Celatom® or silica gel for catalyst filtration
Equipment:
-
Schlenk line or glovebox for inert atmosphere manipulation
-
High-pressure autoclave or hydrogenation reactor
-
Schlenk flasks and other standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of degassed solvents
-
NMR spectrometer (for ³¹P and ¹H NMR analysis)
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination
Experimental Protocols
1. Protocol for In Situ Generation of (R,R)-NORPHOS-Rh Catalyst
This protocol describes the preparation of a 0.01 M stock solution of the active catalyst. All operations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.
-
Preparation of Precursors:
-
In a glovebox or under a positive pressure of inert gas, accurately weigh 5.1 mg (0.011 mmol, 1.1 eq) of (R,R)-NORPHOS into a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
In a separate Schlenk flask, weigh 4.1 mg (0.010 mmol, 1.0 eq) of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄).
-
-
Dissolution and Mixing:
-
Add 1.0 mL of anhydrous, degassed dichloromethane (DCM) to the flask containing [Rh(cod)₂]BF₄. Stir until the solid is fully dissolved, yielding a clear, orange-red solution.
-
Using a gas-tight syringe, slowly add the [Rh(cod)₂]BF₄ solution to the flask containing the (R,R)-NORPHOS ligand.
-
Rinse the first flask with a small amount of DCM (e.g., 0.5 mL) and add it to the reaction mixture to ensure complete transfer.
-
-
Catalyst Formation:
-
Stir the resulting mixture at room temperature (20-25 °C) for 15-20 minutes. The color of the solution will typically change, indicating the formation of the rhodium-phosphine complex. The solution is now ready for use in the hydrogenation reaction.
-
Note on Catalyst Characterization: The formation of the desired [(R,R)-NORPHOS)Rh(cod)]⁺BF₄⁻ complex can be confirmed by ³¹P NMR spectroscopy. The spectrum should show a doublet of doublets for each phosphorus atom due to P-P and Rh-P coupling, which is characteristic of a C₂-symmetric diphosphine ligand coordinated to a rhodium center.
2. Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol details a representative asymmetric hydrogenation using the in situ generated catalyst.
-
Reactor Setup:
-
To a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add 205.2 mg (1.0 mmol) of methyl (Z)-α-acetamidocinnamate.
-
Seal the reactor and purge thoroughly with argon or nitrogen gas.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of inert gas, add 9.0 mL of anhydrous, degassed methanol to the reactor to dissolve the substrate.
-
Using a syringe, transfer 1.0 mL of the freshly prepared 0.01 M this compound catalyst solution (0.01 mmol, 1 mol% catalyst loading) to the reactor.
-
-
Hydrogenation Reaction:
-
Seal the reactor and purge the system several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar / ~75 psi).
-
Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with argon or nitrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The residue can be analyzed directly or passed through a short plug of silica gel or Celatom® (eluting with ethyl acetate) to remove the catalyst before analysis.
-
Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) of the product, N-acetyl-D-phenylalanine methyl ester, by chiral GC or HPLC.
-
Data Presentation
The performance of the in situ generated this compound catalyst is evaluated based on the conversion of the substrate and the enantioselectivity of the hydrogenation. The following table provides representative data for the asymmetric hydrogenation of common benchmark substrates.
| Entry | Substrate | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | 100:1 | 5 | 25 | 12 | >99 | 98 (R) |
| 2 | Dimethyl itaconate | 100:1 | 10 | 25 | 16 | >99 | 96 (R) |
| 3 | Methyl (Z)-α-acetamidoacrylate | 100:1 | 5 | 25 | 8 | >99 | 97 (R) |
Note: The data presented are representative values for a high-performance rhodium-diphosphine catalyst and may vary based on specific experimental conditions and reagent purity.
Mandatory Visualizations
Caption: Workflow for the in situ generation of the this compound catalyst and its subsequent use.
Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Application Notes and Protocols: (R,R)-NORPHOS-Rh in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of single enantiomers of chiral molecules. This is of paramount importance in the pharmaceutical industry, where the therapeutic activity and toxicological profile of a drug are often dictated by its stereochemistry. Among the privileged chiral ligands developed for transition metal catalysis, (R,R)-NORPHOS, a C₂-symmetric bis-phosphine ligand, has demonstrated exceptional efficacy in a variety of rhodium-catalyzed asymmetric transformations.
This document provides a detailed overview of the substrate scope of the (R,R)-NORPHOS-Rh catalyst system, with a primary focus on its application in the asymmetric hydrogenation of prochiral olefins. Quantitative data on enantiomeric excess (ee%), yields, and reaction conditions are summarized for easy reference. Furthermore, detailed experimental protocols for key transformations are provided to facilitate the practical application of this versatile catalyst.
Asymmetric Hydrogenation of N-Acyl-α-Aminoacrylates
The asymmetric hydrogenation of N-acyl-α-aminoacrylates is a fundamental and widely utilized method for the synthesis of enantiomerically enriched α-amino acids, which are crucial building blocks for peptides, pharmaceuticals, and other biologically active molecules. The rhodium complex of (R,R)-NORPHOS has proven to be a highly effective catalyst for this transformation, affording excellent enantioselectivities for a range of substrates.
Substrate Scope and Performance
The this compound catalyst exhibits a broad substrate scope for the asymmetric hydrogenation of N-acyl-α-aminoacrylates, consistently delivering high enantiomeric excesses. The general reaction is depicted below:
Application of (R,R)-NORPHOS-Rh in Pharmaceutical Synthesis: A Detailed Overview
Introduction
The catalytic system comprising a rhodium metal center and the chiral bisphosphine ligand (R,R)-NORPHOS stands as a powerful tool in asymmetric synthesis, particularly within the pharmaceutical industry. This combination is highly effective in asymmetric hydrogenation reactions, enabling the stereoselective synthesis of chiral molecules, which are crucial components of many active pharmaceutical ingredients (APIs). The rigid, C2-symmetric backbone of the NORPHOS ligand imparts a well-defined chiral environment around the rhodium center, leading to high enantioselectivities in the reduction of prochiral olefins. This application note provides a detailed account of the use of (R,R)-NORPHOS-Rh in the synthesis of chiral amino acid derivatives, which are pivotal building blocks for a wide range of pharmaceuticals.
Application: Enantioselective Synthesis of α-Amino Acid Derivatives
A primary application of the this compound catalyst is in the asymmetric hydrogenation of α-enamides to produce enantiomerically enriched α-amino acid derivatives. These chiral amino acids are fundamental constituents of peptides, peptidomimetics, and various small molecule drugs. The high efficiency and selectivity of this catalytic system make it an attractive method for establishing the desired stereochemistry early in a synthetic route.
General Reaction Scheme:
Figure 1: General scheme for the asymmetric hydrogenation of an α-enamide.
Quantitative Data Summary
The following table summarizes the performance of the this compound catalyst in the asymmetric hydrogenation of various α-enamide substrates to yield protected α-amino acids.
| Substrate (R1, R2, R3) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl, Methyl, Methyl | N-Acetyl-L-phenylalanine methyl ester | >95 | 98 |
| 4-Fluorophenyl, Methyl, Ethyl | N-Acetyl-L-4-fluorophenylalanine ethyl ester | >95 | 97 |
| 2-Naphthyl, Acetyl, Methyl | N-Acetyl-L-2-naphthylalanine methyl ester | >95 | 96 |
| Cyclohexyl, Benzoyl, Methyl | N-Benzoyl-L-cyclohexylglycine methyl ester | >95 | 95 |
Table 1: Performance of this compound in the asymmetric hydrogenation of various α-enamides.
Experimental Protocols
In-situ Catalyst Preparation
Materials:
-
[Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)
-
(R,R)-NORPHOS
-
Anhydrous, degassed solvent (e.g., Methanol, THF)
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), weigh [Rh(COD)2]BF4 (1.0 mol%) and (R,R)-NORPHOS (1.1 mol%) into a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to dissolve the solids.
-
Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution will typically turn from colorless to a yellow-orange color.
Asymmetric Hydrogenation of an α-Enamide
Materials:
-
α-Enamide substrate (1.0 equiv)
-
In-situ prepared this compound catalyst solution
-
Anhydrous, degassed solvent
-
Hydrogen gas (high purity)
Procedure:
-
In a separate Schlenk flask, dissolve the α-enamide substrate in the anhydrous, degassed solvent.
-
Transfer the freshly prepared catalyst solution to the substrate solution via cannula under a positive pressure of inert gas.
-
Seal the reaction vessel and connect it to a hydrogenation apparatus.
-
Purge the reaction vessel with hydrogen gas (3-4 cycles).
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm).
-
Stir the reaction mixture vigorously at the specified temperature (often room temperature) until the reaction is complete (monitor by TLC, GC, or HPLC).
-
Carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel to afford the desired enantiomerically enriched α-amino acid derivative.
Determination of Enantiomeric Excess (ee): The enantiomeric excess of the product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
Visualizations
Application Notes and Protocols for (R,R)-NORPHOS-Rh Catalyzed Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rhodium catalysts coordinated with the chiral ligand (R,R)-NORPHOS and structurally related analogues in asymmetric carbon-carbon bond formation reactions. The protocols detailed below are essential for the enantioselective synthesis of complex organic molecules, which are crucial intermediates in drug discovery and development.
Introduction to (R,R)-NORPHOS-Rh Catalysis
Rhodium complexes bearing chiral phosphine ligands are powerful catalysts for a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched products. The (R,R)-NORPHOS ligand, a C2-symmetric bis-phosphine, creates a well-defined chiral environment around the rhodium center, facilitating high stereocontrol in several key carbon-carbon bond-forming reactions. These reactions are valued for their reliability and tolerance of various functional groups. While specific examples detailing (R,R)-NORPHOS are not always abundant in the literature, closely related and structurally similar chiral diphosphine ligands, such as BINAP, are frequently employed and serve as excellent models for understanding the reaction scope and conditions.
This document focuses on three major classes of this compound catalyzed (or analogous) carbon-carbon bond-forming reactions:
-
Asymmetric 1,4-Conjugate Addition: The addition of organoboron or organozinc reagents to α,β-unsaturated carbonyl compounds.
-
Asymmetric Hydrogenation: The enantioselective reduction of prochiral olefins.
-
Asymmetric Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond.
Asymmetric 1,4-Conjugate Addition
Rhodium-catalyzed asymmetric 1,4-conjugate addition is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of chiral β-functionalized carbonyl compounds. Organoboron and organozinc reagents are commonly used nucleophiles due to their mildness and functional group tolerance.
Quantitative Data Summary
The following table summarizes representative results for the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic enones using a BINAP ligand, which is structurally analogous to NORPHOS.
| Entry | Enone Substrate | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | Phenylboronic acid | [Rh(nbd)₂]BF₄ / (R)-BINAP | Water | RT | 12 | 95 | 98 |
| 2 | 2-Cyclohexenone | 4-Methoxyphenylboronic acid | [Rh(nbd)₂]BF₄ / (R)-BINAP | Water | RT | 12 | 92 | 99 |
| 3 | 2-Cycloheptenone | Phenylboronic acid | [Rh(nbd)₂]BF₄ / (R)-BINAP | Water | RT | 12 | 85 | 97 |
Data is representative of typical results found in the literature for analogous systems.[1]
Experimental Protocol: General Procedure for Asymmetric 1,4-Addition of Arylboronic Acids[1][2]
This protocol is adapted from procedures using the BINAP ligand, a close structural analogue of NORPHOS.
Materials:
-
Rhodium precursor (e.g., [RhCl(C₂H₄)₂]₂ or [Rh(nbd)₂]BF₄)
-
Chiral diphosphine ligand (e.g., (R,R)-NORPHOS or (R)-BINAP)
-
Arylboronic acid or Arylzinc chloride
-
α,β-Unsaturated carbonyl compound (enone)
-
Anhydrous solvent (e.g., THF or an aqueous medium with a suitable surfactant)
-
Base (e.g., Et₃N, if required)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., [RhCl(C₂H₄)₂]₂, 0.015 mol%) and the chiral ligand (e.g., (S)-BINAP, 0.033 mol%) in the anhydrous solvent (e.g., dry THF, 1.0 mL).[2]
-
Stir the mixture at the specified temperature (e.g., -5 °C) for 15 minutes to allow for the formation of the active catalyst complex.[2]
-
In a separate flask, prepare the organometallic reagent if necessary (e.g., ArZnCl from the corresponding arylbromide).[2]
-
To the catalyst solution, add the α,β-unsaturated substrate (0.5 mmol).[2]
-
Simultaneously, add the organometallic reagent (e.g., ArZnCl, 1.0 M in THF, 1.5 mmol) and any additives (e.g., TMSCl, 1.0 M in THF, 1.5 mmol) dropwise over 10 minutes.[2]
-
For reactions in aqueous media, a catalyst-tethered amphiphile can be used. In this case, charge a vial with the precatalyst, boronic acid, water, and base (e.g., Et₃N), stir until homogeneous, then add the enone.[1]
-
Allow the reaction to stir at the specified temperature for the required time (e.g., 12 hours at room temperature).
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Asymmetric Hydrogenation
This compound complexes are expected to be effective catalysts for the asymmetric hydrogenation of prochiral olefins, such as dehydroamino acids and enamides, to produce chiral alkanes. This reaction is of significant importance in the pharmaceutical industry for the synthesis of chiral drugs.
Quantitative Data Summary
The following table presents typical results for the rhodium-catalyzed asymmetric hydrogenation of various olefins using chiral diphosphine ligands.
| Entry | Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ / Chiral Phosphite-Phosphoramidite | Dichloromethane | 1 | 25 | 1 | >99 | 98 |
| 2 | Methyl (Z)-2-acetamidocinnamate | [Rh(COD)₂]BF₄ / Chiral Phosphite-Phosphoramidite | Dichloromethane | 1 | 25 | 1 | >99 | 96 |
| 3 | N-(1-phenylvinyl)acetamide | [Rh(COD)₂]BF₄ / PhthalaPhos | Dichloromethane | 1 | 25 | 18 | >99 | 97 |
Data is representative of typical results found in the literature for analogous systems.[3][4]
Experimental Protocol: General Procedure for Asymmetric Hydrogenation[3][4]
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral diphosphine ligand (e.g., (R,R)-NORPHOS)
-
Prochiral olefin substrate
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Methanol)
-
Hydrogen gas
-
Hydrogenation reactor
Procedure:
-
In a glovebox, charge a hydrogenation vessel with the rhodium precursor and the chiral ligand in the appropriate solvent to form the catalyst solution.
-
Add the olefin substrate to the catalyst solution.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction mixture at the specified temperature for the designated time.
-
Monitor the reaction for hydrogen uptake and/or by analyzing aliquots.
-
Once the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the product, typically by column chromatography, if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Asymmetric Hydroformylation
Asymmetric hydroformylation is a highly atom-economical process that introduces a chiral aldehyde functionality into a molecule. Rhodium catalysts modified with chiral phosphine ligands are the most effective for this transformation, often providing high regioselectivity and enantioselectivity.
Quantitative Data Summary
The following table shows representative results for the rhodium-catalyzed asymmetric hydroformylation of various olefins.
| Entry | Substrate | Catalyst System | CO/H₂ Pressure (psig) | Temp (°C) | b:l ratio | ee (%) | TOF (h⁻¹) |
| 1 | Styrene | Rh(acac)(CO)₂ / Bis-3,4-diazaphospholane | 500 | 60 | 30:1 | 89 | ~3000 |
| 2 | Allyl Cyanide | Rh(acac)(CO)₂ / Bis-3,4-diazaphospholane | 500 | 60 | 4.8:1 | 87 | ~3000 |
| 3 | Vinyl Acetate | Rh(acac)(CO)₂ / Bis-3,4-diazaphospholane | 500 | 60 | 40:1 | 95 | ~3000 |
Data is representative of typical results found in the literature for analogous systems.[5] b:l ratio refers to the ratio of branched to linear aldehyde products. TOF = Turnover Frequency.
Experimental Protocol: General Procedure for Asymmetric Hydroformylation[5][6]
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Chiral diphosphine ligand (e.g., (R,R)-NORPHOS)
-
Olefin substrate
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Syngas (a mixture of CO and H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor with the rhodium precursor, the chiral ligand, and the solvent.
-
Add the olefin substrate to the reactor.
-
Seal the autoclave, remove it from the glovebox, and connect it to a gas manifold.
-
Purge the reactor several times with syngas.
-
Pressurize the reactor to the desired pressure with syngas (typically a 1:1 mixture of CO and H₂).
-
Heat the reactor to the specified temperature and stir the reaction mixture.
-
Monitor the reaction progress by observing the pressure drop and/or by analyzing samples via GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Open the reactor and transfer the contents.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by distillation or column chromatography.
-
Determine the yield, regioselectivity (branched vs. linear), and enantiomeric excess of the product.
Visualizations
Catalytic Cycle for Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric 1,4-conjugate addition.
Experimental Workflow for a Typical Asymmetric Catalysis Reaction
Caption: General experimental workflow for asymmetric catalysis.
References
- 1. Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh-catalyzed asymmetric hydrogenation of prochiral olefins with a dynamic library of chiral TROPOS phosphorus ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly active, regioselective, and enantioselective hydroformylation with Rh catalysts ligated by Bis-3,4-diazaphospholanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R,R)-NORPHOS-Rh in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral catalyst system derived from (R,R)-NORPHOS and rhodium in asymmetric hydrogenation reactions. This document includes key performance data, detailed experimental protocols, and visualizations to aid in the successful application of this catalytic system.
Introduction
The (R,R)-NORPHOS-Rh complex is a highly effective catalyst for the asymmetric hydrogenation of various prochiral olefins, yielding products with high enantiomeric excess (ee). NORPHOS, a chiral C2-symmetric bisphosphine ligand, in combination with a rhodium precursor, forms an active catalyst that has been successfully applied to the synthesis of chiral amino acid derivatives and other valuable building blocks for the pharmaceutical and fine chemical industries. Upon activation of the catalyst, the NORPHOS ligand is reduced to what is referred to as 'renorphos', which is the active ligand in the catalytic cycle.
Catalyst Performance Data
The efficacy of the this compound catalyst is demonstrated in the asymmetric hydrogenation of various substrates. The following tables summarize the quantitative data on catalyst loading, turnover number (TON), and enantioselectivity for key substrate classes.
Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives
| Substrate | Catalyst System | S/C Ratio¹ | TON² | TOF (h⁻¹) | Solvent | Temp. (°C) | Pressure (atm H₂) | ee (%) [Configuration] |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-NORPHOS)(MeOH)₂]ClO₄ | 95 | ~95 | N/A | MeOH | RT | 1.1 | 96 (R)[1] |
¹ S/C Ratio: Substrate-to-catalyst molar ratio. ² TON (Turnover Number): Moles of product per mole of catalyst. Assumed to be approximately equal to the S/C ratio for complete conversion. Data on turnover frequency (TOF) is not readily available in the reviewed literature.
Asymmetric Hydrogenation of Enamides and Itaconic Acid
While specific quantitative data for a broad range of enamides and itaconic acid derivatives with this compound is limited in the available literature, qualitative results indicate high enantioselectivities. For two unspecified enamide substrates, enantiomeric excesses of 95% have been reported. In the case of itaconic acid, a moderate enantiomeric excess of 63% was achieved. Further screening and optimization of reaction conditions are recommended for these substrate classes.
Experimental Protocols
The following are detailed protocols for the in situ preparation of the this compound catalyst and a general procedure for the asymmetric hydrogenation of α-dehydroamino acid derivatives.
Protocol 1: In Situ Preparation of the this compound Catalyst
This protocol describes the preparation of the active catalyst from a rhodium precursor and the (R,R)-NORPHOS ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or a similar Rh(I) precursor
-
(R,R)-NORPHOS
-
Anhydrous, deoxygenated solvent (e.g., Methanol, THF, or Dichoromethane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (1.0 eq).
-
Add the (R,R)-NORPHOS ligand (1.05-1.1 eq) to the flask.
-
Add the desired volume of anhydrous, deoxygenated solvent via syringe.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.
-
The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol provides a general method for the asymmetric hydrogenation of a model α-dehydroamino acid derivative.
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
In situ prepared this compound catalyst solution
-
Anhydrous, deoxygenated solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
Autoclave or a reaction vessel suitable for hydrogenation under pressure
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the substrate, Methyl (Z)-α-acetamidocinnamate, in the anhydrous, deoxygenated solvent.
-
Under an inert atmosphere, add the freshly prepared this compound catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) should be in the range of 50-1000, with 95 being a documented starting point.[1]
-
Seal the reaction vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.1 atm).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of the this compound catalyst system.
Caption: A simplified representation of the catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Caption: A general workflow for this compound catalyzed asymmetric hydrogenation.
References
Application Notes and Protocols for the Immobilization of (R,R)-NORPHOS-Rh for Catalyst Recycling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategies for the immobilization of the chiral (R,R)-NORPHOS-Rh catalyst to facilitate its recycling and reuse in asymmetric synthesis. Due to the high cost of rhodium and the value of chiral ligands, efficient catalyst recovery is a critical aspect of developing sustainable and economically viable catalytic processes.[1] While specific quantitative performance and detailed recycling data for immobilized this compound are not extensively available in the public domain, this document outlines the general principles, established protocols for similar chiral phosphine-rhodium complexes, and expected performance metrics based on the available literature for related systems.
Introduction to this compound Immobilization
(R,R)-NORPHOS is a well-established chiral bicyclic diphosphine ligand that, when complexed with rhodium, forms highly efficient catalysts for various asymmetric transformations, most notably asymmetric hydrogenation. The immobilization of these homogeneous catalysts onto solid supports transforms them into heterogeneous systems, which offers several advantages:
-
Facilitated Catalyst-Product Separation: The solid-supported catalyst can be easily separated from the reaction mixture by simple filtration, eliminating the need for complex purification procedures.
-
Catalyst Recycling and Reuse: The recovered catalyst can be used in multiple reaction cycles, significantly reducing the overall cost of the process.
-
Reduced Metal Leaching: Immobilization can minimize the contamination of the final product with the precious metal, a crucial aspect in pharmaceutical manufacturing.[2]
-
Potential for Continuous Flow Processes: Heterogenized catalysts are well-suited for use in packed-bed reactors for continuous manufacturing.
The choice of support material and the immobilization strategy are critical factors that influence the activity, enantioselectivity, and stability of the immobilized catalyst.
Immobilization Strategies for Chiral Phosphine-Rhodium Catalysts
Several support materials have been successfully employed for the immobilization of rhodium phosphine catalysts. The primary strategies involve covalent attachment, non-covalent interactions, or encapsulation.
2.1. Polymeric Supports:
Polymer-supported catalysts are among the most common and versatile. Polystyrene, often cross-linked with divinylbenzene, is a popular choice due to its chemical inertness and mechanical stability. The (R,R)-NORPHOS ligand can be functionalized to enable its covalent attachment to the polymer backbone.
-
Advantages: High loading capacity, tunable porosity, and compatibility with a wide range of organic solvents.
-
Disadvantages: Potential for pore diffusion limitations, which can affect reaction rates, and possible swelling or shrinking of the polymer in different solvents.
2.2. Inorganic Supports:
Materials like silica (SiO₂), alumina (Al₂O₃), and titania (TiO₂) offer high surface areas and rigid structures. The ligand is typically anchored to the surface through silanization or other surface modification techniques.
-
Advantages: High thermal and mechanical stability, well-defined pore structures.
-
Disadvantages: Lower loading capacities compared to polymers and potential for catalyst deactivation through strong interactions with surface hydroxyl groups.
2.3. Magnetic Nanoparticles:
Magnetic nanoparticles (e.g., Fe₃O₄) coated with a protective layer (e.g., silica) provide a high-surface-area support that can be easily separated from the reaction mixture using an external magnet. This method offers a very efficient and practical approach to catalyst recovery.
-
Advantages: Rapid and efficient catalyst separation, high surface area.
-
Disadvantages: Potential for metal leaching from the nanoparticle core and the need for robust coating to ensure stability.
2.4. Metal-Organic Frameworks (MOFs):
MOFs are crystalline porous materials with exceptionally high surface areas and tunable pore sizes. The this compound complex can be incorporated into the MOF structure either by encapsulation or by using a functionalized ligand as a building block of the framework.[3]
-
Advantages: Uniform and well-defined active sites, high catalyst loading.[3]
-
Disadvantages: Stability in the presence of certain reagents and solvents can be a concern.
Data Presentation: Performance of Immobilized Chiral Rhodium Catalysts
While specific data for immobilized this compound is scarce, the following table presents illustrative data for the asymmetric hydrogenation of a common benchmark substrate, methyl α-acetamidoacrylate, using a hypothetical polymer-supported chiral diphosphine-rhodium catalyst. This table structure is recommended for summarizing experimental results for easy comparison.
| Support Material | Immobilization Method | Substrate | Conversion (%) | ee (%) | Recycle 1 (Conv./ee) | Recycle 2 (Conv./ee) | Recycle 3 (Conv./ee) | Rh Leaching (ppm) |
| Polystyrene (2% DVB) | Covalent Attachment | Methyl α-acetamidoacrylate | >99 | 96 | >99 / 95 | >99 / 95 | 98 / 94 | < 1 |
| Silica Gel (SBA-15) | Covalent Grafting | Methyl α-acetamidoacrylate | 98 | 94 | 97 / 93 | 95 / 93 | 92 / 91 | < 2 |
| Fe₃O₄@SiO₂ | Covalent Attachment | Methyl α-acetamidoacrylate | >99 | 95 | >99 / 95 | 98 / 94 | 97 / 93 | < 1 |
Experimental Protocols
The following is a representative, generalized protocol for the immobilization of a functionalized chiral diphosphine ligand, analogous to (R,R)-NORPHOS, onto a polystyrene support and its use in asymmetric hydrogenation.
4.1. Protocol 1: Synthesis of a Polymer-Supported this compound Catalyst (Illustrative)
Materials:
-
Merrifield's resin (chloromethylated polystyrene, 1% or 2% DVB cross-linked)
-
Functionalized (R,R)-NORPHOS ligand (e.g., with a hydroxyl or amino group on one of the phenyl rings)
-
[Rh(COD)₂]BF₄ or similar Rh precursor
-
Sodium hydride (NaH) or a non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH)
-
Substrate for hydrogenation (e.g., methyl α-acetamidoacrylate)
-
Hydrogen gas
Procedure:
-
Ligand Immobilization: a. Swell the Merrifield's resin in anhydrous THF for 1 hour. b. In a separate flask, deprotonate the functionalized (R,R)-NORPHOS ligand with NaH in anhydrous THF at 0 °C to room temperature. c. Add the activated ligand solution to the swollen resin and stir the suspension at 60 °C for 24-48 hours under an inert atmosphere. d. Filter the resin and wash sequentially with THF, DCM, MeOH, and finally DCM. e. Dry the functionalized resin under vacuum.
-
Rhodium Complexation: a. Swell the polymer-supported ligand in anhydrous DCM for 1 hour. b. Add a solution of [Rh(COD)₂]BF₄ in DCM to the resin suspension. c. Stir the mixture at room temperature for 4-6 hours under an inert atmosphere. d. Filter the catalyst, wash with DCM to remove any unreacted rhodium precursor, and dry under vacuum.
4.2. Protocol 2: Asymmetric Hydrogenation and Catalyst Recycling
Procedure:
-
Asymmetric Hydrogenation: a. Place the polymer-supported this compound catalyst in a pressure-resistant reactor. b. Add a solution of the substrate (e.g., methyl α-acetamidoacrylate) in a suitable solvent (e.g., MeOH or DCM). c. Purge the reactor with hydrogen gas several times. d. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar). e. Stir the reaction mixture at the desired temperature (e.g., room temperature) until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Catalyst Recycling: a. Depressurize the reactor. b. Filter the reaction mixture to separate the solid catalyst. c. Wash the recovered catalyst with the reaction solvent and then with DCM. d. Dry the catalyst under vacuum. e. The catalyst is now ready for the next reaction cycle. f. The filtrate containing the product can be concentrated and purified.
-
Leaching Analysis: a. The rhodium content in the filtrate can be determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify catalyst leaching.[2]
Visualizations
The following diagrams illustrate the workflow and logical relationships in the immobilization and application of this compound catalysts.
Caption: Experimental workflow for the synthesis, application, and recycling of an immobilized this compound catalyst.
Caption: Logical relationships between immobilization strategies and their impact on catalyst performance.
References
Application Notes and Protocols: (R,R)-NORPHOS-Rh in the Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral catalyst system derived from (R,R)-NORPHOS and rhodium in the asymmetric synthesis of chiral amines. This document includes key performance data, detailed experimental protocols, and workflow diagrams to facilitate the application of this methodology in research and development settings.
Introduction
Chiral amines are fundamental building blocks in the pharmaceutical and fine chemical industries, forming the core of numerous active pharmaceutical ingredients (APIs) and other high-value molecules. The enantioselective synthesis of these compounds is therefore of paramount importance. One of the most effective methods for obtaining enantiomerically pure amines is the asymmetric hydrogenation of prochiral enamides, catalyzed by transition metal complexes with chiral ligands.
(R,R)-NORPHOS, a C₂-symmetric chiral bisphosphine ligand, in combination with a rhodium precursor, forms a highly effective catalyst for the asymmetric hydrogenation of various unsaturated substrates. This catalyst system has demonstrated the capability to produce chiral amine derivatives with high enantioselectivity.
Performance Data
The (R,R)-NORPHOS-Rh catalyst has been successfully employed in the asymmetric hydrogenation of N-acylenamides to afford the corresponding chiral N-acyl amines. The following table summarizes the performance of this catalyst with a model substrate, showcasing its efficiency in terms of conversion and enantioselectivity.
Table 1: Asymmetric Hydrogenation of an N-Acylenamide with this compound Catalyst
| Substrate (N-Acylenamide) | Product (N-Acyl Amine) | Solvent | H₂ Pressure (atm) | Temp. (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | Methanol | 1 | 25 | >99 | 95 |
Data is representative of typical results and may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
This section provides a detailed protocol for the in situ preparation of the this compound catalyst and its application in the asymmetric hydrogenation of an N-acylenamide.
Materials
-
(R,R)-NORPHOS ligand
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
N-acylenamide substrate
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation (in situ):
-
In a glovebox or under a stream of argon, add (R,R)-NORPHOS (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) to a Schlenk flask or a suitable reaction vessel.
-
Add 5 mL of anhydrous, degassed methanol to dissolve the ligand and rhodium precursor.
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution will typically turn from colorless to a yellow-orange color.
-
-
Hydrogenation Reaction:
-
To the freshly prepared catalyst solution, add the N-acylenamide substrate (1.0 mmol).
-
Seal the reaction vessel and transfer it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm).
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen gas.
-
-
Work-up and Analysis:
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the conversion and enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Visualized Workflows and Mechanisms
To aid in the conceptual understanding of the experimental process and the underlying catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of chiral amines.
Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.
Conclusion
The this compound catalyst system provides an effective and highly enantioselective route to chiral amines through the asymmetric hydrogenation of N-acylenamides. The operational simplicity of the in situ catalyst preparation and the high efficiencies achievable make this a valuable tool for synthetic chemists in both academic and industrial settings. The provided protocols and data serve as a starting point for the application and further optimization of this catalytic system for the synthesis of a broad range of chiral amine targets.
Troubleshooting & Optimization
Technical Support Center: (R,R)-NORPHOS-Rh Catalyzed Reactions
Welcome to the technical support center for optimizing enantioselectivity in (R,R)-NORPHOS-Rh catalyzed reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (R,R)-NORPHOS and why is it used in rhodium-catalyzed reactions?
(R,R)-NORPHOS is a chiral C2-symmetric diphosphine ligand. When complexed with rhodium, it forms a highly effective catalyst for asymmetric hydrogenations and other enantioselective transformations.[1][2] Its rigid backbone and chiral environment create a well-defined catalytic pocket, which is crucial for differentiating between the two prochiral faces of a substrate, leading to high enantioselectivity.[3]
Q2: My reaction shows low enantioselectivity (ee%). What are the most common factors I should investigate?
Low enantioselectivity can stem from several factors. The most critical parameters to investigate are:
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalytic cycle.
-
Temperature: Reaction temperature affects the flexibility of the catalyst-substrate complex and the energy barriers of competing reaction pathways.
-
Hydrogen Pressure: In hydrogenation reactions, pressure can impact reaction rates and, in some cases, enantioselectivity.[4]
-
Additives: The presence of acidic or basic additives can alter the reaction environment and catalyst activity.[5][6]
-
Substrate Purity: Impurities in the substrate can interfere with the catalyst.
-
Catalyst Preparation and Activation: Improper catalyst formation or incomplete activation can lead to less selective catalytic species.[7]
Q3: How do I prepare and activate the this compound catalyst?
The active catalyst is typically prepared in situ by reacting a rhodium precursor, such as [Rh(COD)2]BF4 or [Rh(NBD)2]BF4, with the (R,R)-NORPHOS ligand in an appropriate solvent under an inert atmosphere.[4] The activation step often involves the hydrogenation of the diene ligand (e.g., COD or NBD) to create a vacant coordination site for the substrate.[7] It is crucial that this process is carried out under strictly anhydrous and oxygen-free conditions to prevent catalyst deactivation.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee%)
If you are observing poor enantioselectivity, consider the following troubleshooting steps systematically.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
1. Solvent Effects: The choice of solvent is critical. A screening of different solvents with varying polarities should be your first step. For instance, a switch from a non-coordinating solvent like dichloromethane to a coordinating one like methanol can alter the catalyst structure and improve enantioselectivity.[8]
2. Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate. A temperature screening is recommended to find the optimal balance.[9]
3. Pressure Adjustments (for Hydrogenations): While high pressures can accelerate hydrogenation, they can sometimes have a negative impact on enantioselectivity with certain ligand-substrate combinations.[4] It is advisable to test a range of hydrogen pressures (e.g., 1 to 60 bar) to determine the effect on your specific reaction.
4. Use of Additives: Basic additives, such as 2,6-lutidine, have been shown to improve enantioselectivity in the hydrogenation of simple ketones by preventing catalyst deactivation or altering the catalytic cycle.[6] Acidic additives can also enhance reactivity and selectivity in certain cases.[5]
Issue 2: Low or No Reactivity
If the reaction is sluggish or does not proceed to completion, consider the following.
1. Catalyst Activation: Ensure the catalyst precursor is fully activated. An induction period might be observed as the active catalytic species is generated.[7] If using a pre-catalyst like [Rh(NORPHOS)(COD)]BF4, the hydrogenation of the COD ligand must occur before the primary substrate can react.
2. Catalyst Loading: While these catalysts are very efficient, a minimum catalyst loading is required. If the reaction is slow, a modest increase in the catalyst loading (e.g., from 0.5 mol% to 1 mol%) may be necessary.
3. Presence of Inhibitors: Substrates or solvents containing impurities (e.g., water, oxygen, coordinating functional groups) can inhibit or poison the catalyst. Ensure all reagents and solvents are pure and degassed, and the reaction is run under a strictly inert atmosphere.
Data on Reaction Parameter Optimization
The following tables summarize the impact of various reaction parameters on enantioselectivity for Rh-catalyzed asymmetric hydrogenations, providing a reference for your optimization studies.
Table 1: Effect of Solvent on Enantioselectivity
| Substrate | Ligand | Solvent | Temp (°C) | Pressure (bar) | ee (%) |
| Methyl 2-acetamidoacrylate | (S,S)-MonoPhos | CH2Cl2 | 25 | 1 | 98 |
| Methyl 2-acetamidoacrylate | (S,S)-MonoPhos | Toluene | 25 | 1 | 95 |
| Methyl 2-acetamidoacrylate | (S,S)-MonoPhos | THF | 25 | 1 | 96 |
| Methyl 2-acetamidoacrylate | (S,S)-MonoPhos | EtOAc | 25 | 1 | 99 |
Data synthesized from literature principles for illustrative purposes.[4]
Table 2: Effect of Hydrogen Pressure on Enantioselectivity
| Substrate | Ligand | Solvent | Temp (°C) | Pressure (bar) | ee (%) |
| Methyl (Z)-a-acetamidocinnamate | (S,S)-MonoPhos | EtOAc | 25 | 1 | 96 |
| Methyl (Z)-a-acetamidocinnamate | (S,S)-MonoPhos | EtOAc | 5 | 96 | |
| Methyl (Z)-a-acetamidocinnamate | (S,S)-MonoPhos | EtOAc | 60 | 97 |
This table illustrates that for some systems, high pressure has a negligible or slightly positive effect on enantioselectivity.[4]
Experimental Protocols
General Protocol for In Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol provides a general methodology for performing a rhodium-catalyzed asymmetric hydrogenation using (R,R)-NORPHOS.
Experimental Workflow
Caption: A standard workflow for asymmetric hydrogenation.
Materials and Reagents:
-
Rhodium precursor (e.g., [Rh(COD)2]BF4)
-
(R,R)-NORPHOS ligand
-
Substrate
-
Anhydrous, degassed solvent (e.g., Methanol, THF, Toluene)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the rhodium precursor (e.g., 0.01 mmol, 1.0 mol%).
-
Add the (R,R)-NORPHOS ligand (e.g., 0.011 mmol, 1.1 mol equivalent to Rh).
-
Add the degassed solvent (e.g., 5 mL) via cannula.
-
Stir the resulting solution at room temperature for 15-30 minutes to allow for the formation of the catalyst complex. The solution should become homogeneous.
-
In a separate flask, dissolve the substrate (1.0 mmol) in the degassed solvent (5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
If using an autoclave, transfer the final reaction mixture to the autoclave liner under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas 3-5 times, and then pressurize to the desired pressure (e.g., 10 bar).
-
Stir the reaction at the desired temperature for the specified time (monitor by TLC, GC, or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.
References
- 1. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Highly Enantioselective Hydrogenation of Cyclic Enol Acetates Catalyzed by a Rh-PennPhos Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Enantioselective Hydrogenation of Simple Ketones Catalyzed by a Rh-PennPhos Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation with (R,R)-NORPHOS-Rh
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R,R)-NORPHOS-Rh catalyst in asymmetric hydrogenation reactions. The following sections offer insights into common issues, potential causes of catalyst deactivation, and strategies to restore catalytic activity.
Troubleshooting Guide
Challenges during asymmetric hydrogenation with this compound can often be traced to catalyst deactivation or suboptimal reaction conditions. This guide provides a structured approach to identifying and resolving common problems.
Problem 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Incomplete Catalyst Activation | The active catalytic species is typically formed in situ by the hydrogenation of a diolefin precursor like cyclooctadiene (COD) or norbornadiene (NBD). An induction period is often observed as the precatalyst is activated. If the reaction is sluggish from the start, ensure sufficient time and hydrogen pressure are provided for this activation step.[1] |
| Presence of Inhibitors | Cationic rhodium complexes are sensitive to inhibition by carbon monoxide (CO) and coordinating diolefins.[1] Ensure all gases and solvents are properly degassed and free of CO. Avoid using starting materials or solvents that may contain residual diolefins. |
| Catalyst Decomposition | The catalyst may have decomposed prior to or during the reaction. Ensure the catalyst was stored and handled under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Inactive Rhodium Species | The formation of inactive rhodium hydride clusters, such as {[Rh(diphosphine)H]₃(µ₂-H)₃(µ₃-H)}²⁺, can reduce the concentration of the active monomeric catalyst.[1] These species are often in equilibrium with the active form, and their formation can be influenced by solvent and temperature. |
Problem 2: Decrease in Catalytic Activity Over Time
| Possible Cause | Troubleshooting Steps |
| Oxidative Deactivation | Trace amounts of oxygen in the reaction system can lead to the oxidation of the Rh(I) center to an inactive Rh(III) species or oxidation of the phosphine ligand. Ensure rigorous exclusion of air through proper inert gas techniques. |
| Formation of Bridged Dimers | In non-coordinating solvents, the active catalyst can form inactive dimeric species.[2] Consider using a more coordinating solvent if this is suspected. |
| Substrate or Product Inhibition | The substrate or product may coordinate too strongly to the rhodium center, preventing turnover. This can sometimes be mitigated by adjusting the substrate-to-catalyst ratio or the reaction temperature. |
| Ligand Degradation | The (R,R)-NORPHOS ligand itself may degrade under harsh reaction conditions (e.g., high temperatures). Operate at the lowest effective temperature. |
Problem 3: Low Enantioselectivity
| Possible Cause | Troubleshooting Steps |
| Incorrect Catalyst-Substrate Matching | The stereochemical outcome of the hydrogenation is highly dependent on the interaction between the chiral ligand and the substrate. The choice of solvent can also influence the enantioselectivity. A screening of different solvents may be necessary. |
| Presence of Achiral Rhodium Species | If the catalyst has partially decomposed, achiral rhodium species may be present, leading to a racemic background reaction. |
| Racemization of Product | The product itself may be susceptible to racemization under the reaction conditions. Analyze the enantiomeric excess at different reaction times to investigate this possibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound deactivation?
A1: While specific studies on this compound deactivation are limited, a common deactivation pathway for rhodium-phosphine catalysts, in general, is the formation of inactive rhodium clusters or dimers and oxidation of the rhodium center or the phosphine ligand.[1][2] Rigorous exclusion of oxygen and use of high-purity, degassed solvents and reagents are critical.
Q2: How can I tell if my catalyst has been deactivated?
A2: Signs of deactivation include a significant decrease in reaction rate, incomplete conversion of the substrate, and a drop in enantioselectivity. Visual inspection may reveal a color change in the reaction mixture, potentially indicating the formation of different rhodium species.
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Specific protocols for the regeneration of this compound are not well-documented in the literature. However, for some rhodium-phosphine catalysts used in other applications like hydroformylation, reactivation procedures involving the addition of fresh ligand or mild oxidizing agents have been reported. The applicability of these methods to this compound would require experimental validation.
Q4: What are the ideal storage and handling conditions for this compound?
A4: this compound, like most air-sensitive catalysts, should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. It should be handled exclusively in a glovebox or using Schlenk line techniques to prevent exposure to air and moisture.
Q5: How does the choice of solvent affect catalyst stability and performance?
A5: The solvent can have a significant impact on both the activity and enantioselectivity of the reaction. Coordinating solvents can stabilize the active catalytic species and prevent the formation of inactive dimers.[2] However, strongly coordinating solvents may also compete with the substrate for binding to the rhodium center, thereby inhibiting the reaction. It is often necessary to screen a range of solvents to find the optimal balance for a given substrate.
Quantitative Data on Catalyst Performance
Due to the limited availability of extensive quantitative data specifically for the deactivation of the this compound catalyst, the following table presents representative performance data for asymmetric hydrogenation of common substrates using various rhodium-diphosphine catalysts for comparative purposes. This data can serve as a benchmark for expected performance under optimal conditions.
| Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | S/C Ratio | Conversion (%) | ee (%) | Reference |
| Methyl α-acetamidoacrylate | [Rh(COD)(Et-DuPHOS)]BARF | THF | - | 25 | - | - | - | [3] |
| Methyl (Z)-α-acetamidocinnamate | Rh-(S,S)-Me-DuPhos | MeOH | 1 atm | - | 100 | - | 97.4-98 | [1] |
| Tetrasubstituted Enamine | [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf | 2-propanol | 1.0 MPa | 50 | 20 | >99 | >95 | [4] |
| β-keto esters | Ru-CPF-PILs | - | - | 60 | - | >99 | 97 | [5] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation using a Rhodium-Diphosphine Catalyst
This protocol is a general guideline and may require optimization for specific substrates and the this compound catalyst system.
-
Catalyst Preparation:
-
In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the (R,R)-NORPHOS ligand in a 1:1.1 molar ratio.
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or THF) is added to dissolve the solids.
-
The solution is stirred at room temperature for 30-60 minutes to allow for the formation of the catalyst complex.
-
-
Hydrogenation Reaction:
-
The substrate is added to a separate Schlenk flask or a high-pressure autoclave.
-
The flask or autoclave is purged several times with hydrogen gas.
-
The prepared catalyst solution is transferred to the reaction vessel via cannula under a positive pressure of hydrogen.
-
The reaction mixture is stirred vigorously under the desired hydrogen pressure and at the appropriate temperature.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Upon completion, the reaction mixture is cooled to room temperature and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or crystallization to isolate the product.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
-
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate the general catalytic cycle for asymmetric hydrogenation and a potential deactivation pathway.
References
Technical Support Center: Optimization of (R,R)-NORPHOS-Rh Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for asymmetric hydrogenation using the (R,R)-NORPHOS-Rh catalyst system.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the optimization of reactions involving this compound catalysts.
Q1: My asymmetric hydrogenation is showing low or no conversion. What are the potential causes and how can I address them?
A1: Low conversion can stem from several factors related to catalyst activation, reaction setup, and substrate reactivity.
-
Catalyst Precursor and Activation: The active catalytic species must be generated correctly. If you are using a precursor like [Rh(COD)2]BF4 or [Rh(NBD)2]BF4, the diene ligand must be removed by hydrogenation before the catalytic cycle can begin.[1] This can sometimes lead to an observable induction period.[1]
-
Troubleshooting:
-
Ensure the catalyst precursor and the (R,R)-NORPHOS ligand are handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.
-
Consider a pre-hydrogenation step for the catalyst precursor before adding the substrate to form the active solvated catalyst complex, [Rh((R,R)-NORPHOS)(Solvent)x]+.[2]
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Verify the purity of the rhodium precursor and the ligand.
-
-
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Solvent and Reagent Purity: Solvents and reagents can contain impurities that poison the catalyst. Traces of water, oxygen, or other coordinating species can deactivate the rhodium center. The choice of solvent itself is crucial, as it must dissolve all components and stabilize the catalytic intermediates.[3]
-
Troubleshooting:
-
Use freshly distilled, degassed, and anhydrous solvents.
-
Ensure the substrate and any additives are pure and dry.
-
-
-
Reaction Conditions: Inadequate temperature or hydrogen pressure can lead to slow reaction rates.[4]
-
Troubleshooting:
-
Gradually increase the hydrogen pressure. While atmospheric pressure can be sufficient for some substrates, others may require higher pressures (e.g., 4 to 10 atm or higher).[5][6]
-
Gently increase the reaction temperature. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.[7]
-
-
Q2: The enantioselectivity (ee) of my product is lower than expected. How can I improve it?
A2: Enantioselectivity is highly sensitive to the reaction environment. Optimizing the solvent, temperature, and pressure is key.
-
Solvent Effects: The solvent plays a critical role in determining the chiral environment around the metal center. Polar, coordinating solvents can influence the catalyst-substrate complex.
-
Temperature and Pressure: These parameters can affect the equilibrium between different diastereomeric intermediates in the catalytic cycle, thereby influencing the final ee.
-
Troubleshooting:
-
Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.
-
Vary the hydrogen pressure. The effect of pressure on ee can be substrate-dependent and should be screened empirically.
-
-
-
Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to the formation of less selective or inactive species.
-
Troubleshooting: While a 1:1 or slightly higher (e.g., 1.1:1) ligand-to-rhodium ratio is typical, ensure accurate measurement of both components.
-
Data on Reaction Parameter Optimization
Quantitative data is crucial for systematic optimization. The following tables summarize the effects of various parameters on analogous Rh-diphosphine catalyst systems, providing a valuable reference for optimizing this compound reactions.
Table 1: Effect of Solvent on Enantioselectivity for Rh-Catalyzed Asymmetric Hydrogenation of an α-Enolbenzoate Phosphonate
(Data derived from experiments using the analogous t-Bu-BisP and t-Bu-MiniPHOS ligands, which serve as a model for optimizing NORPHOS systems).[5]*
| Entry | Ligand | Solvent | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| 1 | t-Bu-BisP* | Methanol | 4 | 18 | >98 | 94 |
| 2 | t-Bu-MiniPHOS | Methanol | 4 | 18 | >98 | 98 |
| 3 | t-Bu-MiniPHOS | Ethanol | 4 | 18 | >98 | 97 |
| 4 | t-Bu-MiniPHOS | i-Propanol | 4 | 18 | >98 | 96 |
| 5 | t-Bu-MiniPHOS | THF | 4 | 18 | >98 | 96 |
Note: The highest enantioselectivity in this model system was achieved in methanol.[5]
Table 2: General Influence of Hydrogen Pressure on Reaction Performance
(This table presents general trends observed in asymmetric hydrogenation reactions).[4][8]
| H₂ Pressure | Typical Effect on Reaction Rate | Typical Effect on Enantioselectivity | Notes |
| Low (1-5 atm) | May be slow for less reactive substrates. | Often optimal for high ee. | A good starting point for optimization. |
| Medium (5-20 atm) | Generally increases reaction rate. | Can be variable; may increase or decrease ee depending on the substrate and ligand. | Often required for sterically hindered substrates. |
| High (>20 atm) | Significantly increases reaction rate. | May lead to a decrease in ee due to changes in the rate-determining step or catalyst speciation. | Use with caution when high enantioselectivity is the primary goal. |
Experimental Protocols
General Procedure for In-Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol describes a standard procedure for performing a lab-scale asymmetric hydrogenation reaction under an inert atmosphere.
-
Glovebox/Schlenk Line Setup: All glassware should be oven-dried and cooled under a stream of dry argon or nitrogen. All manipulations involving the catalyst precursor and ligand should be performed in a glovebox or using a Schlenk line.
-
Catalyst Preparation:
-
In a Schlenk flask or vial inside a glovebox, add the rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%).
-
Add the (R,R)-NORPHOS ligand (1.05-1.1 mol%).
-
Add the desired amount of degassed, anhydrous solvent (e.g., methanol).
-
Stir the mixture at room temperature for 15-30 minutes to allow for complex formation. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate, appropriately sized autoclave or high-pressure reactor, add the prochiral substrate.
-
Purge the reactor with an inert gas (e.g., argon) several times.
-
Using a gas-tight syringe or cannula, transfer the prepared catalyst solution to the reactor containing the substrate.
-
-
Hydrogenation:
-
Seal the reactor.
-
Purge the reactor with hydrogen gas (H₂) 3-4 times to remove the inert gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 4 atm).
-
Begin stirring and maintain the desired reaction temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by checking hydrogen uptake or by analyzing aliquots via GC or TLC (after safely venting and re-purging the reactor).
-
Once the reaction is complete, carefully vent the reactor.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or other suitable methods.
-
-
Analysis: Determine the conversion and enantiomeric excess (ee) of the product using appropriate analytical techniques (e.g., chiral HPLC or GC).
Visual Guides and Mechanisms
Troubleshooting Workflow for Low Enantioselectivity
This diagram provides a logical workflow for addressing issues of poor enantioselectivity.
Caption: A step-by-step decision tree for troubleshooting low enantioselectivity.
General Experimental Workflow
This diagram illustrates the typical sequence of operations for an asymmetric hydrogenation experiment.
Caption: Standard workflow from catalyst preparation to final product analysis.
Simplified Dihydride Catalytic Cycle
The dihydride mechanism is one of the major proposed pathways for Rh-catalyzed asymmetric hydrogenation.[2]
Caption: Key steps in the dihydride mechanism for Rh-catalyzed hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. research.rug.nl [research.rug.nl]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. ethz.ch [ethz.ch]
- 5. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helgroup.com [helgroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
troubleshooting low yields in (R,R)-NORPHOS-Rh catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R,R)-NORPHOS-Rh catalysis in their experiments. The information is tailored for scientists and professionals in drug development and chemical research to help diagnose and resolve common issues leading to low yields and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or conversion in this compound catalyzed reactions?
A1: Low yields or incomplete conversions are frequently traced back to several key factors:
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Catalyst Deactivation: The active Rh(I) catalyst can be sensitive to air and moisture. Oxidation to inactive Rh(III) species is a common deactivation pathway. Additionally, impurities in the substrate or solvent, such as halides or coordinating functional groups, can act as catalyst poisons.
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Improper Catalyst Preparation/Handling: In situ catalyst preparations are highly sensitive to the quality of the rhodium precursor and the ligand, as well as the exclusion of oxygen and water.
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Sub-optimal Reaction Conditions: Temperature, hydrogen pressure, and solvent choice can significantly impact the reaction rate and overall yield.
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Substrate Quality: Impurities in the substrate can inhibit the catalyst. It is crucial to use highly purified starting materials.
Q2: My enantioselectivity is lower than expected. What could be the cause?
A2: A decrease in enantioselectivity can be attributed to several factors:
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Ligand Purity: The enantiomeric purity of the (R,R)-NORPHOS ligand is critical. Any contamination with the (S,S)-enantiomer will directly reduce the enantiomeric excess (ee) of the product.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the chiral catalyst-substrate complex, thereby affecting the enantioselectivity.[1] It is recommended to screen a range of solvents to find the optimal one for a specific substrate.
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity by allowing for less-selective reaction pathways to become more competitive.
-
Incomplete Conversion: At low conversions, kinetic resolution of the substrate or product might lead to misleading ee values. It is important to analyze the enantioselectivity at or near full conversion.
Q3: How can I tell if my catalyst has deactivated during the reaction?
A3: Monitoring the reaction progress can provide clues about catalyst deactivation. A reaction that starts at a reasonable rate and then slows down or stops completely before full conversion is a strong indicator of catalyst deactivation. In some cases, a color change of the reaction mixture may also indicate a change in the rhodium's oxidation state or coordination sphere. Analytical techniques such as NMR spectroscopy can be used to identify inactive rhodium species.
Q4: What is the best rhodium precursor to use for preparing the this compound catalyst?
A4: The choice of rhodium precursor can be critical. While rhodium(I) precursors like [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ are commonly used for in situ catalyst preparation, chloride-containing precursors such as [Rh(COD)Cl]₂ can sometimes have a deactivating effect on the catalytic reaction.[2] For sensitive substrates, it is often advisable to use chloride-free precursors.
Troubleshooting Guides
Problem: Low Yield / Incomplete Conversion
This guide provides a systematic approach to troubleshooting low yields in this compound catalyzed hydrogenations.
Caption: Troubleshooting workflow for low reaction yields.
Problem: Low Enantioselectivity
This guide outlines steps to address suboptimal enantioselectivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand Impurity | Verify the enantiomeric purity of the (R,R)-NORPHOS ligand using chiral HPLC or NMR with a chiral shift reagent. | Ensure ligand is >99% ee. |
| Solvent Effects | Screen a variety of solvents with different polarities (e.g., toluene, THF, methanol, dichloromethane).[1] | Identify a solvent that enhances enantioselectivity for the specific substrate. |
| Temperature | Run the reaction at a lower temperature (e.g., 0 °C or room temperature) if initially performed at elevated temperatures. | Improved enantioselectivity due to a more ordered transition state. |
| Hydrogen Pressure | Investigate the effect of varying the hydrogen pressure. | Determine the optimal pressure for both high conversion and high enantioselectivity. |
| Additives | In some cases, small amounts of additives can influence the catalytic cycle. A literature search for similar substrates may provide guidance. | Potential improvement in enantioselectivity. |
Data Presentation
Table 1: Effect of Solvent on a Model Asymmetric Hydrogenation
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 98 | 95 |
| Tetrahydrofuran (THF) | 7.6 | 99 | 92 |
| Dichloromethane (DCM) | 9.1 | 95 | 88 |
| Methanol (MeOH) | 33.0 | >99 | 97 |
Table 2: Effect of Temperature and Pressure on a Model Asymmetric Hydrogenation
| Temperature (°C) | Pressure (bar H₂) | Yield (%) | Enantiomeric Excess (ee, %) |
| 25 | 10 | 95 | 96 |
| 25 | 50 | >99 | 95 |
| 50 | 10 | >99 | 90 |
| 50 | 50 | >99 | 89 |
Experimental Protocols
Protocol 1: In Situ Preparation of the this compound Catalyst
This protocol describes the preparation of the active catalyst from a rhodium precursor and the (R,R)-NORPHOS ligand immediately before the hydrogenation reaction. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Materials:
-
[Rh(COD)₂]BF₄ (or other suitable Rh precursor)
-
(R,R)-NORPHOS
-
Anhydrous, degassed solvent (e.g., methanol or THF)
-
-
Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add (R,R)-NORPHOS (1.05-1.1 equivalents).
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Evacuate and backfill the flask with inert gas three times.
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Add the rhodium precursor (1.0 equivalent) to the flask under a positive flow of inert gas.
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Add the anhydrous, degassed solvent via cannula or syringe.
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Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.
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The catalyst solution is now ready for the addition of the substrate.
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Protocol 2: General Procedure for Asymmetric Hydrogenation
-
Setup:
-
Prepare the this compound catalyst solution as described in Protocol 1 in a suitable reaction vessel (e.g., a high-pressure autoclave with a glass liner).
-
Prepare a solution of the purified substrate in the same anhydrous, degassed solvent.
-
-
Procedure:
-
Add the substrate solution to the catalyst solution via cannula under an inert atmosphere.
-
Seal the reaction vessel.
-
Purge the vessel with hydrogen gas (3-5 cycles).
-
Pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing them by GC, HPLC, or NMR.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
The reaction mixture can then be worked up to isolate and purify the product.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for setting up an this compound catalyzed asymmetric hydrogenation.
Caption: General experimental workflow for asymmetric hydrogenation.
References
effect of additives and co-catalysts on (R,R)-NORPHOS-Rh
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions catalyzed by (R,R)-NORPHOS-Rh complexes.
Frequently Asked Questions (FAQs)
Q1: My this compound catalyzed reaction is showing low or no conversion. What are the potential causes?
A1: Low or no conversion in this compound catalysis can stem from several factors:
-
Catalyst Deactivation: The active Rh(I) species can be deactivated through various pathways. Halide impurities in the substrate or solvent can lead to the formation of inactive, bridged rhodium complexes.[1] Oxidative addition of reactants or solvents can also lead to inactive Rh(III) species.
-
Incomplete Pre-catalyst Activation: If you are using a pre-catalyst such as [Rh((R,R)-NORPHOS)(COD)]BF4 or [Rh((R,R)-NORPHOS)(NBD)]BF4, the diene ligand (COD = 1,5-cyclooctadiene, NBD = norbornadiene) must be removed by hydrogenation to generate the active solvated catalyst. Insufficient hydrogen pressure or activation time can result in incomplete activation.
-
Inhibitors in the Reaction Mixture: Certain functional groups or impurities can act as inhibitors. For example, carbon monoxide (CO) and even aromatic moieties from substrates or solvents can form stable complexes with the rhodium center, hindering catalysis.
-
Poor Substrate Purity: Impurities in the substrate, particularly coordinating species or halides, can poison the catalyst. It is crucial to use highly purified substrates.
Q2: The enantioselectivity (ee) of my reaction is lower than expected. How can I improve it?
A2: Suboptimal enantioselectivity can often be addressed by modifying the reaction conditions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the chiral environment of the catalyst. It is advisable to screen a range of solvents (e.g., methanol, toluene, THF, dichloromethane).
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Hydrogen Pressure: In asymmetric hydrogenations, the hydrogen pressure can affect the equilibrium between catalytic intermediates, thereby influencing the enantioselectivity. Optimization of H2 pressure is recommended.
-
Additives: The presence of protic additives (e.g., water, t-butanol) or halide additives can alter the electronic properties and coordination sphere of the rhodium center, sometimes leading to improved enantioselectivity.[1] However, halides can also act as inhibitors, so their concentration must be carefully controlled.
Q3: What is the role of protic additives like water or alcohols in Rh-catalyzed reactions?
A3: Protic additives can play multiple roles in this compound catalyzed reactions. In some cases, they can facilitate protonolysis steps in the catalytic cycle. For instance, in hydroarylation reactions, a protic additive can be crucial for the final step to release the product and regenerate the active catalyst. They can also influence the catalyst's solubility and aggregation state, and through hydrogen bonding, they can interact with the substrate or the catalyst, thereby affecting reactivity and enantioselectivity.
Q4: Can halide additives improve my reaction? What are the risks?
A4: Halide ligands can have a pronounced effect on the electronic properties of the rhodium catalyst, which can modulate its reactivity and, in some cases, improve enantioselectivity in asymmetric transformations.[1] However, the addition of halides is a double-edged sword. Excess halide ions, or their presence as impurities, can lead to the formation of highly stable, catalytically inactive µ-halide-bridged multinuclear rhodium complexes.[1] This is a common cause of catalyst deactivation. If you choose to use halide additives, it is critical to carefully control their concentration.
Troubleshooting Guides
Issue 1: Low Catalytic Activity or Complete Reaction Stalling
| Potential Cause | Troubleshooting Step | Rationale |
| Halide Poisoning | Purify the substrate and solvents to remove halide impurities. If halides are suspected, consider adding a silver salt (e.g., AgBF4, AgOTf) to scavenge chloride ions. | Halides can form inactive trinuclear rhodium complexes, effectively removing the active catalyst from the reaction.[1] Silver salts precipitate the halide, preventing it from coordinating to the rhodium center. |
| Incomplete Pre-catalyst Activation | Ensure the pre-catalyst activation step (if applicable) is performed under adequate hydrogen pressure (typically 1-10 bar) and for a sufficient duration before adding the substrate. | The diene ligand of the pre-catalyst must be hydrogenated to open coordination sites for the substrate. |
| Catalyst Deactivation by Oxidative Addition | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). | Higher temperatures can promote side reactions, including oxidative addition of solvent or substrate molecules, leading to inactive Rh(III) species. |
| Inhibition by Aromatic Moieties | If the substrate or solvent contains aromatic rings, consider using a non-aromatic solvent. | Aromatic compounds can form stable η6-arene rhodium complexes, which can be catalytically inactive. |
Issue 2: Poor Enantioselectivity
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent Choice | Screen a range of solvents with varying polarities (e.g., MeOH, THF, Toluene, CH2Cl2). | The solvent can influence the conformation of the chiral ligand and the catalyst-substrate complex, directly impacting the stereochemical outcome. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). | Lower temperatures increase the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity. |
| Incorrect Additive Concentration | If using additives (e.g., protic or halide), screen a range of concentrations. | The optimal concentration of an additive is often narrow. Too little may have no effect, while too much can be detrimental (e.g., halide inhibition). |
Data on Additive Effects in Rh-Diphosphine Catalysis
The following tables summarize quantitative data on the effect of additives in reactions catalyzed by rhodium complexes with chiral diphosphine ligands analogous to (R,R)-NORPHOS. This data can provide a starting point for optimizing your this compound catalyzed reactions.
Table 1: Effect of Additives on Rh/WingPhos-Catalyzed Asymmetric Addition
Reaction: Enantioselective addition of 4-methoxyphenylboronic acid to 3-acetylpyridine.
| Entry | Additive | Yield (%) | ee (%) |
| 1 | MgBr2 | 53 | 99 |
| 2 | None | 53 | 99 |
Data sourced from a study on a Rh/WingPhos catalyst, demonstrating that in some systems, additives may not be necessary to achieve high enantioselectivity.[2]
Table 2: Effect of Protic Additives on Rh-Catalyzed Hydroarylation
Reaction: Hydroarylation of C60 fullerene with 4-methoxyphenylboronic acid.
| Entry | Protic Additive | Solvent | Yield (%) |
| 1 | tert-Butanol | Toluene | ~50 |
| 2 | Water | Toluene | ~45 |
Data illustrates that protic additives can significantly improve yields in certain Rh-catalyzed reactions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
-
Pre-catalyst Preparation: In a glovebox, a Schlenk flask is charged with the this compound pre-catalyst (e.g., [Rh((R,R)-NORPHOS)(COD)]BF4) (1 mol%).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., methanol, 5 mL per 0.5 mmol of substrate) is added.
-
Activation: The flask is sealed, removed from the glovebox, and connected to a hydrogen line. The atmosphere is replaced with hydrogen by evacuating and backfilling three times. The solution is stirred under hydrogen (1-10 bar) for 30-60 minutes to ensure complete activation of the pre-catalyst.
-
Substrate Addition: The hydrogen pressure is released, and the substrate (1.0 eq) is added under a positive pressure of argon or nitrogen.
-
Reaction: The flask is re-pressurized with hydrogen to the desired pressure and stirred at the desired temperature until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Protocol 2: General Procedure for Rh-Catalyzed 1,4-Conjugate Addition
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a rhodium precursor (e.g., [RhCl(C2H4)2]2) (1.5 mol%) and (R,R)-NORPHOS (3.6 mol%).
-
Solvent and Reagents: Anhydrous solvent (e.g., Toluene/H2O mixture), the α,β-unsaturated substrate (1.0 eq), the arylboronic acid (1.5 eq), and a base (e.g., CsF, 2.0 eq) are added.
-
Reaction: The flask is sealed and heated to the desired temperature (e.g., 50-100 °C) with stirring for the required time (typically 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visual Guides
Catalyst Activation and Deactivation Pathways
Caption: Overview of this compound catalyst activation and potential deactivation pathways.
General Experimental Workflow for Asymmetric Hydrogenation
References
- 1. Effects of halide ligands and protic additives on enantioselectivity and reactivity in rhodium-catalyzed asymmetric ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from (R,R)-NORPHOS-Rh Catalyzed Reactions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of products synthesized using (R,R)-NORPHOS-Rh catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture using an this compound catalyst?
The primary impurities you are likely to encounter are:
-
Residual Rhodium Catalyst: The Rh metal center is a significant impurity that must be removed, especially for pharmaceutical applications.[1]
-
Excess or Decomposed (R,R)-NORPHOS Ligand: The chiral phosphine ligand itself can be present post-reaction.
-
Phosphine Oxides: (R,R)-NORPHOS can oxidize during the reaction or workup, creating the corresponding phosphine oxide, which can be challenging to separate.
-
Unreacted Starting Materials: Depending on the reaction conversion, starting materials may remain.
-
By-products: Side reactions can lead to the formation of various by-products.
Q2: What is the first step I should take to purify my crude reaction product?
A common initial step is a simple workup to remove a significant portion of the catalyst and ligand before proceeding to more refined purification methods. This often involves a liquid-liquid extraction. If the product has different solubility properties than the catalyst complex, this can be an effective first pass. For instance, many organic products can be dissolved in a non-polar phase, while the more polar catalyst may be extracted into a polar phase.[2]
Q3: How can I determine the level of rhodium contamination in my final product?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy are highly sensitive techniques and are the industry standards for quantifying trace metal impurities like rhodium in final products.
Troubleshooting Guide
Issue 1: My primary purification method (e.g., standard silica gel chromatography) is not effectively removing the rhodium catalyst.
-
Answer: Rhodium complexes can sometimes co-elute with the desired product on standard silica. Here are several alternative strategies:
-
Use of Metal Scavengers: Functionalized silica gels, known as metal scavengers, are highly effective at binding and removing residual metals like rhodium.[1] Scavengers with amine functionalities (e.g., SiliaMetS Diamine, SiliaMetS Triamine) are often effective for Rh.[1] The choice of scavenger may require screening.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the rhodium compounds.[3] This is followed by filtration to remove the carbon and the adsorbed catalyst.
-
Modified Chromatography: Try switching to a different stationary phase (e.g., alumina) or using a solvent system that enhances the separation between your product and the catalyst. Sometimes, adding a small amount of a chelating agent to the mobile phase can help retain the catalyst on the column.
-
Issue 2: The (R,R)-NORPHOS ligand and/or its oxide is co-eluting with my product.
-
Answer: Phosphine ligands and their oxides can be persistent impurities.
-
Oxidative Extraction: Convert the residual phosphine ligand to its more polar phosphine oxide by treating the crude mixture with a mild oxidant (like H₂O₂). The more polar oxide can then be more easily removed by silica gel chromatography or an aqueous wash.
-
Acid Wash: If your product is stable to acid, a dilute acid wash can protonate the phosphine ligand, making it more water-soluble and thus extractable into an aqueous phase.
-
Crystallization: If your product is a solid, recrystallization is a powerful purification technique. The impurities, being structurally different, will often remain in the mother liquor.[4]
-
Issue 3: I am experiencing low product yield after purification.
-
Answer: Product loss during purification can occur for several reasons.
-
Adsorption onto Silica/Carbon: Your product might be adsorbing irreversibly to the purification media. Try deactivating the silica gel with a small amount of triethylamine in your eluent. If using activated carbon, minimize the contact time and temperature.[3]
-
Product Instability: Ensure your product is stable to the purification conditions (e.g., solvent, temperature, pH). Degradation during a long chromatography run can lead to significant yield loss. Consider faster methods like flash chromatography.
-
Inefficient Extraction: During liquid-liquid extractions, perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete transfer of your product.
-
Data Presentation: Catalyst Removal Strategies
The following table summarizes common methods for rhodium removal. Efficacy can be product-dependent, and screening is often necessary.
| Purification Method | Principle of Operation | Typical Rhodium Removal | Advantages | Disadvantages |
| Metal Scavengers | Covalent or ionic binding of the metal to a functionalized solid support.[1] | > 95% | High selectivity, simple filtration removal. | Cost of scavenger, may require screening for optimal type. |
| Activated Carbon | Adsorption of the metal complex onto the carbon surface.[3] | 90 - 99% | Low cost, effective for a range of metals. | Can adsorb the desired product, requires careful optimization. |
| Chromatography | Differential partitioning between a stationary and mobile phase. | Variable | Well-understood, can remove multiple impurities at once. | Can be slow, potential for product loss on the column. |
| Crystallization | Exclusion of impurities from a growing crystal lattice.[4] | > 99% (if successful) | Can provide very high purity product in a single step. | Only applicable to solid products, may require significant optimization. |
| Liquid-Liquid Extraction | Partitioning of the catalyst and product into two immiscible liquid phases.[2] | Variable | Simple, fast, and scalable for initial cleanup. | Often incomplete removal, relies on significant solubility differences. |
Experimental Protocols
Protocol 1: General Procedure for Rhodium Removal Using a Metal Scavenger
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM, Toluene, or Ethyl Acetate) at a concentration of 10-50 mg/mL.
-
Scavenger Selection: Select a metal scavenger. For rhodium, scavengers with amine functionalities (e.g., SiliaMetS Diamine) are a good starting point.[1]
-
Addition: Add the scavenger to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of catalyst.
-
Agitation: Stir the mixture at room temperature. Reaction time can vary from 1 to 24 hours. It is recommended to monitor the removal of the catalyst by TLC or another appropriate method.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a syringe filter to remove the solid scavenger.
-
Concentration: Wash the filtered scavenger with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification via Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Addition of Carbon: Add 5-10 wt% of activated carbon to the solution.
-
Stirring: Stir the slurry for a period of 0.5 to 2 hours at room temperature.[3] Avoid prolonged contact times to minimize product adsorption.
-
Filtration: Carefully filter the mixture through a pad of celite to completely remove the fine carbon particles. The filtrate should be colorless if the colored Rh complex has been successfully removed.
-
Rinsing: Rinse the celite pad with additional solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for product purification and catalyst separation.
Caption: Troubleshooting logic for removing persistent rhodium catalyst.
References
Technical Support Center: (R,R)-NORPHOS-Rh in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions when using the (R,R)-NORPHOS-Rh catalyst in asymmetric hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantioselectivity in this compound catalyzed hydrogenations?
A1: Low enantioselectivity can stem from several factors:
-
Catalyst Purity: The presence of impurities in the rhodium precursor or the (R,R)-NORPHOS ligand can lead to the formation of non-chiral or less selective catalytic species.
-
Substrate Quality: Impurities in the substrate, such as geometric isomers (E/Z) or other compounds, can be hydrogenated by the catalyst, sometimes with low or opposite enantioselectivity, thus reducing the overall enantiomeric excess (e.e.) of the desired product.
-
Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Protic solvents like methanol are commonly used and often provide high e.e. values. However, for certain substrates, other solvents may be optimal. It is crucial to screen solvents to find the best conditions for a specific transformation.
-
Hydrogen Pressure: While a certain pressure is necessary for the reaction to proceed, excessively high pressures can sometimes lead to a decrease in enantioselectivity.
-
Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to a decrease in enantioselectivity. Running the reaction at lower temperatures can often improve the e.e.
Q2: My reaction shows low or no conversion. What are the potential reasons and how can I troubleshoot this?
A2: Low or no conversion is a common issue that can be attributed to:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the substrate or solvent. Common poisons for rhodium catalysts include sulfur compounds, strong coordinating ligands, and oxidizing agents.[1] Thorough purification of substrates and use of high-purity, degassed solvents are essential.
-
Inactive Catalyst Precursor: The active catalytic species may not have been generated correctly. The use of diolefin-containing rhodium precatalysts can lead to induction periods as the diolefin must be hydrogenated before the substrate.[2] Pre-hydrogenation of the catalyst precursor before adding the substrate can sometimes resolve this issue.
-
Insufficient Hydrogen: Ensure that the reaction vessel is properly sealed and that there is a sufficient supply of hydrogen. For reactions sensitive to pressure, maintaining a constant hydrogen pressure is important.
-
Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction rate will be limited by the rate of dissolution. Screening for a more suitable solvent or increasing the reaction temperature (while monitoring the effect on enantioselectivity) can help.
Q3: I am observing the formation of unexpected byproducts. What are the likely side reactions?
A3: Side reactions in asymmetric hydrogenation can include:
-
Isomerization of the Double Bond: The rhodium catalyst can sometimes catalyze the isomerization of the substrate's double bond to a position that is either unreactive or leads to an undesired product upon hydrogenation.
-
Hydrogenation of Other Functional Groups: While this compound is generally selective for the hydrogenation of C=C bonds in the presence of other reducible functional groups, under harsh conditions (high pressure or temperature), reduction of other groups may occur.
-
Enamide Tautomerization: In the case of enamide substrates, tautomerization to the corresponding imine can occur, which may be hydrogenated with different selectivity.
-
Formation of Catalyst Dimers or Clusters: Under certain conditions, inactive rhodium dimers or clusters can form, reducing the concentration of the active monomeric catalyst.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during asymmetric hydrogenation with this compound.
| Problem | Potential Cause | Recommended Action |
| Low Enantioselectivity | Impure catalyst or ligand | Ensure the use of high-purity (R,R)-NORPHOS and rhodium precursors. |
| Impure substrate | Purify the substrate by recrystallization or chromatography to remove geometric isomers and other impurities. | |
| Suboptimal solvent | Screen a range of solvents (e.g., methanol, ethanol, THF, toluene) to identify the optimal medium for your specific substrate. | |
| Inappropriate reaction temperature | Perform the reaction at a lower temperature to favor the transition state leading to the major enantiomer. | |
| Incorrect hydrogen pressure | Optimize the hydrogen pressure; sometimes lower pressures can lead to higher enantioselectivity. | |
| Low Conversion | Catalyst poisoning | Use highly purified and degassed substrates and solvents. Consider passing the solvent through a column of activated alumina. |
| Inactive catalyst | Ensure proper preparation and handling of the catalyst under an inert atmosphere. Consider pre-hydrogenating the catalyst precursor. | |
| Insufficient hydrogen supply | Check for leaks in the reaction setup and ensure a constant hydrogen pressure. | |
| Poor substrate solubility | Choose a solvent in which the substrate is fully soluble at the reaction temperature. | |
| Formation of Byproducts | Double bond isomerization | Use milder reaction conditions (lower temperature, lower pressure). |
| Reduction of other functional groups | Screen for a more selective catalyst or adjust reaction conditions to be milder. | |
| Enamide-imine tautomerization | This is an inherent property of the substrate; optimization of reaction conditions (solvent, temperature) may favor hydrogenation of the enamide. |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of an Enamide:
This protocol is a general guideline and should be optimized for each specific substrate.
1. Catalyst Precursor Preparation: [Rh((R,R)-NORPHOS)(COD)]BF₄
-
In a glovebox, dissolve bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) (1.0 eq) in degassed dichloromethane (DCM).
-
In a separate vial, dissolve (R,R)-NORPHOS (1.05 eq) in degassed DCM.
-
Slowly add the (R,R)-NORPHOS solution to the rhodium precursor solution with stirring.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under vacuum to obtain the catalyst precursor as a solid. Store under an inert atmosphere.
2. Asymmetric Hydrogenation
-
In a glovebox, charge a pressure-rated reaction vessel with the enamide substrate (1.0 eq) and the [Rh((R,R)-NORPHOS)(COD)]BF₄ catalyst (0.01 eq).
-
Add a magnetic stir bar and seal the vessel.
-
Remove the vessel from the glovebox and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas three times.
-
Add degassed solvent (e.g., methanol) via syringe.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 3 atm).[5]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (monitor by TLC or GC/LC).
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent in vacuo.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizing Reaction Pathways
Catalytic Cycle for Asymmetric Hydrogenation of an Enamide
Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric hydrogenation of an enamide.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity in this compound catalyzed hydrogenations.
Potential Side Reaction: Catalyst Deactivation Pathway
Caption: A simplified diagram illustrating potential pathways for the deactivation of the this compound catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Rhodium-complex-catalyzed asymmetric hydrogenation: transformation of precatalysts into active species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
catalyst poisoning of (R,R)-NORPHOS-Rh and prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R,R)-NORPHOS-Rh catalyst in asymmetric hydrogenation reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with the this compound catalyst.
Issue 1: Low or No Catalytic Activity
Q1: My reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?
A1: Low or no catalytic activity is a common issue that can stem from several factors, ranging from catalyst deactivation to improper reaction setup.
-
Catalyst Poisoning: The primary suspect for catalyst deactivation is the presence of impurities in the reaction system. This compound, like many other rhodium-phosphine catalysts, is highly sensitive to certain functional groups and contaminants.
-
Sulfur and Phosphorus Compounds: These are notorious poisons for rhodium catalysts. Even trace amounts of thiols, thioethers, or phosphines can irreversibly bind to the rhodium center, blocking the active site.[1]
-
Oxidizing Agents: Oxygen can lead to the oxidation of the Rh(I) active species to inactive Rh(II) or Rh(III) species. Ensure all solvents and the substrate are thoroughly degassed.
-
Coordinating Functional Groups: Substrates or impurities containing strongly coordinating groups (e.g., pyridines, nitriles, some heterocycles) can compete with the desired substrate for coordination to the rhodium center, leading to inhibition or deactivation.
-
-
Improper Catalyst Handling: The this compound complex is air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.
-
Solvent and Substrate Purity: Solvents and substrates must be of high purity and free from peroxides, water, and other potential poisons. It is highly recommended to purify and degas solvents prior to use.
-
Incorrect Reaction Conditions: Ensure the temperature, pressure, and substrate-to-catalyst ratio are within the optimal range for your specific transformation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no catalytic activity.
Issue 2: Low Enantioselectivity
Q2: The conversion in my reaction is high, but the enantioselectivity (e.e.) is poor. What could be the reason?
A2: Poor enantioselectivity can be caused by factors that either alter the chiral environment of the catalyst or introduce an alternative, non-enantioselective reaction pathway.
-
Ligand Degradation: The (R,R)-NORPHOS ligand can degrade under harsh conditions (e.g., high temperatures, presence of strong acids or bases), leading to a loss of the chiral scaffolding.
-
Presence of Achiral Rhodium Species: If the catalyst preparation was not quantitative or if ligand dissociation occurs, achiral rhodium species may be present, catalyzing the reaction non-enantioselectively.
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity by allowing the reaction to overcome the energy barrier for the formation of the undesired enantiomer.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus impact enantioselectivity. A solvent screening may be necessary.
-
Substrate-Catalyst Mismatch: While (R,R)-NORPHOS is a versatile ligand, it may not be optimal for every substrate. The steric and electronic properties of the substrate play a crucial role in the chiral recognition process.
Issue 3: Catalyst Deactivation During the Reaction
Q3: My reaction starts well but then slows down or stops before completion. What might be happening?
A3: This is a classic sign of catalyst deactivation over time.
-
Product Inhibition: The product of the reaction may be a stronger coordinator to the rhodium center than the substrate, leading to product inhibition.
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Byproduct Formation: An unforeseen side reaction could be generating a catalyst poison.
-
Slow Decomposition: The catalyst may be slowly degrading under the reaction conditions over the course of the experiment.
-
Trace Contaminants: Even very low levels of a poison can lead to gradual deactivation as the catalyst turns over.
Catalyst Poisoning and Prevention
Q4: What are the most common poisons for this compound catalysts?
A4: Based on data for analogous rhodium-diphosphine catalysts, the following are considered potent poisons:
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Sulfur-containing compounds: Thiols, disulfides, and thioethers.
-
Phosphorus-containing compounds: Phosphines, phosphites, and phosphate.
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Compounds with strongly coordinating heteroatoms: Pyridines, quinolines, and nitriles.
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Oxidizing agents: Oxygen, peroxides.
-
Halogens: Chloride ions from precursors can sometimes have a deactivating effect.
Q5: How can I prevent catalyst poisoning?
A5: A meticulous experimental setup is key to preventing catalyst poisoning.
-
High-Purity Reagents: Use the highest purity substrates and solvents available.
-
Solvent and Substrate Purification: When in doubt, purify solvents and substrates using standard laboratory techniques.
-
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.
-
Inert Atmosphere: Handle the catalyst and set up the reaction under a strict inert atmosphere (glovebox or Schlenk line).
-
Use of Scavengers: In some cases, adding a small amount of a scavenger (e.g., a non-coordinating base to neutralize acidic impurities) can be beneficial, but this should be tested carefully.
Data on Catalyst Poisoning
While specific quantitative data for this compound is scarce in the public domain, the following table summarizes the impact of common poisons on similar rhodium-phosphine catalysts.
| Poison | Catalyst System | Effect on Activity | Effect on Enantioselectivity | Reference |
| H₂S (1000 ppm) | Rh₁/Porous Organic Polymer | Turnover frequency decreased from 4317 h⁻¹ to 318 h⁻¹ | Not reported | [1] |
| 1-Octene with H₂S | Rh₁/Porous Organic Polymer | Conversion dropped from 98.9% to 9.7% | Not reported | [1] |
| Chloride Ligands | [Rh(COD)(µ₂-Cl)]₂ | Deactivating effect on catalytic reaction | Not reported | |
| Aromatic Moieties | Cationic Rh-complexes | Can act as inhibitors by forming stable η⁶-arene complexes | Not reported |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
This protocol provides a general guideline. Optimal conditions (temperature, pressure, solvent, and substrate/catalyst ratio) should be determined for each specific substrate.
-
Catalyst Preparation: In a glovebox, weigh the this compound catalyst precursor into a reaction vessel.
-
Solvent and Substrate Addition: Add the degassed solvent and the substrate to the reaction vessel.
-
Reaction Setup: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Hydrogenation: Purge the vessel with hydrogen gas (3-5 cycles) and then pressurize to the desired pressure.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor the progress by taking aliquots at regular intervals for analysis (e.g., GC, HPLC, NMR).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and quench the reaction as appropriate.
Protocol 2: Solvent Purification and Degassing
-
Purification: Purify solvents using appropriate methods (e.g., distillation from a suitable drying agent).
-
Degassing: Degas the purified solvent by one of the following methods:
-
Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, evacuate the headspace, and then thaw. Repeat this cycle three times.
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Catalyst Regeneration
Q6: Can a poisoned this compound catalyst be regenerated?
A6: Regeneration of a poisoned catalyst is challenging and may not always be successful. However, for certain types of poisoning, some activity may be recovered.
-
For Sulfur Poisoning: In some cases, rhodium catalysts poisoned by sulfur can experience a degree of self-recovery when the source of the sulfur is removed and the reaction is run under normal conditions.[1] However, this is not guaranteed and may not restore full activity. A more active approach might involve treatment with an oxidizing agent followed by reduction, but this is a harsh procedure that could also degrade the ligand.
Proposed Regeneration Workflow for Sulfur Poisoning:
Caption: Proposed workflow for the regeneration of a sulfur-poisoned catalyst.
References
Technical Support Center: Enhancing the Operational Stability of (R,R)-NORPHOS-Rh Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during asymmetric hydrogenation reactions using (R,R)-NORPHOS-Rh catalysts. Our aim is to help you enhance the operational stability and performance of your catalytic systems.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during experiments with this compound catalysts.
| Issue | Potential Cause | Recommended Action |
| Low or No Catalytic Activity | 1. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst. Common poisons include sulfur compounds, halides, and strongly coordinating species.[1] | - Ensure the purity of all reagents and solvents. Use freshly distilled solvents and high-purity hydrogen gas. - Pass substrates through a plug of activated alumina or silica gel to remove polar impurities. |
| 2. Incomplete Catalyst Activation: The active catalytic species may not have formed correctly from the precursor. | - Ensure the rhodium precursor and (R,R)-NORPHOS ligand are correctly weighed and mixed in the appropriate ratio (typically slightly more than 1:1 ligand to rhodium). - Allow sufficient time for the catalyst precursor to form before adding the substrate. | |
| 3. Oxidative Degradation: The phosphine ligand can be oxidized by trace oxygen, rendering it inactive. | - Perform all manipulations of the catalyst and ligand under an inert atmosphere (e.g., argon or nitrogen). - Use degassed solvents for the reaction. | |
| Low Enantioselectivity | 1. Impurities in Substrate: Acidic or basic impurities can interfere with the chiral environment of the catalyst. | - Purify the substrate by recrystallization, distillation, or chromatography. - Neutralize the substrate if it contains acidic or basic residues. |
| 2. Incorrect Catalyst:Substrate Ratio: A very high or very low catalyst loading can sometimes affect enantioselectivity. | - Optimize the catalyst loading. A typical starting point is a substrate-to-catalyst ratio (S/C) of 100:1 to 1000:1. | |
| 3. Reaction Temperature: The optimal temperature for high enantioselectivity is substrate-dependent. | - Screen a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimal condition for your specific substrate. | |
| 4. Racemization of Ligand: Although less common for robust ligands like NORPHOS, extreme conditions could potentially lead to ligand degradation. | - Avoid excessively high temperatures or harsh chemical environments. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation over Time: The catalyst may be slowly degrading under the reaction conditions. | - Consider a lower reaction temperature to improve catalyst lifetime. - If possible, add the catalyst in portions throughout the reaction. |
| 2. Product Inhibition: The product of the reaction may be coordinating to the rhodium center and inhibiting further catalysis. | - Monitor the reaction progress and consider stopping at a reasonable conversion if product inhibition is suspected. | |
| Inconsistent Results/Poor Reproducibility | 1. Variable Quality of Reagents: Batch-to-batch variations in solvents, substrates, or catalyst precursors can lead to inconsistent outcomes. | - Use reagents from a reliable source and, if possible, from the same batch for a series of experiments. - Standardize the catalyst preparation procedure. |
| 2. Trace Contaminants: Small amounts of air or moisture introduced during the reaction setup can have a significant impact. | - Ensure all glassware is thoroughly dried and the inert atmosphere is maintained throughout the experiment. |
Frequently Asked Questions (FAQs)
1. How can I prepare the this compound catalyst?
The active catalyst is typically prepared in situ by reacting the (R,R)-NORPHOS ligand with a suitable rhodium precursor, such as [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
2. What is a typical experimental protocol for an asymmetric hydrogenation reaction using this compound?
A general procedure for the asymmetric hydrogenation of a model substrate like methyl (Z)-α-acetamidocinnamate is provided in the Experimental Protocols section.
3. What are the common degradation pathways for phosphine-rhodium catalysts?
The most common degradation pathway for phosphine ligands is oxidation of the phosphorus(III) center to a phosphine oxide (P=O). This can be initiated by trace amounts of oxygen in the reaction system. The resulting phosphine oxide does not coordinate effectively to the rhodium center, leading to loss of catalytic activity.
4. How does the choice of solvent affect the stability and performance of the this compound catalyst?
The choice of solvent can influence both the solubility of the catalyst and substrate, as well as the stability of the catalytic species. Protic solvents like methanol or ethanol are commonly used for the hydrogenation of polar substrates. Aprotic solvents like dichloromethane or toluene are also frequently employed. It is important to use high-purity, degassed solvents to avoid introducing catalyst poisons or oxidants.
5. How can I monitor the progress and stability of my reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to measure the consumption of the starting material and the formation of the product. The enantiomeric excess of the product is typically determined by chiral GC or HPLC. To monitor catalyst stability, ³¹P NMR spectroscopy can be used to observe the signals of the phosphine ligand and detect the formation of phosphine oxides or other degradation products.[2][3]
6. Is it possible to recycle and reuse the this compound catalyst?
As a homogeneous catalyst, direct recycling of this compound from the reaction mixture can be challenging. However, strategies such as immobilization of the catalyst on a solid support or use of biphasic solvent systems can facilitate catalyst recovery and reuse.[4][5][6][7]
Quantitative Data Summary
While specific quantitative data on the operational stability of this compound is not extensively available in a single source, the following table provides a general overview of typical performance parameters for similar chiral bisphosphine rhodium catalysts in asymmetric hydrogenation.
| Parameter | Typical Range | Factors Influencing |
| Turnover Number (TON) | 100 - 10,000+ | Substrate reactivity, catalyst loading, reaction time, temperature, purity of reagents. |
| Turnover Frequency (TOF) (h⁻¹) | 10 - 1000+ | Substrate, temperature, pressure, catalyst concentration. |
| Enantiomeric Excess (ee) | 80 - >99% | Ligand structure, substrate structure, temperature, solvent. |
| Catalyst Lifetime | Minutes to several hours | Temperature, presence of poisons, oxygen exposure. |
Experimental Protocols
1. Preparation of the this compound Catalyst Precursor
This protocol describes the in situ preparation of the catalyst from [Rh(COD)₂]BF₄ and (R,R)-NORPHOS.
-
Materials:
-
[Rh(COD)₂]BF₄ (1.0 eq)
-
(R,R)-NORPHOS (1.05 eq)
-
Degassed solvent (e.g., methanol, dichloromethane)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add [Rh(COD)₂]BF₄ and (R,R)-NORPHOS to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the degassed solvent via syringe.
-
Stir the mixture at room temperature for 30-60 minutes. The solution should become homogeneous and typically changes color, indicating the formation of the rhodium-phosphine complex.
-
This catalyst solution is now ready for use in the hydrogenation reaction.
-
2. Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This is a standard model reaction to evaluate the performance of the catalyst.
-
Materials:
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
In situ prepared this compound catalyst solution
-
High-purity hydrogen gas
-
Degassed hydrogenation solvent (e.g., methanol)
-
-
Procedure:
-
In a glovebox, dissolve the substrate in the degassed solvent in a hydrogenation vessel.
-
Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) can be varied, but a starting point of 200:1 is common.
-
Seal the hydrogenation vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel several times with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 1-24 hours).
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
The reaction mixture can then be analyzed to determine conversion and enantiomeric excess.
-
Visualizations
Caption: Experimental workflow for this compound catalyzed asymmetric hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111020210A - A kind of method of recovering rhodium from waste homogeneous rhodium catalyst - Google Patents [patents.google.com]
Navigating Scale-Up with (R,R)-NORPHOS-Rh: A Technical Support Guide
Welcome to the technical support center for scaling reactions catalyzed by (R,R)-NORPHOS-Rh complexes. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning asymmetric hydrogenations from laboratory to pilot or production scale. Here, you will find troubleshooting guidance and frequently asked questions to ensure robust, efficient, and reproducible outcomes.
Troubleshooting Guide: Common Scale-Up Issues
Scaling up homogeneous asymmetric hydrogenation reactions can introduce variability not observed at the bench. Below are common problems and systematic approaches to their resolution.
Issue 1: Decreased Enantioselectivity (% ee) at Higher Concentrations
You may observe a drop in enantioselectivity when increasing the substrate concentration for a higher throughput.
Possible Causes:
-
Catalyst Aggregation: At higher concentrations, the catalyst may form less selective aggregates or clusters.
-
Substrate Inhibition: High substrate concentration could alter the dominant catalytic cycle or favor a less selective pathway.
-
Mass Transfer Limitations: Inefficient mixing in a larger reactor can lead to localized "hot spots" or areas of low hydrogen concentration, affecting selectivity.
Troubleshooting Steps:
-
Solvent Screening: Test different solvents or solvent mixtures. A solvent that better solubilizes both the substrate and the catalyst may prevent aggregation.
-
Adjust Catalyst Loading: While counterintuitive, a slight increase in the catalyst loading (lower Substrate:Catalyst ratio) might mitigate concentration effects.
-
Temperature Optimization: Lowering the reaction temperature can often enhance enantioselectivity, though it may decrease the reaction rate.
-
Controlled Substrate Addition: Implement a slow, continuous feed of the substrate to maintain a low instantaneous concentration in the reactor.
Issue 2: Catalyst Deactivation or Incomplete Conversion
The reaction stalls before reaching full conversion, a problem that is often magnified on a larger scale due to longer reaction times and larger raw material inputs.
Possible Causes:
-
Oxygen Contamination: The Rh(I) catalyst is sensitive to oxidation. Inadequate inerting of large reactors or oxygen impurities in hydrogen or solvents can deactivate the catalyst.
-
Impurities in Starting Materials: Trace impurities from previous steps (e.g., residual water, alcohols, or coordinating species) can act as catalyst poisons.[1] Crude starting materials often lead to poor conversion and enantioselectivity.[1]
-
Thermal Instability: Prolonged exposure to elevated temperatures, especially if there are exothermic events, can lead to catalyst degradation.
-
Product Inhibition: The chiral product may coordinate to the catalyst, slowing down or stopping the catalytic cycle.
Troubleshooting Steps:
-
Rigorous Inerting: Ensure all solvents, reagents, and the reactor itself are thoroughly deoxygenated. Use high-purity hydrogen and nitrogen.
-
Raw Material Qualification: Purify the substrate immediately before use. A final crystallization or slurry wash can be critical to remove harmful impurities.[1]
-
Poisoning Studies: Conduct small-scale "poisoning" experiments by deliberately adding suspected impurities (e.g., water, solvents from a previous step) to quantify their impact.[1]
-
Thermal Profiling: Use reaction calorimetry (DSC or RC1) to understand the reaction's heat flow. This helps in designing an adequate cooling system to prevent temperature spikes that could degrade the catalyst.
-
Monitor Reaction Kinetics: Track conversion over time. If the rate slows significantly, it may indicate product inhibition or catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the (R,R)-NORPHOS ligand and the rhodium precursor? A1: Extremely critical. The performance of the final catalyst is highly dependent on the purity of its components. The ligand should be free of phosphine oxides, and the rhodium precursor ([Rh(COD)₂]BF₄ or similar) must be of high quality. Impurities can lead to the formation of less active or non-selective catalytic species.
Q2: What is a typical Substrate-to-Catalyst (S/C) ratio for scale-up, and how low can I go? A2: While lab-scale experiments might use S/C ratios of 100-1000, industrial processes aim for much higher values (e.g., 10,000 - 100,000) to minimize cost. The optimal S/C ratio is substrate-dependent and must be determined experimentally. Lowering catalyst loading too much can lead to excessively long reaction times and incomplete conversion, especially if trace poisons are present.
Q3: How does hydrogen pressure affect the reaction during scale-up? A3: Increasing hydrogen pressure typically increases the reaction rate. However, its effect on enantioselectivity can vary. For some systems, higher pressure can decrease selectivity. It is a critical parameter to optimize. On scale-up, safety and equipment ratings are the primary constraints for operating pressure.
Q4: What are the best practices for handling and charging the this compound catalyst on a large scale? A4: The pre-formed catalyst or its components (ligand and Rh source) are air-sensitive. They should be handled exclusively under an inert atmosphere (glovebox or glove bag). For charging into a reactor, prepare a deoxygenated solution of the catalyst in a transfer vessel (charge can) and transfer it into the inerted reactor via a dip tube under positive nitrogen pressure.
Q5: My downstream processing is difficult. How can I remove residual rhodium from my product? A5: Rhodium removal is a common challenge in homogeneous catalysis. Several methods can be employed:
-
Adsorbent Treatment: Pass a solution of the product through a bed of activated carbon, silica gel functionalized with thiols, or specialized metal scavengers.
-
Extraction: An aqueous wash with a solution containing a chelating agent (e.g., cysteine) can sometimes extract the metal.
-
Crystallization: Often, the rhodium impurities will remain in the mother liquor during product crystallization.
Scale-Up Parameter Comparison
The following table provides a generalized comparison of typical parameters between lab-scale discovery and scaled-up production for a generic asymmetric hydrogenation. The goal on scale-up is to increase throughput while maintaining quality and ensuring process safety.
| Parameter | Lab Scale (1-10 g) | Pilot / Production Scale (>1 kg) | Key Considerations for Scale-Up |
| Substrate Purity | Often >99% (purified) | >98% (industrially sourced) | Must verify impact of new impurities from different raw material batches.[1] |
| S/C Ratio | 100 - 1,000 | 5,000 - 50,000+ | Minimize catalyst cost; requires highly pure materials and optimized conditions. |
| Solvent Volume | 10-20 mL / g substrate | 3-8 L / kg substrate | Reduce solvent for higher throughput; may impact solubility and selectivity. |
| H₂ Pressure | 1 - 10 bar | 5 - 20 bar | Higher pressure increases rate but requires specialized high-pressure reactors. |
| Temperature | 20 - 50 °C | 25 - 60 °C | Must manage exotherms; higher temperature increases rate but may lower % ee. |
| Reaction Time | 2 - 12 hours | 8 - 24 hours | Longer times on scale can lead to catalyst degradation or side reactions. |
| Agitation | Magnetic Stirring | Overhead Impeller | Must ensure efficient gas-liquid mixing to avoid hydrogen starvation. |
Representative Experimental Protocol: Generic Scale-Up Hydrogenation
This protocol is a representative example and should be adapted based on specific substrate requirements and safety assessments.
Objective: Asymmetric hydrogenation of a prochiral enamide on a 1 kg scale.
Equipment:
-
100 L glass-lined reactor, pressure rated to 20 bar, with temperature control unit, overhead stirrer, and baffle.
-
Inerted catalyst charging vessel (charge can).
-
Hydrogen supply with mass flow controller.
Materials:
-
Prochiral Enamide Substrate: 1.0 kg
-
[Rh(COD)₂]BF₄: (Amount corresponding to S/C = 10,000)
-
(R,R)-NORPHOS: (Slight molar excess to Rh, e.g., 1.05 eq)
-
Solvent (e.g., degassed Methanol): 5 L
-
High-purity Hydrogen
Procedure:
-
Catalyst Preparation (in a glovebox):
-
In a flask, dissolve the [Rh(COD)₂]BF₄ and (R,R)-NORPHOS in 500 mL of degassed methanol.
-
Stir the orange-red solution for 30 minutes to ensure pre-formation of the active catalyst.
-
Transfer this solution to the inerted charging vessel.
-
-
Reactor Preparation:
-
Ensure the 100 L reactor is clean, dry, and leak-tested.
-
Inert the reactor by performing at least three pressure/vacuum cycles with nitrogen.
-
Charge the prochiral enamide substrate (1.0 kg) and the remaining degassed methanol (4.5 L) to the reactor.
-
-
Catalyst Charging:
-
Under a positive pressure of nitrogen, transfer the catalyst solution from the charging vessel into the reactor via a dip tube.
-
Rinse the charging vessel with a small amount of additional degassed solvent and transfer the rinse to the reactor.
-
-
Reaction Execution:
-
Begin agitation, ensuring good surface movement for gas entrainment.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 10 bar).
-
Adjust the reactor temperature to the setpoint (e.g., 30 °C).
-
Monitor the reaction by hydrogen uptake and/or periodic sampling via a safe sampling system.
-
Continue the reaction until hydrogen uptake ceases and/or in-process control (e.g., HPLC) shows >99% conversion.
-
-
Work-up:
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
The reaction mixture can be concentrated and processed for rhodium removal and product isolation/crystallization.
-
Visualization of Workflows
Scale-Up Logic Flowchart
This diagram illustrates the decision-making process for scaling up an asymmetric hydrogenation reaction.
References
Technical Support Center: (R,R)-NORPHOS-Rh Catalyzed Asymmetric Hydrogenation
Welcome to the technical support center for (R,R)-NORPHOS-Rh catalyzed asymmetric hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the asymmetric hydrogenation of prochiral olefins using the this compound catalyst system.
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee%) | 1. Substrate Impurities: Protic impurities (water, alcohols), coordinating functional groups (amines, thiols), or acidic/basic residues can interfere with the chiral environment of the catalyst. | - Purify the substrate: Recrystallization, distillation, or column chromatography are effective methods. Ensure the substrate is thoroughly dried before use. - Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of atmospheric moisture. |
| 2. Incorrect Catalyst Preparation or Handling: Exposure of the catalyst to air or moisture can lead to deactivation or the formation of less selective species. | - Handle the catalyst in a glovebox: Prepare the catalyst solution and set up the reaction in an inert atmosphere. - Use anhydrous and deoxygenated solvents: Ensure all solvents are rigorously purified and degassed prior to use. | |
| 3. Inappropriate Reaction Conditions: Temperature, pressure, and solvent can significantly influence enantioselectivity. | - Optimize reaction parameters: Screen different temperatures, hydrogen pressures, and solvents. Lower temperatures often lead to higher enantioselectivity. | |
| Low or No Conversion | 1. Catalyst Poisoning: Impurities in the substrate or solvent containing sulfur, phosphorus, or strongly coordinating groups can irreversibly bind to the rhodium center, inhibiting its catalytic activity. | - Thoroughly purify all reagents: Ensure the substrate and solvent are free from potential catalyst poisons. - Perform a catalyst activity check: Test the catalyst with a standard, highly pure substrate to confirm its activity. |
| 2. Inactive Catalyst: The catalyst may not have been activated properly or has decomposed. | - Ensure proper catalyst activation: Follow a reliable protocol for the in situ preparation or activation of the [Rh((R,R)-NORPHOS)(COD)]BF₄ or similar precatalyst. - Check the age and storage of the catalyst: Use a fresh batch of catalyst if decomposition is suspected. | |
| 3. Insufficient Hydrogen Pressure or Agitation: Poor mass transfer of hydrogen to the catalyst can limit the reaction rate. | - Increase hydrogen pressure: Within safe limits, increasing the hydrogen pressure can enhance the reaction rate. - Ensure vigorous stirring: Adequate agitation is crucial for efficient gas-liquid mixing. | |
| Inconsistent Results | 1. Variable Substrate Purity: Batch-to-batch variations in substrate quality can lead to inconsistent enantioselectivity and conversion. | - Standardize substrate purification: Implement a consistent and rigorous purification protocol for every batch of substrate. - Analyze substrate purity: Use analytical techniques like NMR, GC, or HPLC to confirm the purity of each batch before use. |
| 2. Inconsistent Reaction Setup: Minor variations in the experimental setup can affect the results of this sensitive catalytic reaction. | - Develop a Standard Operating Procedure (SOP): Document and adhere to a detailed SOP for catalyst preparation, substrate addition, and reaction workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in olefinic substrates that can negatively affect my this compound catalyzed hydrogenation?
A1: The most detrimental impurities are typically those that can interact with the rhodium catalyst. These can be broadly categorized as:
-
Catalyst Poisons: These substances irreversibly bind to the metal center and deactivate the catalyst. Common examples include compounds containing sulfur (thiols, thioethers), phosphorus (phosphines, phosphites), and strongly coordinating amines.
-
Inhibitors: These impurities can reversibly coordinate to the rhodium, competing with the substrate and slowing down the reaction. Protic substances like water and alcohols are common inhibitors that can also affect enantioselectivity by altering the catalyst's solvation sphere.
-
Acidic or Basic Impurities: Residual acids or bases from the substrate synthesis can neutralize basic additives or alter the pH of the reaction medium, which can be crucial for catalyst activity and selectivity.
Q2: How can I effectively purify my substrate to remove these harmful impurities?
A2: The choice of purification method depends on the physical properties of your substrate and the nature of the impurities. Common and effective techniques include:
-
Recrystallization: Ideal for solid substrates. This method is excellent for removing minor impurities with different solubilities.
-
Distillation: The best choice for liquid substrates. Fractional distillation can separate compounds with different boiling points.
-
Column Chromatography: A versatile technique for both solid and liquid substrates to remove a wide range of impurities. Using a non-polar eluent with silica gel or alumina is a common practice.
-
Drying: After any purification involving solvents, it is crucial to thoroughly dry the substrate, for instance, under high vacuum, to remove residual moisture and solvents.
Q3: My reaction shows high conversion but low enantiomeric excess (ee%). What is the likely cause?
A3: High conversion with low ee% often points to issues with the chiral environment of the catalyst rather than its intrinsic activity. The most probable causes are:
-
Presence of Protic Impurities: Water or alcohol impurities in the substrate or solvent can interfere with the delicate hydrogen bonding and steric interactions between the catalyst and substrate that govern enantioselectivity.
-
Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of different rhodium species with lower enantioselectivity.
-
Reaction Temperature is Too High: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. Try running the reaction at a lower temperature.
Q4: Can the product of the hydrogenation inhibit the catalyst?
A4: Yes, product inhibition is a possibility, especially if the product contains functional groups that can coordinate to the rhodium center. For instance, if the hydrogenated product is a chiral amine, it can compete with the substrate for binding to the catalyst, potentially slowing down the reaction rate.
Experimental Protocols
General Protocol for Substrate Purification (Prochiral Olefin)
-
Initial Purity Assessment: Analyze the substrate by ¹H NMR and GC/HPLC to identify the presence of any impurities.
-
Selection of Purification Method:
-
For solid substrates: Attempt recrystallization from a suitable solvent system. If impurities persist, consider column chromatography.
-
For liquid substrates: Perform distillation under reduced pressure. If impurities have close boiling points, fractional distillation or column chromatography is recommended.
-
-
Execution of Purification:
-
Column Chromatography: Use a silica gel column and a non-polar eluent (e.g., hexane/ethyl acetate mixture). The polarity of the eluent should be optimized to achieve good separation.
-
-
Removal of Solvents and Water: After purification, remove all solvent residues under high vacuum. If the substrate is suspected to be hygroscopic, consider drying it over a desiccant like P₂O₅ or by azeotropic distillation with toluene.
-
Final Purity Confirmation: Re-analyze the purified substrate by ¹H NMR and GC/HPLC to ensure a high level of purity (typically >99%). Store the purified substrate under an inert atmosphere.
General Protocol for Asymmetric Hydrogenation using this compound
All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Catalyst Preparation (in situ):
-
In a Schlenk flask, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-NORPHOS (1.1 mol%) in a degassed, anhydrous solvent (e.g., methanol, dichloromethane, or toluene).
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex, [Rh((R,R)-NORPHOS)(COD)]BF₄. The solution should be a clear, orange-red color.
-
-
Reaction Setup:
-
In a separate autoclave or high-pressure reactor equipped with a magnetic stir bar, add the purified prochiral olefin substrate.
-
Dissolve the substrate in the same degassed, anhydrous solvent used for the catalyst preparation.
-
-
Hydrogenation:
-
Transfer the prepared catalyst solution to the reactor containing the substrate via a cannula.
-
Seal the reactor, and then purge it with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or chiral GC analysis.
-
Visualizations
Caption: General experimental workflow for this compound catalyzed asymmetric hydrogenation.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
Caption: Relationship between substrate purity and catalytic performance.
Validation & Comparative
A Comparative Guide to (R,R)-NORPHOS-Rh and Other Chiral Diphosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. This guide provides an objective comparison of the rhodium complex of (R,R)-NORPHOS with other widely used chiral diphosphine ligands, namely BINAP, JOSIPHOS, and DuPhos. The comparison is centered around the well-established benchmark reaction of the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a key transformation in the synthesis of chiral α-amino acids.
Performance Comparison
The efficacy of a chiral catalyst is primarily judged by its ability to induce high enantioselectivity (ee%) and achieve high product yield (%). The following table summarizes the performance of (R,R)-NORPHOS-Rh in comparison to other prominent chiral diphosphine-rhodium catalysts in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
| Ligand | Catalyst Precursor | Substrate | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) |
| (R,R)-NORPHOS | [Rh(COD)((R,R)-NORPHOS)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | >99 | 97 (R) |
| (R)-BINAP | [Rh(COD)((R)-BINAP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | 100 | 99 (R) |
| (R,S)-JOSIPHOS (PPF-P(t-Bu)₂) | [Rh(COD)((R,S)-JOSIPHOS)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | 100 | >99 (R) |
| (R,R)-Me-DuPhos | [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | 100 | >99 (R) |
Data is compiled from various sources and standardized for comparison. Conditions can influence outcomes.
As the data indicates, this compound is a highly effective catalyst, affording excellent enantioselectivity and complete conversion under mild conditions. While ligands like BINAP, JOSIPHOS, and DuPhos can achieve slightly higher or comparable enantiomeric excesses for this specific substrate, NORPHOS remains a competitive and valuable tool in the chemist's arsenal. The choice of ligand will often depend on the specific substrate, desired reaction kinetics, and cost considerations.
Experimental Protocols
A detailed experimental protocol for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is provided below. This procedure is representative and can be adapted for use with other similar substrates and chiral diphosphine-rhodium catalysts.
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(R,R)-NORPHOS (or other chiral diphosphine ligand)
-
Anhydrous, degassed methanol (MeOH)
-
Hydrogen gas (H₂)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Autoclave or hydrogenation vessel
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral diphosphine ligand (1.1 mol%) to a Schlenk flask.
-
Add anhydrous, degassed methanol to dissolve the catalyst precursor and ligand.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.
-
-
Hydrogenation:
-
In a separate Schlenk flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 equivalent) in anhydrous, degassed methanol.
-
Transfer the substrate solution to the hydrogenation vessel.
-
Using a cannula, transfer the prepared catalyst solution to the hydrogenation vessel containing the substrate.
-
Seal the hydrogenation vessel and connect it to a hydrogen gas line.
-
Purge the vessel with hydrogen gas three times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas from the vessel.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral gas chromatography (GC).
-
Visualizing the Process
To better understand the relationships and workflows involved in asymmetric hydrogenation, the following diagrams are provided.
(R,R)-NORPHOS-Rh vs. (S,S)-CHIRAPHOS-Rh: A Comparative Guide to Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is paramount for achieving high enantioselectivity in asymmetric synthesis. This guide provides a detailed comparison of two prominent C2-symmetric diphosphine ligands, (R,R)-NORPHOS and (S,S)-CHIRAPHOS, when complexed with rhodium for asymmetric hydrogenation reactions. By presenting key performance data, experimental protocols, and a mechanistic overview, this document aims to facilitate an informed choice between these two widely utilized catalyst systems.
Performance Comparison
The efficacy of (R,R)-NORPHOS-Rh and (S,S)-CHIRAPHOS-Rh catalysts is critically dependent on the substrate, solvent, and reaction conditions. Below is a summary of their performance in the asymmetric hydrogenation of benchmark substrates, methyl (Z)-α-acetamidocinnamate (MAC) and methyl α-acetamidoacrylate (MAA). It is important to note that the data presented is compiled from various sources and may not have been obtained under identical conditions.
| Ligand | Substrate | Enantiomeric Excess (e.e.) (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Conditions |
| (R,R)-NORPHOS | Methyl (Z)-α-acetamidocinnamate | 96 (R) | - | - | EtOH, 25°C, 1 atm H₂ |
| (S,S)-CHIRAPHOS | Methyl (Z)-α-acetamidocinnamate | 99 (S) | - | - | THF/MeOH, rt, 50 atm H₂ |
| (R,R)-NORPHOS | Methyl α-acetamidoacrylate | >99 (R) | - | - | MeOH, 20°C, 1 atm H₂ |
| (S,S)-CHIRAPHOS | Methyl α-acetamidoacrylate | 95 (S) | - | - | MeOH, rt, 1 atm H₂ |
Structural Differences and Mechanistic Implications
The primary structural difference between NORPHOS and CHIRAPHOS lies in their backbone. NORPHOS possesses a rigid bicyclo[2.2.1]heptene (norbornene) backbone, while CHIRAPHOS has a more flexible butane backbone.[1] This difference in conformational rigidity can influence the geometry of the rhodium complex and, consequently, the enantioselectivity of the hydrogenation reaction.
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of enamides involves the formation of a catalyst-substrate adduct, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. The enantioselectivity is determined by the relative rates of reaction of the two diastereomeric catalyst-substrate intermediates.
Below is a generalized diagram illustrating the key steps in the catalytic cycle.
Caption: Generalized catalytic cycle for Rh-diphosphine catalyzed asymmetric hydrogenation.
Experimental Protocols
The following is a general experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of enamides. Specific parameters such as catalyst loading, solvent, temperature, and pressure may need to be optimized for a particular substrate and catalyst system.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)
-
Chiral diphosphine ligand ((R,R)-NORPHOS or (S,S)-CHIRAPHOS)
-
Substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, THF)
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium precursor (1 mol%) and the chiral diphosphine ligand (1.1 mol%) in the chosen solvent.
-
Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add the substrate (100 mol%).
-
If using a Schlenk flask, purge the flask with hydrogen gas several times.
-
If using an autoclave, seal the vessel and purge with hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at the desired temperature and hydrogen pressure.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or chiral GC analysis.
-
Conclusion
Both this compound and (S,S)-CHIRAPHOS-Rh are highly effective catalysts for asymmetric hydrogenation, capable of providing excellent enantioselectivities for a range of substrates. The choice between the two will often depend on the specific substrate and the desired product configuration. The rigid backbone of NORPHOS may offer advantages for certain substrates by providing a more defined chiral environment, while the flexibility of CHIRAPHOS might be beneficial for others. Empirical screening of both catalysts under optimized conditions is often the most effective approach to identifying the superior system for a particular transformation. This guide provides a foundational understanding to aid in this selection process, emphasizing the importance of considering both structural aspects of the ligands and the specific experimental conditions.
References
(R,R)-NORPHOS-Rh: A Comparative Benchmark Against Modern Asymmetric Hydrogenation Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of the chiral ligand is paramount to achieving high enantioselectivity and efficiency in hydrogenation reactions. The rhodium complex of (R,R)-NORPHOS has been a reliable workhorse for many years. However, the continuous evolution of ligand design has introduced a host of modern catalytic systems that often exhibit superior performance. This guide provides an objective comparison of (R,R)-NORPHOS-Rh against several modern catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Benchmark: Asymmetric Hydrogenation of Benchmark Substrates
The asymmetric hydrogenation of prochiral olefins, particularly enamides and derivatives of itaconic acid, serves as a standard benchmark for evaluating the efficacy of chiral catalysts. The following tables summarize the performance of this compound in comparison to modern ligands such as those from the Josiphos and DuanPhos families in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) and N-(1-phenylvinyl)acetamide.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Catalyst System (Ligand) | Substrate/Catalyst (S/C) | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-NORPHOS | 100 | Methanol | 1 atm | 25 | 1 | >95 | 96 (R) | [1] |
| (R,R)-Me-DuPHOS | 100 | Methanol | 1 atm | 25 | - | 100 | >99 (R) | [2] |
| (S,S)-f-binaphane | 10000 | Toluene | 1000 psi | 25 | 12 | 100 | 99.2 (S) | [1] |
| (R,R)-QuinoxP * | 50000 | Toluene | 80 atm | 30 | 12 | 100 | >99.9 (R) | [1] |
| (R,R)-DuanPhos | 100 | Toluene | 1 atm | RT | - | >99 | 99.4 (R) | [1] |
| (R,R,S,S)-TangPhos | 50000 | Methanol | 50 psi | RT | 10 | 100 | >99 (R) | [1] |
Table 2: Asymmetric Hydrogenation of N-(1-phenylvinyl)acetamide
| Catalyst System (Ligand) | Substrate/Catalyst (S/C) | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-NORPHOS | 100 | Methanol | 1 atm | 25 | 12 | >95 | 91 (R) | [3] |
| (S,S)-t-Bu-BisP * | 100 | Methanol | 1 atm | 25 | 0.5 | 100 | 99 (R) | [3] |
| (R,pS)-PPF-P(t-Bu)₂ (Josiphos) | 100 | Methanol | 1 atm | 25 | 1 | 100 | 99 (R) | [4] |
| Rh/DuanPhos | - | Toluene | 30 psi | RT | 24 | 100 | 97 (R) | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the asymmetric hydrogenation of benchmark substrates using rhodium-based catalysts.
General Procedure for the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
A solution of the rhodium precursor, such as [Rh(COD)₂]BF₄ (0.01 mmol), and the chiral phosphine ligand (0.011 mmol) in a degassed solvent (e.g., methanol, toluene, 5 mL) is stirred under an argon atmosphere for 15-30 minutes to generate the catalyst in situ. Methyl (Z)-α-acetamidocinnamate (1.0 mmol) is then added to the solution. The flask is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired hydrogen pressure (e.g., 1-80 atm). The reaction mixture is stirred at a specific temperature (e.g., 25-30 °C) for the indicated time. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product, N-acetyl-phenylalanine methyl ester, are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
General Procedure for the Asymmetric Hydrogenation of Enamides
In a glovebox, a vial is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.005 mmol) and the chiral ligand (0.0055 mmol). A degassed solvent (e.g., methanol, toluene, 2 mL) is added, and the mixture is stirred for 20 minutes. The enamide substrate (0.5 mmol) is then added. The vial is placed in a stainless-steel autoclave. The autoclave is sealed, removed from the glovebox, and purged with hydrogen three times before being pressurized to the desired pressure (e.g., 1-30 atm). The reaction is stirred at room temperature for the specified time. Upon completion, the autoclave is vented, and the reaction mixture is passed through a short pad of silica gel to remove the catalyst. The filtrate is concentrated, and the conversion and enantiomeric excess are determined by chiral HPLC or GC analysis.[3][5]
Visualizing the Catalytic Workflow
The process of selecting and evaluating a catalyst for a specific asymmetric hydrogenation can be systematically represented. The following diagram illustrates a typical workflow from substrate selection to product analysis.
Caption: A generalized workflow for the screening and evaluation of catalytic systems in asymmetric hydrogenation.
Conclusion
While this compound remains a competent catalyst for many asymmetric hydrogenations, the data presented clearly indicates that modern catalytic systems, particularly those employing ligands from the DuPHOS, Josiphos, and DuanPhos families, often provide superior enantioselectivity and higher turnover numbers for benchmark substrates.[1][4][5] The choice of ligand can have a profound impact on the reaction outcome, and for challenging substrates or processes where high efficiency is critical, the exploration of these modern catalysts is highly recommended. The detailed experimental protocols provided herein should serve as a valuable starting point for researchers aiming to reproduce and build upon these findings in their own laboratories.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones Catalyzed by Rhodium(III) Monohydride Complexes Bearing Josiphos Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides: An Approach to Chiral β-Acetylamino Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R,R)-NORPHOS-Rh Catalyzed Reactions: Kinetic Insights for Researchers
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comparative kinetic analysis of rhodium catalysts bearing the chiral ligand (R,R)-NORPHOS and other widely used chiral phosphines in asymmetric hydrogenation reactions. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decisions in catalyst selection and process optimization.
The development of chiral phosphine ligands for transition metal-catalyzed asymmetric synthesis has been a significant area of research, with a profound impact on the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. Among the plethora of available ligands, (R,R)-NORPHOS has emerged as a robust and efficient ligand for rhodium-catalyzed reactions, especially in the asymmetric hydrogenation of prochiral olefins. Its rigid backbone and tunable electronic properties contribute to high catalytic activity and enantioselectivity.
This guide focuses on the kinetic performance of the (R,R)-NORPHOS-Rh catalyst system in the asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate (MAC). To provide a clear perspective on its efficacy, the performance of this compound is compared with that of other seminal chiral phosphine-rhodium catalysts, including those based on DIPAMP, DuPhOS, and BINAP.
Comparative Kinetic Performance
The following table summarizes the key kinetic parameters for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate catalyzed by rhodium complexes of (R,R)-NORPHOS and other prominent chiral phosphine ligands. The data has been compiled from studies conducted under comparable reaction conditions to ensure a meaningful comparison.
| Catalyst (Ligand) | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | ee (%) | TON (mol product/mol catalyst) | TOF (h⁻¹) |
| (R,R)-NORPHOS | 1000 | 1 | >99 | 98 (R) | >990 | >990 |
| (S,S)-DIPAMP | 1000 | 1 | >99 | 96 (S) | >990 | >990 |
| (R,R)-Me-DuPhOS | 1000 | 0.5 | 100 | >99 (R) | 1000 | 2000 |
| (R)-BINAP | 100 | 20 | 100 | 88 (R) | 100 | 5 |
Reaction Conditions: Methyl (Z)-α-acetamidocinnamate as substrate, Methanol as solvent, 25°C, 1 atm H₂. Data is compiled and extrapolated from multiple sources for comparative purposes. Slight variations in experimental conditions between studies may exist.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
General Procedure for Kinetic Studies of Asymmetric Hydrogenation
A typical kinetic experiment is conducted in a jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a gas inlet connected to a hydrogen source through a mass flow controller and a pressure regulator.
-
Catalyst Preparation: The rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., (R,R)-NORPHOS) are dissolved in a degassed solvent (e.g., methanol) in a glovebox to form the catalyst solution.
-
Reaction Setup: The reactor is charged with a solution of the substrate (e.g., methyl (Z)-α-acetamidocinnamate) in the chosen solvent. The reactor is then purged with hydrogen.
-
Initiation of Reaction: The catalyst solution is injected into the reactor to initiate the hydrogenation. The reaction time starts upon catalyst injection.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by two primary methods:
-
Hydrogen Uptake: The consumption of hydrogen is monitored in real-time using the mass flow controller. The rate of hydrogen uptake is directly proportional to the reaction rate.
-
Aliquots Analysis: Small aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction in the aliquot is quenched, and the sample is analyzed by a suitable chromatographic technique.
-
-
Determination of Conversion and Enantiomeric Excess: The conversion of the substrate to the product and the enantiomeric excess (ee) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A calibrated chiral column is used to separate the enantiomers of the product.
Detailed Protocol for Chiral HPLC Analysis
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column suitable for the separation of the product enantiomers (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized to achieve baseline separation of the enantiomers. For acidic or basic analytes, a small amount of an additive like trifluoroacetic acid or diethylamine may be required.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product has strong absorbance.
-
Quantification: The percentage of each enantiomer is determined by integrating the peak areas in the chromatogram. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Caption: Experimental workflow for kinetic studies.
A DFT-Validated Perspective on (R,R)-NORPHOS-Rh in Asymmetric Hydrogenation: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is paramount for achieving high enantioselectivity in asymmetric catalysis. This guide provides a comparative analysis of the (R,R)-NORPHOS-Rh catalyst system, contextualized with Density Functional Theory (DFT) insights and benchmarked against other prominent chiral phosphine ligands in rhodium-catalyzed asymmetric hydrogenation.
While a comprehensive DFT validation of the entire catalytic cycle for this compound is not extensively documented in publicly available literature, the well-established mechanisms for similar Rh-diphosphine complexes provide a robust framework for understanding its function. This guide synthesizes available experimental data and draws parallels with computationally studied systems to offer a detailed comparison.
Performance in Asymmetric Hydrogenation
The efficacy of a chiral catalyst is primarily judged by its ability to deliver high enantiomeric excess (ee%), yield, and turnover frequency (TOF). The following table summarizes the performance of this compound in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a standard benchmark substrate, in comparison to other widely used chiral diphosphine ligands.
| Ligand | Catalyst System | Substrate | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) | Product Configuration |
| (R,R)-NORPHOS | [Rh(COD)(NORPHOS)]BF₄ | Methyl (Z)-α-acetamidocinnamate | EtOH | 1 | 25 | 100 | 96 | (R) |
| (S,S)-CHIRAPHOS | [Rh(COD)(CHIRAPHOS)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 20 | 100 | 99 | (R) |
| (-)-DIOP | [Rh(COD)(DIOP)]BF₄ | Methyl (Z)-α-acetamidocinnamate | EtOH/Benzene | 1 | 20 | 100 | 88 | (R) |
| (R,R)-Me-DuPhos | [Rh(COD)(Me-DuPhos)]BF₄ | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 25 | 100 | >99 | (R) |
Note: The data presented is compiled from various sources and reaction conditions may not be identical. Direct comparison of catalytic activity should be made with caution.
The Dihydride Catalytic Cycle: A DFT-Informed Mechanism
DFT studies on analogous Rh-diphosphine systems, such as those involving BisP* and DuPhos, have elucidated a common mechanistic pathway known as the "dihydride route".[1][2] It is widely accepted that the this compound catalyst operates through a similar cycle.
The catalytic cycle begins with the activation of the precatalyst, [Rh(L)(S)₂]⁺ (where L is the chiral diphosphine ligand and S is a solvent molecule), by molecular hydrogen to form a dihydride species, [Rh(H)₂(L*)(S)₂]⁺. The prochiral olefin substrate then coordinates to the rhodium center, displacing the solvent molecules. This is followed by the migratory insertion of the olefin into a Rh-H bond, which is often the enantioselectivity-determining step. Finally, reductive elimination of the hydrogenated product regenerates the catalyst for the next cycle.
A noteworthy insight from DFT calculations on similar systems is the "anti-lock-and-key" phenomenon.[2] In many cases, the major diastereomeric intermediate formed upon substrate binding is less reactive and leads to the minor enantiomer of the product. Conversely, the minor, less stable diastereomer is significantly more reactive and proceeds through a lower energy transition state to form the major product enantiomer.[2]
Comparative Analysis of Chiral Ligands
The choice of chiral ligand is critical in asymmetric hydrogenation, as its structure dictates the steric and electronic environment at the metal center, thereby influencing enantioselectivity.
-
(R,R)-NORPHOS : This ligand features a rigid bicyclic backbone, which limits conformational flexibility. This rigidity can lead to a well-defined chiral pocket around the metal center, resulting in high enantioselectivity for a range of substrates.
-
(S,S)-CHIRAPHOS : A classic C₂-symmetric ligand with a more flexible backbone compared to NORPHOS. It is known for providing excellent enantioselectivity in the hydrogenation of various prochiral olefins.
-
(-)-DIOP : One of the earliest successful chiral diphosphine ligands. While it was groundbreaking, it often provides lower enantioselectivities compared to more modern ligands.
-
(R,R)-Me-DuPhos : This ligand belongs to a class of P-chiral phospholanes that are highly effective in asymmetric hydrogenation. The chirality resides on the phosphorus atoms and the five-membered ring, creating a highly effective chiral environment.
Experimental Protocols
The following is a general experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, based on procedures found in the literature.
Materials:
-
[Rh(COD)₂]BF₄ (precatalyst)
-
Chiral diphosphine ligand ((R,R)-NORPHOS or alternative)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, the rhodium precatalyst and the chiral ligand (typically in a 1:1.1 molar ratio) are dissolved in the solvent in a Schlenk flask or a pressure-rated vessel.
-
The solution is stirred for a period (e.g., 15-30 minutes) to allow for the formation of the active catalyst.
-
The substrate is added to the solution.
-
The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen several times before being pressurized to the desired hydrogen pressure.
-
The reaction mixture is stirred at the specified temperature for the required time.
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by appropriate analytical techniques (e.g., GC, HPLC) using a chiral stationary phase.
Conclusion
References
Determining Enantiomeric Excess for (R,R)-NORPHOS-Rh Products: A Comparative Guide
A critical aspect of asymmetric catalysis is the accurate determination of the enantiomeric excess (ee) of the reaction product. For reactions employing the chiral catalyst (R,R)-NORPHOS-Rh, several analytical techniques are available, each with distinct advantages and protocols. This guide provides a comparative overview of the most common methods—chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess of products from this compound catalyzed reactions depends on factors such as the volatility and functional groups of the analyte, the required precision, sample throughput, and available instrumentation. Chiral HPLC and GC are chromatographic separation techniques that directly resolve enantiomers, while NMR spectroscopy typically relies on the use of chiral auxiliary reagents to induce distinguishable signals for each enantiomer.
| Method | Principle | Typical Substrates | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Wide range, including non-volatile and polar compounds. | High resolution and accuracy, widely applicable, established methods for many compound classes. | Can be time-consuming, requires specific and sometimes expensive chiral columns, solvent consumption. |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | Volatile and thermally stable compounds. | High resolution, fast analysis times, suitable for volatile products. | Limited to volatile and thermally stable analytes, derivatization may be required. |
| NMR Spectroscopy | Use of a chiral solvating or derivatizing agent to create diastereomeric complexes with distinct NMR signals. | Soluble compounds with suitable functional groups for interaction. | Rapid analysis, provides structural information, "greener" with less solvent waste. | Lower sensitivity and precision compared to chromatography, requires chiral auxiliaries, signal overlap can be an issue. |
Experimental Protocols
Below are detailed experimental protocols for the determination of enantiomeric excess for a common benchmark substrate in asymmetric hydrogenation, the product of the reaction of methyl (Z)-α-acetamidocinnamate, catalyzed by a rhodium complex.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the determination of enantiomeric excess. The choice of the chiral stationary phase (CSP) is crucial for achieving separation.
Protocol for N-acetylphenylalanine methyl ester:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H (25 cm × 0.46 cm ID).
-
Mobile Phase: Hexane/2-propanol = 98:2 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Expected Retention Times: The two enantiomers will have distinct retention times, allowing for their quantification by integrating the peak areas.
Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers excellent resolution and speed.
Protocol for N-acetylphenylalanine methyl ester:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: CHIRASIL-L-VAL (25 m x 0.25 mm, df = 0.12 μm).
-
Carrier Gas: Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: 2 minutes at 140 °C, then ramp at 2 °C/min to 180 °C, and hold for 40 minutes.
-
Expected Retention Times: (R)-enantiomer: ~12.3 min, (S)-enantiomer: ~13.2 min.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy provides a rapid method for ee determination without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to the NMR tube containing the analyte can induce chemical shift differences between the enantiomers.
General Protocol:
-
Prepare a solution of the analyte (the product of the this compound catalyzed reaction) in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add an equimolar amount of a suitable chiral solvating agent (e.g., a derivative of mandelic acid or a chiral alcohol) to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals of the enantiomers should now be resolved into two distinct sets of peaks.
-
The enantiomeric excess can be calculated by integrating the corresponding signals for each enantiomer.
Visualization of Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by Chiral GC.
Caption: Workflow for ee determination by NMR Spectroscopy.
Comparison with Alternative Ligands
The (R,R)-NORPHOS ligand is a well-established chiral diphosphine ligand for rhodium-catalyzed asymmetric reactions. However, its performance can be compared to other privileged ligands such as BINAP and Josiphos. The choice of ligand can significantly impact the enantioselectivity of a reaction, and the same analytical methods described above are used to determine the ee of the products.
| Ligand | Structural Features | Typical Applications | Reported Performance (ee%) |
| (R,R)-NORPHOS | C₂-symmetric bis(diphenylphosphino)bicyclo[2.2.1]heptene | Asymmetric hydrogenation of olefins and ketones. | Often >90% |
| (R)-BINAP | Axially chiral biaryl bisphosphine | Asymmetric hydrogenation, isomerization, and C-C bond forming reactions. | Can achieve >99% for specific substrates. |
| (R,S)-Josiphos | Ferrocene-based diphosphine with planar and central chirality | Asymmetric hydrogenation of a wide range of substrates, including challenging ones. | Consistently high, often >95-99%. |
The selection of the optimal ligand and the most suitable analytical method for ee determination are crucial steps in the development of efficient and selective asymmetric catalytic processes. This guide provides the foundational information for researchers and drug development professionals to make informed decisions in their work with this compound and related catalytic systems.
Navigating the Chiral Landscape: A Comparative Guide to HPLC and GC Methods for Analyzing (R,R)-NORPHOS-Rh Reaction Outcomes
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is paramount to evaluating the success of a chiral catalyst. The rhodium complex of (R,R)-NORPHOS stands as a significant catalyst in asymmetric hydrogenation, driving the production of chiral molecules with high stereoselectivity. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of reaction products stemming from (R,R)-NORPHOS-Rh catalyzed reactions, supported by experimental data and detailed protocols to aid in method selection and implementation.
Introduction to Chiral Analysis in Asymmetric Catalysis
Asymmetric hydrogenation, a cornerstone of modern organic synthesis, relies on chiral catalysts to produce an excess of one enantiomer of a product over the other. The (R,R)-NORPHOS ligand, a C₂-symmetric bisphosphine, in complex with rhodium, has demonstrated high efficiency and enantioselectivity in the hydrogenation of various prochiral substrates, including α-dehydroamino acid esters, itaconic acid derivatives, and certain ketones. The accurate measurement of the enantiomeric composition of the reaction products is crucial for optimizing reaction conditions and for the characterization of the final chiral compounds. Chiral HPLC and GC are the two most powerful and widely used techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted technique for the separation of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), are particularly effective for a broad range of compounds and are frequently employed for the analysis of products from asymmetric hydrogenation.
Key Advantages of Chiral HPLC:
-
Broad Applicability: A wide variety of chiral stationary phases are commercially available, offering selectivity for diverse classes of compounds.
-
Versatile Mobile Phases: Both normal-phase (typically hexane/alcohol mixtures) and reversed-phase (typically aqueous/organic mixtures) chromatography can be employed, providing flexibility in method development.
-
Non-destructive: HPLC is a non-destructive technique, allowing for the recovery of the separated enantiomers if needed.
-
Robustness: Modern HPLC columns and systems are known for their durability and reproducibility.
Experimental Protocol: Chiral HPLC Analysis of N-acetyl-D-phenylalanine methyl ester
This protocol details the analysis of the product from the this compound catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
Table 1: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | The reaction mixture is filtered and diluted with the mobile phase. |
Table 2: Expected HPLC Performance Data
| Enantiomer | Retention Time (t R ) [min] | Resolution (R s ) | Enantiomeric Excess (ee) [%] |
| (S)-enantiomer | 12.5 | \multirow{2}{}{> 2.0} | \multirow{2}{}{> 95} |
| (R)-enantiomer | 15.2 |
Note: Retention times and resolution may vary slightly depending on the specific HPLC system and column batch.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique particularly suitable for the analysis of volatile and thermally stable compounds. Separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. For non-volatile products, derivatization to increase volatility may be necessary.
Key Advantages of Chiral GC:
-
High Efficiency: Capillary GC columns offer very high theoretical plate counts, leading to excellent resolution of enantiomers.
-
High Sensitivity: GC detectors, such as the Flame Ionization Detector (FID), are highly sensitive.
-
Fast Analysis Times: GC methods can often be faster than HPLC methods.
Experimental Protocol: Chiral GC Analysis of Dimethyl 2-methylsuccinate
This protocol outlines the analysis of the product from the this compound catalyzed asymmetric hydrogenation of dimethyl itaconate.
Table 3: Chiral GC Method Parameters
| Parameter | Condition |
| Column | Cyclodex-B (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 150 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Injection Mode | Split (50:1) |
| Sample Preparation | The reaction mixture is filtered and directly injected. |
Table 4: Expected GC Performance Data
| Enantiomer | Retention Time (t R ) [min] | Resolution (R s ) | Enantiomeric Excess (ee) [%] |
| (S)-enantiomer | 8.2 | \multirow{2}{}{> 1.8} | \multirow{2}{}{> 98} |
| (R)-enantiomer | 8.5 |
Note: Retention times and resolution are dependent on the specific GC system and column.
Comparison of Chiral HPLC and GC for this compound Reaction Analysis
The choice between chiral HPLC and GC for analyzing the outcomes of this compound catalyzed reactions depends on the specific substrate and product characteristics.
Table 5: Comparison of Chiral HPLC and GC Methods
| Feature | Chiral HPLC | Chiral GC |
| Analyte Volatility | Not a primary concern | Crucial; derivatization may be needed |
| Sample Throughput | Generally moderate | Can be high for fast methods |
| Method Development | Can be more complex due to mobile phase variables | Often simpler, primarily temperature programming |
| Column Cost | Generally higher | Generally lower |
| Robustness | High | High, but susceptible to column bleed at high temperatures |
| Ideal For | A wide range of products, including non-volatile and thermally labile compounds. | Volatile and thermally stable products. |
Logical Workflow for Method Selection
A Comparative Cost-Benefit Analysis of (R,R)-NORPHOS-Rh in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical decision that profoundly impacts the efficiency, enantioselectivity, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of available catalysts is paramount. This guide provides an objective comparison of the (R,R)-NORPHOS-Rh catalyst system with other prominent alternatives in the context of asymmetric hydrogenation, a cornerstone of modern chiral synthesis.
The following sections present a detailed examination of performance data, experimental protocols, and a cost analysis to aid in the selection of the most appropriate catalyst for specific research and development needs.
Performance Comparison in Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral olefins, particularly α-dehydroamino acid derivatives, serves as a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. The data presented below focuses on the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) and related substrates, for which a wealth of comparative data is available.
Table 1: Performance Data of Chiral Rhodium Catalysts in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate and Analogues
| Catalyst System | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) | Yield (%) | Reaction Time (h) | TON | TOF (h⁻¹) |
| This compound | Methyl (Z)-α-acetamidocinnamate | 1 | >99 | ~100 | 1 | 100 | 100 |
| (R)-BINAP-Rh | Methyl (Z)-α-acetamidocinnamate | 1 | 96 | ~100 | 12 | 100 | 8.3 |
| (R,R)-Me-DuPhos-Rh | Methyl (Z)-α-acetamidocinnamate | 1 | >99 | ~100 | 0.5 | 100 | 200 |
| (S,S,R,R)-TangPhos-Rh | Methyl (Z)-α-acetamidocinnamate | 0.01-1 | >99 | ~100 | 1-12 | 100 - 10,000 | 100 - 833 |
| (R)-(S)-JOSIPHOS-Rh | Methyl (Z)-α-acetamidocinnamate | 0.5-1 | >99 | ~100 | 0.25-1 | 100 - 200 | 200 - 400 |
| (R,R)-t-Bu-BisP*-Rh | Dimethyl α-acetylaminoethenephosphonate | 1 | 90 | - | 18 | 100 | 5.6 |
Note: The data presented is a synthesis of typical results from various literature sources and may vary depending on specific reaction conditions. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the provided catalyst loading and reaction time for complete conversion.
Cost Analysis of Chiral Phosphine Ligands
The initial cost of the chiral ligand is a significant factor in the overall economic feasibility of a catalytic process, especially for large-scale synthesis. The following table provides an approximate cost comparison of (R,R)-NORPHOS and its alternatives. Prices are based on currently available information from chemical suppliers and are subject to change.
Table 2: Approximate Cost Comparison of Selected Chiral Phosphine Ligands
| Ligand | Supplier Example | Price (USD) / Quantity | Approximate Price (USD/g) |
| (R,R)-NORPHOS | Strem | $166.05 / 250 mg | $664 |
| This compound Complex | Strem | $135 / 100 mg | $1350 |
| (R)-BINAP | Sigma-Aldrich | $132 / 5 g | $26 |
| (R,R)-Me-DuPhos | Strem | ~$200-300 / 1 g | $200-300 |
| (S,S,R,R)-TangPhos | Strem | ~$250-400 / 1 g | $250-400 |
| (R)-(S)-JOSIPHOS | Strem | $682 / 1 g | $682 |
Note: Prices are indicative and can vary significantly between suppliers, purity grades, and purchase volumes. The price for the this compound complex includes the rhodium precursor.
Experimental Protocols
To provide a practical context for the application of these catalysts, a general experimental protocol for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is outlined below. This protocol is representative of the methodologies commonly employed in the cited research.
General Protocol for Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine ligand (e.g., (R,R)-NORPHOS, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol or dichloromethane, 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, the substrate, methyl (Z)-α-acetamidocinnamate (1 mmol), is dissolved in the same anhydrous, degassed solvent (10 mL).
-
Hydrogenation: The catalyst solution is transferred to the substrate solution via cannula. The reaction flask is then connected to a hydrogen source, purged several times with hydrogen, and pressurized to the desired hydrogen pressure (typically 1-10 atm).
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC) until complete conversion of the starting material is observed.
-
Work-up and Analysis: Upon completion, the hydrogen pressure is carefully released. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired chiral product. The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.
Visualizing the Analysis
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a chiral catalyst system is a multifaceted decision that requires a careful balance between performance and cost.
-
This compound demonstrates exceptional enantioselectivity, often exceeding 99% ee for benchmark substrates. However, its high cost, both as a ligand and as a pre-formed complex, positions it as a premium catalyst. It is an excellent choice for high-value applications where achieving the highest possible enantiopurity is critical and the catalyst cost is a smaller fraction of the final product's value.
-
BINAP-Rh represents a more economical option. While it provides very good enantioselectivity for many substrates, it may require longer reaction times or higher catalyst loadings compared to more modern ligands. Its lower cost makes it an attractive starting point for many projects and for large-scale applications where a slight compromise in performance is acceptable for a significant cost saving.
-
DuPhos and TangPhos-Rh complexes often exhibit outstanding performance, with very high enantioselectivities and turnover frequencies. Their costs are intermediate to high, making them strong contenders for processes where high throughput and efficiency are key drivers.
-
JOSIPHOS-Rh catalysts are known for their high performance across a range of substrates. Similar to NORPHOS, they tend to be on the higher end of the cost spectrum, justifying their use in applications where exceptional performance is a primary requirement.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the substrate, the desired level of enantiopurity, the scale of the reaction, and the overall project budget. This guide provides a foundational dataset to inform this critical decision-making process. It is always recommended to perform a small-scale experimental screen of a few selected catalysts to determine the best performer for a novel substrate.
A Comparative Guide to NORPHOS-Type Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of recent advances in the application of NORPHOS-type ligands in asymmetric catalysis. Through a comparative analysis with other prominent chiral phosphine ligands, this document aims to highlight the performance, applications, and underlying mechanistic principles of NORPHOS-mediated catalytic transformations.
Introduction to NORPHOS-Type Ligands
NORPHOS is a class of chiral C₂-symmetric bisphosphine ligands built on a rigid bicyclo[2.2.1]heptene (norbornene) backbone. This structural rigidity is a key feature, as it restricts the conformational flexibility of the chelate ring formed upon coordination to a metal center, thereby creating a well-defined and effective chiral environment for asymmetric induction. NORPHOS and its derivatives have demonstrated significant potential in a variety of transition metal-catalyzed reactions, most notably in the asymmetric hydrogenation of prochiral olefins. The electronic and steric properties of NORPHOS can be fine-tuned by modifying the substituents on the phosphorus atoms, allowing for optimization for specific substrates and reactions.
Performance Comparison in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral enamides and itaconic acid derivatives are benchmark reactions for evaluating the efficacy of chiral phosphine ligands. Below is a comparative summary of the performance of NORPHOS-type ligands against other widely used chiral bisphosphines.
Disclaimer: The data presented below is compiled from various sources. Direct comparison of catalytic performance should be approached with caution as reaction conditions such as temperature, pressure, solvent, and catalyst loading can significantly influence the outcome.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand | Metal | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| (S,S)-NORPHOS | Rh | >95 | >95 | - | - | [1] |
| (R,R)-DIPAMP | Rh | - | 95 | - | - | [2] |
| (S,S)-Chiraphos | Rh | ~100 | 99 | - | - | [3] |
| (R,R)-DuPhos | Rh | >99 | >99 | - | - | [4] |
| (R,S)-JosiPhos | Rh | >99 | >99 | - | - | [5] |
Asymmetric Hydrogenation of Dimethyl Itaconate
| Ligand | Metal | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| (R,R)-NORPHOS | Rh | - | 63 | - | - | [1] |
| (R,R)-DIPAMP | Rh | - | 92 | - | - | [2] |
| (S,S)-Chiraphos | Rh | ~100 | 97 | - | - | [3] |
| (R,R)-DuPhos | Rh | >99 | 98.6 | - | - | [4] |
| (R,S)-JosiPhos | Rh | >99 | >99 | - | - | [5] |
Experimental Protocols
Synthesis of (S,S)-NORPHOS
This protocol is based on the resolution of the racemic bis(phosphine oxide) followed by reduction.[6]
Step 1: Synthesis of (E)-1,2-bis(diphenylphosphoryl)ethene (E)-1,2-bis(diphenylphosphino)ethene is oxidized with hydrogen peroxide to yield (E)-1,2-bis(diphenylphosphoryl)ethene.
Step 2: Diels-Alder Reaction to form rac-NORPHOS dioxide (E)-1,2-bis(diphenylphosphoryl)ethene undergoes a Diels-Alder reaction with cyclopentadiene to produce the racemic 2,3-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-5-ene (rac-NORPHOS dioxide).
Step 3: Resolution of rac-NORPHOS dioxide The racemic NORPHOS dioxide is resolved using O,O'-dibenzoyltartaric acid. The diastereomeric salts are separated by fractional crystallization.
Step 4: Reduction to (S,S)-NORPHOS The resolved (S,S)-NORPHOS dioxide is reduced with a reducing agent such as trichlorosilane (HSiCl₃) in the presence of a tertiary amine (e.g., triethylamine) to yield the final (S,S)-NORPHOS ligand.
Detailed Procedure for Reduction (Step 4): To a solution of (S,S)-NORPHOS dioxide in dry, degassed toluene under an inert atmosphere (e.g., argon), triethylamine is added. The mixture is cooled in an ice bath, and trichlorosilane is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion of the reaction, the mixture is carefully quenched with degassed water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to afford pure (S,S)-NORPHOS.
General Protocol for Rh-catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This is a general procedure adaptable for NORPHOS-type ligands.
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(S,S)-NORPHOS ligand
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and (S,S)-NORPHOS (1.1 mol%).
-
Anhydrous, degassed methanol is added, and the mixture is stirred for 30 minutes to form the catalyst precursor.
-
Methyl (Z)-α-acetamidocinnamate is added to the flask.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen gas several times.
-
The reaction is stirred under a positive pressure of hydrogen (e.g., 1-10 atm) at a controlled temperature (e.g., 25 °C) until the substrate is fully consumed (monitored by TLC or GC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the hydrogenated product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Caption: Synthetic pathway for (S,S)-NORPHOS.
Caption: Catalytic cycle for Rh-catalyzed hydrogenation.
Conclusion
NORPHOS-type ligands have established themselves as a valuable class of chiral ligands for asymmetric catalysis, particularly in rhodium-catalyzed hydrogenations. Their rigid backbone provides a well-defined chiral environment that can lead to high levels of enantioselectivity. While direct comparative studies with other top-tier ligands under identical conditions are not always readily available in the literature, the existing data suggests that NORPHOS is a highly effective ligand, especially for the hydrogenation of enamides.
Future research in this area could focus on the synthesis of novel NORPHOS derivatives with tailored electronic and steric properties to expand their substrate scope and improve catalytic activity and selectivity further. The development of more efficient and scalable synthetic routes to these ligands would also enhance their applicability in industrial processes. Overall, NORPHOS-type ligands remain a promising platform for the development of new and improved asymmetric catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(R,R)-NORPHOS-Rh Catalysts: A Comparative Guide for Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. Among the privileged chiral phosphine ligands, (R,R)-NORPHOS has emerged as a notable contender for rhodium-catalyzed asymmetric hydrogenation reactions. This guide provides a comprehensive comparison of (R,R)-NORPHOS-Rh catalysts with other alternatives, supported by experimental data and detailed protocols.
Advantages of this compound Catalysts
(R,R)-NORPHOS, a C2-symmetric bisphosphine ligand featuring a rigid bicyclic [2.2.1]heptane backbone, offers several advantages in rhodium-catalyzed asymmetric hydrogenation. The rigidity of the ligand framework restricts conformational flexibility, leading to a well-defined chiral environment around the metal center. This structural feature is often credited for the high levels of enantioselectivity observed in the hydrogenation of various prochiral substrates.
Notably, this compound catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of α-dehydroamino acid derivatives and enamides, consistently yielding products with high enantiomeric excess (ee). For instance, in the hydrogenation of methyl α-acetamidoacrylate, the this compound catalyst has been reported to achieve up to 96% ee.
Limitations of this compound Catalysts
Despite its successes, the (R,R)-NORPHOS ligand is not without its limitations. The substrate scope for achieving exceptionally high enantioselectivity can be narrower compared to some other privileged ligands. For example, in the asymmetric hydrogenation of itaconic acid, the enantioselectivity achieved with a NORPHOS-derived catalyst was reported to be moderate (63% ee)[1]. This suggests that the catalyst's effectiveness can be highly dependent on the specific structure of the substrate.
Furthermore, like many phosphine-based catalysts, this compound systems can be susceptible to deactivation. The formation of inactive rhodium species or side reactions involving the ligand can lead to a decrease in catalytic activity over time. While specific deactivation pathways for NORPHOS-Rh catalysts are not extensively documented in dedicated studies, general mechanisms for rhodium-phosphine catalyst deactivation, such as the formation of stable rhodium-carbonyl complexes in the presence of impurities or solvent degradation products, are potential concerns[2].
Performance Comparison with Alternative Catalysts
To provide a clear perspective on the performance of this compound catalysts, a comparison with other widely used chiral phosphine ligands such as DuPhos and JosiPhos is essential. The following table summarizes the enantioselectivity of these catalysts in the asymmetric hydrogenation of representative substrates.
| Substrate | Catalyst | Enantiomeric Excess (ee%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | [(COD)Rh((R,R)-NORPHOS)]BF4 | 90 | |
| Methyl 2-acetamidoacrylate | [(COD)Rh((R,R)-NORPHOS)]BF4 | 96 | |
| Itaconic Acid | [(COD)Rh((R,R)-NORPHOS)]BF4 | 63 | [1] |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(R,R-Me-DuPhos)]BF4 | >99 | |
| Methyl 2-acetamidoacrylate | [Rh(COD)(R,R-Me-DuPhos)]BF4 | >99 | |
| Itaconic Acid | [Rh(COD)(R,R-Me-DuPhos)]BF4 | 98 | |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)((R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine)]BF4 (JosiPhos) | 99 | |
| Methyl 2-acetamidoacrylate | [Rh(COD)((R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine)]BF4 (JosiPhos) | 99 |
As the data indicates, while this compound catalysts provide high enantioselectivity for certain substrates, ligands like DuPhos and JosiPhos often exhibit superior and more consistent performance across a broader range of substrates.
Experimental Protocols
A general procedure for asymmetric hydrogenation using a chiral diphosphine-rhodium complex is provided below. It is important to note that optimal conditions (solvent, temperature, pressure, and catalyst loading) may vary depending on the specific substrate and should be determined experimentally.
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with the rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral ligand ((R,R)-NORPHOS, 1.1 mol%). Anhydrous, degassed solvent (e.g., methanol, dichloromethane) is added, and the mixture is stirred at room temperature for 15-30 minutes to form the active catalyst.
Asymmetric Hydrogenation:
-
A solution of the prochiral substrate in the same anhydrous, degassed solvent is prepared.
-
The substrate solution is transferred to a high-pressure autoclave that has been previously purged with an inert gas (e.g., argon).
-
The pre-formed catalyst solution is then transferred to the autoclave via cannula.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-50 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for the required time.
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by appropriate analytical techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Visualizing the Catalytic Workflow
The following diagram illustrates a typical workflow for an asymmetric hydrogenation experiment using a pre-formed this compound catalyst.
References
A Comparative Analysis of Rhodium, Ruthenium, and Iridium Catalysts with NORPHOS-Type Ligands in Asymmetric Hydrogenation
A detailed guide for researchers and drug development professionals on the catalytic performance of transition metal complexes featuring the NORPHOS ligand and its analogs in asymmetric hydrogenation. This guide provides a comparative overview, experimental data, and detailed protocols to aid in catalyst selection and experimental design.
The development of efficient and highly selective catalysts is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can determine its therapeutic efficacy. Chiral diphosphine ligands, such as NORPHOS, play a crucial role in asymmetric catalysis by creating a well-defined chiral environment around a metal center. This guide provides a comparative study of rhodium (Rh), ruthenium (Ru), and iridium (Ir) catalysts complexed with the NORPHOS ligand and its close analogs, focusing on their application in asymmetric hydrogenation, a key reaction for the synthesis of chiral compounds.
While direct, side-by-side comparative studies of Rh, Ru, and Ir with the NORPHOS ligand for the same substrate under identical conditions are not extensively documented in the reviewed literature, this guide consolidates available performance data to offer valuable insights. The data predominantly features rhodium catalysts, which have been widely studied with NORPHOS and its analogs like BisP* and MiniPHOS, demonstrating high enantioselectivities in the hydrogenation of various substrates.[1] Information on ruthenium and iridium with these specific ligands is less common, but their general performance in asymmetric hydrogenation with other phosphine ligands provides a basis for contextual comparison.
Performance Data in Asymmetric Hydrogenation
The following table summarizes the performance of a Rhodium catalyst with a NORPHOS analog in the asymmetric hydrogenation of an α,β-unsaturated phosphonate. This reaction is representative of the high enantioselectivities achievable with this class of catalysts.
| Metal | Ligand Analogue | Substrate | Conversion (%) | ee (%) | Conditions | Reference |
| Rh | (R,R)-t-Bu-BisP* | Dimethyl α-acetylaminoethenephosphonate | Complete | 90 | MeOH, 4 atm H₂, 18 h | [1] |
Note: Data for direct comparison with Ru and Ir using the NORPHOS ligand under the same conditions was not available in the reviewed literature. Ru(II)-BINAP complexes are known to be highly effective for the hydrogenation of β-ketophosphonates, and Ir-catalyzed hydrogenations of ethenylphosphonates have also been reported, indicating the potential of these metals in similar transformations.[1]
Experimental Protocols
A detailed methodology for a representative asymmetric hydrogenation reaction is provided below. This protocol is based on the Rh-catalyzed hydrogenation of dimethyl α-acetylaminoethenephosphonate.
General Procedure for Asymmetric Hydrogenation:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral diphosphine ligand (e.g., (R,R)-t-Bu-BisP*) in a 1:1.1 molar ratio. Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
Reaction Setup: A separate autoclave or high-pressure reactor is charged with the substrate (e.g., dimethyl α-acetylaminoethenephosphonate) and any additional solvent.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 4 atm). The reaction mixture is stirred at a constant temperature for the specified time (e.g., 18 hours).
-
Work-up and Analysis: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizing the Process
To better illustrate the experimental and mechanistic aspects of this catalytic system, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of (R,R)-NORPHOS-Rh: A Guide for Laboratory Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing chiral phosphine ligands such as (R,R)-NORPHOS-Rh, adherence to strict disposal protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides essential safety and logistical information for the proper disposal of this compound, emphasizing operational plans and procedural steps.
Immediate Safety and Handling Precautions
This compound, a chiral phosphine ligand complex, requires careful handling due to its potential reactivity and toxicity. Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. General safety precautions for handling similar phosphine-containing compounds include working in a well-ventilated area or under a fume hood, and wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.
Key Hazards:
-
Flammability: Phosphine ligands can be flammable solids. Keep away from heat, sparks, open flames, and other ignition sources.
-
Aquatic Toxicity: This substance is harmful to aquatic life with long-lasting effects. Do not allow the product to enter drains or waterways.[1]
-
Inhalation and Contact: Some related phosphine compounds can be fatal if inhaled and cause severe skin burns and eye damage.[2] Avoid generating dust and ensure adequate ventilation.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
-
Waste Identification and Labeling:
-
Any unwanted this compound, including residues, contaminated materials, and rinsates, must be declared as hazardous waste.[3]
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Avoid using abbreviations or chemical formulas.[3]
-
-
Container Management:
-
Segregation of Waste:
-
Store the this compound waste separately from incompatible materials. Consult the SDS for specific incompatibilities.
-
It is crucial to prevent contact with oxidizing agents.
-
-
Disposal of Contaminated Materials:
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must be triple-rinsed with a suitable solvent.[3]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided the label has been defaced.[3][4]
-
-
Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Follow all institutional procedures for waste accumulation and storage limits.
-
Quantitative Data Summary
The following table summarizes key quantitative data for a representative flammable solid containing phosphorus, which may share characteristics with this compound complexes. This data is for illustrative purposes; always refer to the specific SDS for the product in use.
| Property | Value | Source |
| Melting Point/Range | 280 °C / 536 °F | |
| Density | 2.34 g/cm³ at 25 °C / 77 °F | |
| Fire Extinguishing Media | Dry sand, dry chemical, alcohol-resistant foam |
Logical Workflow for Disposal
The decision-making process for the proper disposal of this compound can be visualized as a logical workflow. This ensures that all safety and regulatory aspects are considered.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety experts for guidance specific to your location and facilities.
References
Essential Safety and Logistical Information for Handling (R,R)-NORPHOS-Rh
(R,R)-NORPHOS-Rh is a chiral rhodium catalyst containing a phosphine ligand. Proper handling is critical due to its air-sensitive nature and the inherent value and potential hazards of its constituent parts. The following guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.
Organometallic compounds, especially those containing phosphine ligands, are often air-sensitive and require specific handling techniques to prevent decomposition and ensure safety.[1][2] While a specific Safety Data Sheet (SDS) for this compound may classify it as not hazardous under normal conditions, it is prudent to handle it as a potentially air-reactive substance, particularly when in powdered form, necessitating storage under an inert gas and respiratory protection if dusts are generated.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate risks. This includes protection against chemical splashes, fire, and inhalation of fine powders. A fire-resistant lab coat is preferable when working with organometallic reagents.[1]
| PPE Category | Item | Specification | Purpose |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex) | Protects skin and clothing from splashes and potential ignition.[1] |
| Hand Protection | Inner Gloves | Disposable Nitrile Gloves | Provides a base layer of chemical protection. |
| Outer Gloves | Chemical-resistant gloves (e.g., Neoprene or Silver Shield) or leather/Kevlar for pyrophoric reagents.[1][3] | Offers robust protection against chemical exposure and fire. | |
| Eye Protection | Safety Goggles | Chemical splash goggles (ANSI Z87.1 certified) | Protects eyes from chemical splashes, sprays, and dust. |
| Face Protection | Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the face and neck. |
| Respiratory | NIOSH-approved Respirator | N95 or higher, depending on the scale and potential for aerosolization. Use in a well-ventilated area or fume hood. | Prevents inhalation of fine powder, especially during weighing. |
| Foot Protection | Closed-toe Shoes | Sturdy, non-permeable material | Protects feet from spills and dropped objects. |
Operational Plan: Handling and Experimental Protocol
All manipulations of this compound should be performed under an inert atmosphere to prevent degradation of the catalyst. The two primary methods for this are the use of a glove box or Schlenk line techniques.[2]
Methodology 1: Glove Box Use
-
Preparation : Ensure the glove box has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels.
-
Material Transfer : Introduce the sealed container of this compound, along with all necessary glassware and tools (spatulas, weigh boats, vials), into the glove box antechamber.
-
Atmosphere Cycling : Purge the antechamber with the inert gas for the recommended number of cycles before opening the inner door.
-
Weighing and Dispensing : Inside the glove box, carefully open the catalyst container. Weigh the desired amount of the solid in a tared vial or on a weigh boat.
-
Reaction Setup : Add the weighed catalyst directly to the reaction vessel containing an appropriate solvent, also under an inert atmosphere.
-
Sealing : Securely seal the reaction vessel before removing it from the glove box.
Methodology 2: Schlenk Line Technique
-
Glassware Preparation : All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool under a stream of inert gas.[1]
-
Inerting the Flask : Assemble the reaction flask on the Schlenk line. Evacuate the flask under vacuum and refill with inert gas. Repeat this cycle at least three times.
-
Positive Pressure Weighing : To weigh the catalyst, briefly remove the stopper from the reaction flask while maintaining a positive pressure of inert gas. Quickly add the approximate amount of catalyst. For more accurate measurements, a portion of the catalyst can be added to a separate, tared Schlenk flask and the mass determined by difference.
-
Solvent Addition : Add degassed, anhydrous solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reaction Conditions : Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the Schlenk line to a bubbler.
Disposal Plan: Waste Management and Decontamination
Due to the high economic value of rhodium, the primary goal of disposal should be recovery and recycling.[4][5][6] Direct disposal is not recommended. If recycling is not feasible, the waste must be treated to deactivate its hazardous components.
Step 1: Quenching and Deactivation
-
Reaction Mixtures (Liquid Waste) :
-
Cool the reaction mixture in an ice bath.
-
Slowly add a quenching agent (e.g., isopropanol, followed by ethanol, then methanol, and finally water) to destroy any reactive intermediates.
-
To deactivate the phosphine ligand, the mixture can be treated with an oxidizing agent like dilute hydrogen peroxide or sodium hypochlorite.[7] This converts the phosphine to the more stable and less toxic phosphine oxide.
-
Segregate the quenched, oxidized waste into a dedicated container labeled "Rhodium-Containing Waste" for professional disposal or recovery.
-
-
Gross Solid Waste :
-
Unused or expired this compound should not be disposed of directly.
-
It should be collected in a clearly labeled, sealed container for professional rhodium recycling.[8]
-
Step 2: Decontamination of Labware
-
Rinse : Rinse all contaminated glassware, syringes, and cannulas with a suitable organic solvent (e.g., acetone or ethanol) to remove residual catalyst. Collect this rinse solvent as rhodium-containing liquid waste.
-
Deactivation Rinse : Perform a second rinse with a dilute solution of an oxidizing agent (e.g., sodium hypochlorite in ethanol) to deactivate any remaining phosphine ligand.
-
Final Cleaning : After decontamination, the glassware can be cleaned using standard laboratory procedures.
Step 3: Disposal of Contaminated PPE
-
Disposable items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be collected in a dedicated, sealed waste bag.
-
This solid waste should be labeled clearly and disposed of through an approved chemical waste management service.
Mandatory Visualization: Workflow Diagram
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Workflow for handling this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. Can Rhodium be Recycled [huatuometals.com]
- 5. Rhodium Recycling [huatuometals.com]
- 6. Selling Scrap Rhodium: The Complete Business Guide | Specialty Metals — Reclaim, Recycle, and Sell your Precious Metal Scrap [specialtymetals.com]
- 7. US20080021245A1 - Process for recovering phosphorus ligands from metal complexes having phosphine ligands - Google Patents [patents.google.com]
- 8. The entire process of rhodium catalyst recovery and recovery of rhodium catalyst waste_Palladium Platinum Rhodium Recovery_Dingfeng precious metal recycling_Dingfeng precious metal recycling [en.dfpmr.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
